Parp1-IN-9
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H21N3O5 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
5-[[4-hydroxy-3-methoxy-5-(piperidin-1-ylmethyl)phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C18H21N3O5/c1-26-14-9-11(8-13-16(23)19-18(25)20-17(13)24)7-12(15(14)22)10-21-5-3-2-4-6-21/h7-9,22H,2-6,10H2,1H3,(H2,19,20,23,24,25) |
InChI Key |
HXNAGUIJNFUEAC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)CN2CCCCC2)C=C3C(=O)NC(=O)NC3=O |
Origin of Product |
United States |
Foundational & Exploratory
Parp1-IN-9: A Technical Whitepaper on its Discovery, Synthesis, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Parp1-IN-9, also identified as compound 5c in recent literature, has emerged as a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1) with an IC50 value of 30.51 nM. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this promising anti-cancer agent. The document details the synthetic pathway, which involves a Knoevenagel condensation followed by a Mannich reaction, and provides representative experimental protocols for its synthesis and key biological assays. Quantitative data on its enzymatic inhibition and cellular activity are presented, alongside an exploration of the underlying PARP1 signaling pathway and the mechanism of action of PARP inhibitors.
Introduction to PARP1 and its Role in Cancer Therapy
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the cellular response to DNA damage. It recognizes and binds to single-strand breaks (SSBs) in DNA, catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, recruits other DNA repair proteins to the site of damage, facilitating the repair of the lesion.
In the context of cancer, particularly in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP1 has proven to be a highly effective therapeutic strategy. By blocking PARP1-mediated SSB repair, unrepaired SSBs accumulate and are converted into more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with defective homologous recombination (HR), a major DSB repair pathway, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately cell death. This concept is known as synthetic lethality.
Discovery of this compound (Compound 5c)
This compound (compound 5c) was identified as a potent PARP1 inhibitor from a series of synthesized barbituric and 1,3-dimethylbarbituric acid derivatives. The design of these compounds was based on a non-classical scaffold, aiming to explore novel chemical spaces for PARP1 inhibition. This compound demonstrated superior potency compared to the clinically approved PARP inhibitor, Olaparib, in in-vitro enzymatic assays.[1]
Synthesis of this compound
The synthesis of this compound is achieved through a two-step process starting from vanillin, barbituric acid, and piperidine. The first step involves a Knoevenagel condensation between vanillin and barbituric acid to form an intermediate benzylidene barbituric acid. The second step is a Mannich reaction, which introduces a piperidin-1-ylmethyl group onto the phenolic ring.
Synthetic Scheme
Caption: Synthetic pathway of this compound.
Experimental Protocols
Disclaimer: The detailed experimental protocols from the primary publication were not available. The following are representative protocols for the key synthetic steps.
Step 1: Synthesis of 5-((4-hydroxy-3-methoxyphenyl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione (Knoevenagel Condensation)
-
A mixture of vanillin (1.52 g, 10 mmol) and barbituric acid (1.28 g, 10 mmol) in ethanol (50 mL) is refluxed for 4 hours.
-
The reaction mixture is cooled to room temperature, and the resulting precipitate is filtered.
-
The solid is washed with cold ethanol and dried under vacuum to yield the intermediate product.
Step 2: Synthesis of 5-[[4-hydroxy-3-methoxy-5-(piperidin-1-ylmethyl)phenyl]methylidene]-1,3-diazinane-2,4,6-trione (this compound) (Mannich Reaction)
-
To a solution of the intermediate from Step 1 (2.78 g, 10 mmol) in ethanol (50 mL), piperidine (0.94 g, 11 mmol) and an aqueous solution of formaldehyde (37%, 0.9 mL, 11 mmol) are added.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield this compound.
Biological Activity and Data Presentation
This compound has demonstrated significant inhibitory activity against PARP1 and potent anti-proliferative effects in cancer cell lines.
Quantitative Data Summary
| Compound | PARP1 IC50 (nM)[1] | MDA-MB-436 IC50 (µM)[1] |
| This compound (5c) | 30.51 | 3.65 |
| Olaparib | 43.59 | Not explicitly stated |
| Compound 7b | 41.60 | - |
| Compound 7d | 41.53 | - |
| Compound 7e | 36.33 | - |
| Compound 12a | 45.40 | - |
| Compound 12c | 50.62 | Higher than Olaparib |
Key Biological Findings
-
Potent PARP1 Inhibition: this compound exhibits a lower IC50 value than Olaparib, indicating higher potency in inhibiting the enzymatic activity of PARP1.[1]
-
Anti-proliferative Activity: The compound shows significant anti-proliferative activity against the BRCA1-mutated triple-negative breast cancer cell line, MDA-MB-436.[1]
-
Cell Cycle Arrest: Treatment of MDA-MB-436 cells with this compound leads to cell cycle arrest at the G2/M phase.[1]
-
Induction of Apoptosis: this compound induces apoptosis in MDA-MB-436 cells.[1]
-
Potentiation of Temozolomide Cytotoxicity: this compound enhances the cytotoxic effect of the chemotherapeutic agent temozolomide in the A549 human lung epithelial cancer cell line.[1]
PARP1 Signaling Pathway and Mechanism of Action
Caption: PARP1 signaling in DNA repair and its inhibition.
Experimental Workflows
General Workflow for Discovery and Characterization
Caption: General experimental workflow.
Detailed Methodologies for Key Experiments
Disclaimer: The detailed experimental protocols from the primary publication were not available. The following are representative protocols for the key biological assays.
6.2.1. PARP1 Enzymatic Inhibition Assay (HTS Fluorescence-Based)
-
Reagents: Recombinant human PARP1 enzyme, activated DNA, NAD+, PARP assay buffer, and a fluorescent NAD+ detection reagent.
-
Procedure: a. In a 384-well plate, add PARP1 enzyme and activated DNA in PARP assay buffer. b. Add varying concentrations of this compound or control inhibitor. c. Initiate the reaction by adding NAD+. d. Incubate at room temperature for 60 minutes. e. Stop the reaction and add the fluorescent NAD+ detection reagent. f. Read the fluorescence intensity on a plate reader. g. Calculate the percent inhibition and determine the IC50 value.
6.2.2. Cell Viability Assay (MTT Assay)
-
Cell Line: MDA-MB-436 cells.
-
Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound for 72 hours. c. Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. d. Remove the medium and add DMSO to dissolve the formazan crystals. e. Measure the absorbance at 570 nm using a microplate reader. f. Calculate the percentage of cell viability relative to the untreated control.
6.2.3. Cell Cycle Analysis
-
Procedure: a. Treat MDA-MB-436 cells with this compound for 48 hours. b. Harvest the cells, wash with PBS, and fix in cold 70% ethanol. c. Wash the fixed cells and resuspend in PBS containing RNase A and propidium iodide (PI). d. Incubate in the dark for 30 minutes. e. Analyze the DNA content by flow cytometry. f. Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
6.2.4. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Procedure: a. Treat MDA-MB-436 cells with this compound for 48 hours. b. Harvest the cells and wash with cold PBS. c. Resuspend the cells in Annexin V binding buffer. d. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes. e. Analyze the cells by flow cytometry. f. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
6.2.5. Potentiation of Temozolomide Cytotoxicity Assay
-
Cell Line: A549 cells.
-
Procedure: a. Seed cells in a 96-well plate. b. Treat cells with a fixed concentration of this compound, a fixed concentration of temozolomide, or a combination of both for 72 hours. c. Assess cell viability using the MTT assay as described above. d. Compare the reduction in cell viability in the combination treatment group to the single-agent treatment groups to determine if there is a synergistic or additive effect.
Conclusion
This compound is a novel and highly potent PARP1 inhibitor with promising anti-cancer properties, particularly in the context of BRCA-mutated breast cancer. Its straightforward synthesis and significant biological activity make it an interesting lead compound for further drug development. The data presented in this guide highlights its potential as a valuable tool for researchers in the field of oncology and drug discovery. Further preclinical and in vivo studies are warranted to fully elucidate its therapeutic potential.
References
Parp1-IN-9: A Technical Guide to its Mechanism of Action in DNA Repair
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the mechanism of action of Parp1-IN-9, a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1). It details the role of PARP1 in DNA repair, the inhibitory action of this compound, and the experimental methodologies used to characterize this compound.
Introduction: The Critical Role of PARP1 in Genomic Stability
Poly(ADP-ribose) polymerase 1 (PARP1) is a crucial nuclear enzyme that acts as a first responder to DNA damage, playing a pivotal role in maintaining genomic integrity.[1][2] Upon detecting DNA strand breaks, particularly single-strand breaks (SSBs), PARP1 binds to the damaged site and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, including histones.[3][4] This process, known as PARylation, creates a negatively charged scaffold that recruits a multitude of DNA repair factors to the site of damage.[5][6]
PARP1 is a key coordinator of several DNA repair pathways:
-
Base Excision Repair (BER): PARP1 is essential for the repair of damaged DNA bases and SSBs, recruiting the scaffolding protein XRCC1 and other BER factors.[1][5]
-
Single-Strand Break Repair (SSBR): The rapid recruitment of the SSBR machinery is dependent on the PARylation activity of PARP1.[1]
-
Homologous Recombination (HR): PARP1 can influence the choice of DNA double-strand break (DSB) repair by promoting the recruitment of HR proteins like MRE11.[1]
-
Non-Homologous End Joining (NHEJ): PARP1 can interact with and modulate the activity of key NHEJ factors, such as DNA-dependent protein kinase (DNA-PKcs).[1]
Given its central role in DNA repair, inhibiting PARP1 has emerged as a promising therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[7][8]
This compound: A Potent PARP1 Inhibitor
This compound (also referred to as Compound 5c in some literature) is a potent small molecule inhibitor of PARP1.[9] Its mechanism of action is primarily centered on the catalytic inhibition of PARP1 and the subsequent trapping of the PARP1-DNA complex, which is a hallmark of many effective PARP inhibitors.[10][11]
2.1. Catalytic Inhibition
Like other PARP inhibitors, this compound is believed to act as a competitive inhibitor, binding to the nicotinamide-binding pocket of PARP1's catalytic domain.[11] This pocket is where the substrate, nicotinamide adenine dinucleotide (NAD+), would normally bind.[11] By occupying this site, this compound prevents the enzymatic transfer of ADP-ribose units from NAD+ to target proteins, thereby blocking the formation of PAR chains.[6][11] This inhibition of PARylation disrupts the recruitment of DNA repair machinery to sites of DNA damage.
2.2. PARP Trapping
A critical aspect of the efficacy of many PARP inhibitors is their ability to "trap" PARP1 on DNA.[10][11] After binding to a DNA break, PARP1 undergoes auto-PARylation, which causes a conformational change and its eventual release from the DNA, allowing the repair process to proceed.[12] By inhibiting this catalytic activity, this compound locks PARP1 onto the DNA.[6] The resulting PARP1-DNA complexes are highly cytotoxic, as they can stall and collapse replication forks, leading to the formation of double-strand breaks.[6][12] In cancer cells with deficient homologous recombination repair (e.g., BRCA-mutated), these DSBs cannot be efficiently repaired, ultimately leading to cell death (apoptosis).[8]
This compound has demonstrated potent anticancer activity, including the induction of apoptosis in cancer cells.[9]
Quantitative Data
The following tables summarize the reported in vitro potency and cellular activity of this compound.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Description | Source |
| PARP1 Inhibition IC₅₀ | 30.51 nM | The half-maximal inhibitory concentration against the enzymatic activity of purified PARP1. | [9] |
| Antiproliferative IC₅₀ | 3.65 µM | The half-maximal inhibitory concentration for cell growth against the MDA-MB-436 cancer cell line. | [9] |
Note: this compound has been reported to have higher potency than the clinically approved PARP inhibitor, Olaparib.[9]
Signaling Pathways and Logical Relationships
Caption: PARP1 activation and inhibition in Base Excision Repair.
Caption: The mechanism of PARP trapping leading to cytotoxicity.
Experimental Protocols
The characterization of this compound likely involved the following standard experimental methodologies.
5.1. PARP1 Enzymatic Activity Assay (Biochemical IC₅₀ Determination)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of PARP1.
-
Objective: To determine the concentration of this compound required to inhibit 50% of PARP1 enzymatic activity.
-
Principle: The assay quantifies the amount of PAR produced by recombinant human PARP1 enzyme in the presence of NAD+ and a DNA substrate. The inhibition is measured by a decrease in the signal corresponding to PAR synthesis. A common method involves measuring the consumption of NAD+.[13]
-
Methodology:
-
Reaction Setup: Recombinant human PARP1 enzyme is incubated in a reaction buffer containing damaged DNA (e.g., nucleosomes or activated DNA) and the substrate NAD+.[13]
-
Compound Addition: A range of concentrations of this compound (and a vehicle control, e.g., DMSO) is added to the reaction wells.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60 minutes) to allow for the PARylation reaction to occur.[13]
-
Detection: The reaction is stopped, and the remaining NAD+ is measured using a detection reagent that generates a luminescent or fluorescent signal.[13] The signal is inversely proportional to PARP1 activity.
-
Data Analysis: The signal is plotted against the logarithm of the inhibitor concentration, and the IC₅₀ value is calculated using a non-linear regression curve fit.
-
Caption: Workflow for a PARP1 biochemical inhibition assay.
5.2. Cell Proliferation Assay (Cellular IC₅₀ Determination)
This assay measures the effect of a compound on the growth and viability of cancer cells.
-
Objective: To determine the concentration of this compound that reduces the proliferation of a specific cell line (e.g., MDA-MB-436) by 50%.
-
Principle: Cells are cultured in the presence of varying concentrations of the inhibitor. After a set period, the number of viable cells is quantified using a metabolic indicator or direct cell counting.
-
Methodology:
-
Cell Seeding: MDA-MB-436 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing a serial dilution of this compound. A vehicle control (DMSO) is also included.
-
Incubation: The cells are incubated for an extended period, typically 72 to 120 hours, to allow for multiple cell divisions.
-
Viability Measurement: A viability reagent (e.g., CellTiter-Glo®, resazurin, or MTS) is added to each well. These reagents measure metabolic activity, which is proportional to the number of living cells. Alternatively, cells can be fixed and stained with a nuclear dye (e.g., Hoechst) for quantification by imaging.
-
Data Analysis: The viability signal is normalized to the vehicle control and plotted against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
5.3. Cellular PARylation Assay (Target Engagement)
This assay confirms that the inhibitor is engaging and inhibiting PARP1 within the cell.
-
Objective: To measure the level of PAR formation in cells after inducing DNA damage in the presence or absence of the inhibitor.
-
Principle: Cells are treated with a DNA damaging agent (e.g., hydrogen peroxide or MMS) to activate PARP1.[14][15] The accumulation of PAR chains is then measured, typically by immunofluorescence or Western blot, to assess the inhibitory activity of the compound.
-
Methodology (Immunofluorescence):
-
Cell Culture and Treatment: Cells are grown on coverslips or in imaging plates and pre-treated with this compound for 1-2 hours.
-
DNA Damage Induction: A DNA damaging agent (e.g., MMS) is added for a short period (e.g., 15-30 minutes) to stimulate PARP1 activity.[15]
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).
-
Immunostaining: Cells are incubated with a primary antibody specific for PAR, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI or Hoechst.
-
Imaging and Analysis: Images are acquired using a high-content imager or fluorescence microscope. The intensity of the nuclear PAR signal is quantified, and the reduction in signal in inhibitor-treated cells compared to control cells indicates the level of PARP inhibition.
-
Conclusion
This compound is a potent inhibitor of PARP1 that functions through a dual mechanism of catalytic inhibition and PARP trapping. By preventing the synthesis of PAR and locking PARP1 onto DNA, it effectively disrupts DNA repair processes. This leads to the accumulation of cytotoxic lesions, particularly in cancer cells with underlying DNA repair defects, resulting in apoptosis and potent antiproliferative activity. The experimental protocols outlined provide a framework for the continued investigation and characterization of this compound and other next-generation PARP1-selective inhibitors.[16][17]
References
- 1. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. amsbio.com [amsbio.com]
- 5. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Human PARP1 substrates and regulators of its catalytic activity: An updated overview [frontiersin.org]
- 7. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. quora.com [quora.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. PARP and DDR Pathway Drug Discovery [worldwide.promega.com]
- 14. Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Targeting PARP1: A Promising Approach for Next-Generation Poly (ADP-ribose) Polymerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
A Technical Guide to the Role of PARP1 Inhibition in the Induction of Apoptosis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pivotal role of Poly(ADP-ribose) polymerase 1 (PARP1) in the intricate process of apoptosis. While the specific compound "Parp1-IN-9" does not correspond to a known PARP1 inhibitor in publicly available scientific literature, this document will focus on the well-established mechanisms by which PARP1 inhibitors, as a class of therapeutic agents, induce apoptotic cell death. We will delve into the signaling pathways, present quantitative data from representative studies, provide detailed experimental protocols, and visualize key concepts to offer a comprehensive resource for professionals in the field.
The Dual Role of PARP1 in Cell Fate: Survival vs. Death
PARP1 is a nuclear enzyme that functions as a critical DNA damage sensor.[1] Upon detecting DNA single-strand breaks (SSBs), PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This process, known as PARylation, recruits DNA repair machinery to the lesion.
The level of PARP1 activation is a key determinant of the cell's fate:
-
Mild to Moderate DNA Damage: PARP1 activation facilitates the base excision repair (BER) pathway, promoting DNA repair and cell survival.[2]
-
Severe DNA Damage: Hyperactivation of PARP1 leads to a massive consumption of its substrate, NAD+, and consequently, a severe depletion of cellular ATP stores as the cell attempts to replenish NAD+.[3][4][5] This energy crisis can trigger a necrotic form of cell death known as parthanatos.[3]
-
Apoptotic Signaling: During programmed cell death (apoptosis), PARP1 is specifically cleaved by caspases-3 and -7.[1][6] This cleavage separates the N-terminal DNA-binding domain from the C-terminal catalytic domain, inactivating the enzyme.[1] This inactivation is crucial for preventing the futile cycle of DNA repair and ATP depletion, thereby ensuring the orderly execution of the apoptotic program.[3][5]
Mechanisms of Apoptosis Induction by PARP1 Inhibitors
PARP1 inhibitors primarily function by blocking the catalytic activity of PARP1, preventing the synthesis of PAR. This has several consequences that can lead to apoptosis, most notably through the mechanism of "synthetic lethality" and the potentiation of DNA-damaging agents.
2.1. Synthetic Lethality in Homologous Recombination Deficient Cancers The most prominent application of PARP inhibitors is in cancers with defects in the homologous recombination (HR) pathway of DNA double-strand break (DSB) repair, such as those with mutations in BRCA1 or BRCA2 genes.
The mechanism is as follows:
-
In normal cellular processes, SSBs occur frequently.
-
When PARP1 is inhibited, these SSBs are not efficiently repaired and can collapse replication forks during DNA replication, leading to the formation of more cytotoxic DSBs.[7]
-
In healthy cells, these DSBs are effectively repaired by the HR pathway.
-
However, in cancer cells with deficient HR (e.g., BRCA mutated), the accumulation of DSBs cannot be resolved, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis.[7]
2.2. PARP Trapping Some PARP inhibitors not only block the catalytic activity of PARP1 but also "trap" the PARP1 enzyme on the DNA at the site of a break. This trapped PARP-DNA complex is a significant physical impediment to DNA replication and transcription, further enhancing cytotoxicity and inducing apoptosis, particularly in HR-deficient cells. The trapping potency varies among different inhibitors, with some, like talazoparib and olaparib, being more potent trappers than others, like veliparib.[8]
2.3. Caspase-Dependent Apoptosis The accumulation of DNA damage caused by PARP inhibition triggers the intrinsic (mitochondrial) pathway of apoptosis.
-
Damage Sensing: Unrepaired DSBs activate sensor proteins like ATM (Ataxia-Telangiectasia Mutated).
-
p53 Activation: ATM can phosphorylate and stabilize the tumor suppressor protein p53, which in turn upregulates the expression of pro-apoptotic proteins like Bax.[3]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Pro-apoptotic proteins like Bax and Bak create pores in the mitochondrial outer membrane, leading to the release of cytochrome c into the cytosol.[9][10]
-
Apoptosome Formation and Caspase Activation: Cytochrome c binds to Apaf-1, which oligomerizes to form the apoptosome. This complex recruits and activates the initiator caspase-9.[10][11]
-
Execution Phase: Caspase-9 then cleaves and activates effector caspases, primarily caspase-3 and caspase-7. These executioner caspases dismantle the cell by cleaving hundreds of cellular substrates, including PARP1 itself, culminating in the morphological and biochemical hallmarks of apoptosis.[6][10]
Quantitative Data on PARP1 Inhibitor Efficacy
The sensitivity of cancer cell lines to PARP inhibitors is typically measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell growth by 50%. This value is highly dependent on the cell line's genetic background, particularly its DNA repair capacity.
| PARP Inhibitor | Cell Line | Genetic Background | IC50 Value | Reference Source |
| Olaparib | MDA-MB-436 | BRCA1-deficient | ~1.2 µM | [7] |
| Olaparib | HCC-1937 | BRCA1-deficient | ~5.5 µM | [7] |
| Olaparib | MCF7 | BRCA-proficient | >10 µM | [7] |
| Olaparib | MDA-MB-231 | BRCA-proficient | >10 µM | [7] |
| Veliparib (ABT-888) | MDA-MB-436 | BRCA1-deficient | ~0.6 µM | [7] |
| Veliparib (ABT-888) | MCF7 | BRCA-proficient | >25 µM | [7] |
| AG-14361 | OVSAHO | BRCA2 copy number loss | 20 µM | [12] |
| Talazoparib | Capan-1 | BRCA2-mutant | ~0.001 µM (1 nM) | [8] |
Note: IC50 values can vary between studies due to different experimental conditions (e.g., assay type, incubation time).
Signaling Pathways and Visualizations
The interplay between PARP1 and various cell death pathways is complex. The following diagrams, generated using the DOT language, illustrate these key relationships.
Caption: The dual role of PARP1 in determining cell fate based on the extent of DNA damage.
Caption: Synthetic lethality and apoptosis induction via PARP inhibition in HR-deficient cells.
Key Experimental Protocols
This section provides detailed methodologies for essential experiments used to evaluate the role of PARP inhibitors in inducing apoptosis.
5.1. Cell Viability Assay (MTS Assay)
-
Principle: This colorimetric assay measures cell viability based on the reduction of a tetrazolium salt (MTS) into a colored formazan product by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of the PARP inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Plot the viability against the log of the drug concentration to calculate the IC50 value using non-linear regression.
-
5.2. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.
-
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the PARP inhibitor at the desired concentration (e.g., 1x and 2x IC50) for a specified time (e.g., 48 hours). Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle enzyme like TrypLE. Combine all cells and pellet by centrifugation (e.g., 300 x g for 5 minutes).
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
5.3. Western Blotting for Apoptosis Markers
-
Principle: This technique detects specific proteins in a complex mixture to assess the activation of apoptotic pathways. Key markers include the cleavage of PARP1 and the cleavage of Caspase-3.
-
Methodology:
-
Protein Extraction: Treat cells as described above. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C. Key antibodies include:
-
Anti-cleaved PARP1 (Asp214) (detects the 89 kDa fragment)
-
Anti-cleaved Caspase-3 (Asp175)
-
Anti-Actin or Anti-Tubulin (as a loading control)
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. The appearance of the 89 kDa cleaved PARP1 fragment and the cleaved caspase-3 fragments indicates apoptosis.
-
Caption: A typical experimental workflow for evaluating PARP inhibitor-induced apoptosis.
References
- 1. PARP1-Driven Apoptosis in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP and the Release of Apoptosis-Inducing Factor from Mitochondria - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Frontiers | Beyond DNA Repair: Additional Functions of PARP-1 in Cancer [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Biological function, mediate cell death pathway and their potential regulated mechanisms for post-mortem muscle tenderization of PARP1: A review [frontiersin.org]
- 7. KoreaMed Synapse [synapse.koreamed.org]
- 8. researchgate.net [researchgate.net]
- 9. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA Damage Response and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Molecular response to PARP1 inhibition in ovarian cancer cells as determined by mass spectrometry based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Initial Characterization of Parp1-IN-9
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the initial characterization of Parp1-IN-9, a potent Poly(ADP-ribose) polymerase 1 (PARP1) inhibitor. This compound, also identified as compound 5c in its initial publication, demonstrates significant enzymatic inhibition of PARP1 and robust anti-proliferative effects in cancer cell lines. This document collates all available quantitative data, presents detailed experimental methodologies for key assays, and visualizes relevant biological pathways and experimental workflows to facilitate further research and development of this compound.
Introduction
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, most notably DNA repair and the maintenance of genomic stability. PARP1, the most abundant and well-studied member of this family, is activated by DNA single-strand breaks (SSBs). Upon activation, PARP1 synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, a process known as PARylation. This signaling event recruits other DNA repair factors to the site of damage.
Inhibition of PARP1 has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes. This concept, known as synthetic lethality, forms the basis for the clinical use of several approved PARP inhibitors.
This compound is a novel small molecule inhibitor of PARP1, identified as a barbituric acid derivative. Initial studies have highlighted its potential as a potent anti-cancer agent. This guide aims to provide a detailed summary of its initial characterization.
Quantitative Data Summary
The initial characterization of this compound has yielded key quantitative data regarding its enzymatic and cellular activities. These findings are summarized in the tables below for clarity and comparative analysis.
Table 1: In Vitro Enzymatic and Cellular Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| PARP1 IC50 | 30.51 nM | Recombinant Human PARP1 | [1] |
| Anti-proliferative IC50 | 3.65 µM | MDA-MB-436 (BRCA1 mutant breast cancer) | [1][2] |
Table 2: Comparative In Vitro Activity of this compound and Olaparib
| Compound | PARP1 IC50 | MDA-MB-436 IC50 | Reference |
| This compound | 30.51 nM | 3.65 µM | [1][2] |
| Olaparib | 43.59 nM | Not explicitly stated in the primary reference | [1] |
Note: The primary publication states that this compound has higher potency than Olaparib in the MDA-MB-436 cell line, though the specific IC50 for Olaparib in this study was not provided in the abstract.
Key Biological Effects
Initial studies have revealed that this compound exerts its anti-cancer effects through the induction of cell cycle arrest and apoptosis.
-
Cell Cycle Arrest: Treatment of MDA-MB-436 cells with this compound leads to an arrest in the G2/M phase of the cell cycle.[1]
-
Apoptosis: this compound has been shown to induce apoptosis in MDA-MB-436 cells.[1]
-
Chemosensitization: In the A549 human lung epithelial cancer cell line, this compound potentiated the cytotoxicity of the alkylating agent temozolomide.[1]
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
PARP1 Signaling in DNA Single-Strand Break Repair
Caption: PARP1 activation and signaling cascade in response to DNA single-strand breaks.
Mechanism of Action of PARP Inhibitors
Caption: The principle of synthetic lethality induced by PARP inhibitors like this compound.
Experimental Workflow for In Vitro Characterization
Caption: A generalized workflow for the initial in vitro characterization of this compound.
Detailed Experimental Protocols
The following are detailed, generalized protocols for the key experiments performed in the initial characterization of this compound. These are based on standard methodologies and should be adapted based on the specific reagents and equipment available.
PARP1 Enzymatic Inhibition Assay (HT Universal Colorimetric Assay)
This assay measures the activity of PARP1 by quantifying the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plate
-
This compound and reference inhibitor (e.g., Olaparib)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 2 mM MgCl2)
-
Activated DNA
-
Biotinylated NAD+
-
Streptavidin-HRP
-
TMB substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Prepare serial dilutions of this compound and the reference inhibitor in the appropriate solvent (e.g., DMSO) and then dilute in Assay Buffer.
-
To each well of the histone-coated plate, add the PARP1 enzyme, activated DNA, and the test compound or vehicle control.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.
-
Add Streptavidin-HRP to each well and incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Wash the plate again to remove unbound Streptavidin-HRP.
-
Add TMB substrate and incubate in the dark until a color change is observed.
-
Stop the reaction by adding the Stop Solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value by non-linear regression analysis.
Cell Viability Assay (MTT Assay)
This assay assesses the metabolic activity of cells as an indicator of cell viability.
Materials:
-
MDA-MB-436 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Plate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Seed MDA-MB-436 cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing the formation of formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Caspase-3 Activity Assay)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
MDA-MB-436 cells
-
This compound
-
Lysis buffer
-
Reaction buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
96-well plate
-
Plate reader capable of measuring absorbance at 405 nm
Procedure:
-
Treat MDA-MB-436 cells with this compound at various concentrations for a specified time to induce apoptosis. Include an untreated control.
-
Harvest the cells and prepare cell lysates using the lysis buffer.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add an equal amount of protein from each lysate.
-
Add the reaction buffer containing the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm, which corresponds to the amount of pNA released by active caspase-3.
-
Quantify the fold-increase in caspase-3 activity relative to the untreated control.
Future Directions and Uncharacterized Properties
While the initial characterization of this compound is promising, several key aspects remain to be investigated to fully understand its therapeutic potential.
-
Selectivity Profiling: The inhibitory activity of this compound against other members of the PARP family, particularly PARP2, has not been reported. A comprehensive selectivity profile is crucial to understand its potential for off-target effects.
-
PARP Trapping Activity: The ability of this compound to "trap" PARP1 on DNA is a critical determinant of the efficacy of many PARP inhibitors. Assays to quantify PARP trapping, such as fluorescence polarization-based assays or cellular thermal shift assays (CETSA), are necessary.
-
In Vivo Characterization: To date, there is no publicly available data on the in vivo properties of this compound. Future studies should focus on:
-
Pharmacokinetics (PK): Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Pharmacodynamics (PD): Assessing target engagement in vivo by measuring PARylation levels in tumor and surrogate tissues.
-
Efficacy: Evaluating the anti-tumor activity in relevant preclinical cancer models, such as xenografts of BRCA-deficient tumors.
-
-
Mechanisms of Resistance: Investigating potential mechanisms of resistance to this compound will be important for its long-term clinical development.
Conclusion
This compound is a potent PARP1 inhibitor with promising in vitro anti-cancer activity, including the induction of cell cycle arrest and apoptosis in a BRCA1-mutant breast cancer cell line. The data presented in this guide provide a solid foundation for its further preclinical and clinical development. Future investigations into its selectivity, PARP trapping ability, and in vivo properties are warranted to fully elucidate its therapeutic potential as a targeted anti-cancer agent.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data as of the time of writing. The experimental protocols provided are generalized and should be optimized for specific laboratory conditions.
References
Parp1-IN-9: A Technical Guide to a Novel Barbituric Acid-Derived PARP1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parp1-IN-9, also identified as compound 5c, is a novel and potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1) derived from a barbituric acid scaffold.[1][2][3][4] Emerging from a series of synthesized barbituric and 1,3-dimethylbarbituric acid derivatives, this compound has demonstrated significant potential as an anticancer agent, particularly in the context of BRCA1-mutated triple-negative breast cancer.[1][2] This technical guide provides a comprehensive overview of this compound, including its synthesis, mechanism of action, and the detailed experimental protocols for its evaluation. The information is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Core Data Summary
The inhibitory and antiproliferative activities of this compound and related compounds are summarized below.
| Compound | PARP1 IC50 (nM)[1] | Antiproliferative IC50 (µM) against MDA-MB-436 Cells[3][4] |
| This compound (5c) | 30.51 | 3.65 |
| Olaparib | 43.59 | Not explicitly stated for direct comparison in the same study |
| Compound 5b | 65.93 | - |
| Compound 5d | 58.90 | - |
| Compound 7a | 66.57 | - |
| Compound 7b | 41.60 | - |
| Compound 7d | 41.53 | - |
| Compound 7e | 36.33 | - |
| Compound 12a | 45.40 | - |
| Compound 12c | 50.62 | 3.73 |
Mechanism of Action
This compound exerts its anticancer effects through the potent and selective inhibition of PARP1, a key enzyme in the base excision repair (BER) pathway. In cancer cells with deficient homologous recombination (HR) repair mechanisms, such as those with BRCA1 mutations, the inhibition of PARP1 by this compound leads to synthetic lethality. The accumulation of unrepaired single-strand DNA breaks results in the collapse of replication forks, the formation of double-strand breaks, and ultimately, apoptotic cell death.[1][2]
Experimental evidence has shown that this compound induces G2/M phase cell cycle arrest and apoptosis in the BRCA1-mutated MDA-MB-436 triple-negative breast cancer cell line.[1][2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the PARP1 signaling pathway, the synthetic scheme for this compound, and the experimental workflow for its evaluation.
Caption: PARP1 signaling in DNA repair and the inhibitory action of this compound.
Caption: General synthetic workflow for this compound and its analogs.
Caption: Experimental workflow for the evaluation of this compound.
Detailed Experimental Protocols
Synthesis of this compound (Compound 5c)
The synthesis of this compound is achieved through a multi-step process involving a Knoevenagel condensation followed by N-alkylation.
Step 1: Synthesis of Arylidine Barbituric Acid Intermediate
-
A mixture of barbituric acid (10 mmol), the appropriate substituted aromatic aldehyde (10 mmol), and a catalytic amount of a base (e.g., piperidine or sodium acetate) is refluxed in a suitable solvent (e.g., ethanol or acetic acid).
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold solvent, and dried to yield the arylidine barbituric acid intermediate.
Step 2: N-Alkylation to Yield this compound
-
The arylidine barbituric acid intermediate (5 mmol) is dissolved in a suitable polar aprotic solvent (e.g., dimethylformamide).
-
A base such as potassium carbonate (10 mmol) is added to the solution.
-
The appropriate alkylating agent (e.g., 1-(2-chloroethyl)piperidine hydrochloride) (5.5 mmol) is added, and the mixture is stirred at an elevated temperature (e.g., 80-100 °C).
-
The reaction is monitored by TLC.
-
After completion, the reaction mixture is poured into ice-water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the final compound, this compound.
In vitro PARP1 Inhibition Assay
The inhibitory activity of this compound against PARP1 is determined using a commercially available PARP1 assay kit, typically a fluorescence-based assay.
-
Recombinant human PARP1 enzyme is incubated with a reaction buffer containing biotinylated NAD+ and activated DNA.
-
Various concentrations of this compound (or control inhibitor, Olaparib) are added to the reaction wells.
-
The reaction is allowed to proceed at 37°C for a specified time (e.g., 60 minutes).
-
The reaction is stopped, and the amount of incorporated biotinylated ADP-ribose is quantified using a streptavidin-HRP conjugate and a chemiluminescent or fluorescent substrate.
-
The signal is read using a microplate reader.
-
The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value is determined by non-linear regression analysis.
Cell Viability Assay (Sulforhodamine B - SRB Assay)
The antiproliferative effect of this compound on cancer cell lines is assessed using the SRB assay.
-
MDA-MB-436 cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
The cells are treated with various concentrations of this compound for a specified period (e.g., 72 hours).
-
After treatment, the cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
The plates are washed with water and air-dried.
-
The fixed cells are stained with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Unbound dye is removed by washing with 1% acetic acid.
-
The protein-bound dye is solubilized with 10 mM Tris base solution.
-
The absorbance is measured at 515 nm using a microplate reader.
-
The percentage of cell growth inhibition is calculated, and the IC50 value is determined.
Cell Cycle Analysis
The effect of this compound on cell cycle distribution is analyzed by flow cytometry.
-
MDA-MB-436 cells are seeded in 6-well plates and treated with this compound at its IC50 concentration for 24 or 48 hours.
-
Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
The fixed cells are washed with PBS and incubated with RNase A (100 µg/mL) for 30 minutes at 37°C.
-
The cells are then stained with propidium iodide (PI) (50 µg/mL).
-
The DNA content of the cells is analyzed using a flow cytometer.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
The induction of apoptosis by this compound is quantified using an Annexin V-FITC and propidium iodide (PI) double staining assay followed by flow cytometry.
-
MDA-MB-436 cells are treated with this compound at its IC50 concentration for a specified time (e.g., 48 hours).
-
The cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Annexin V-FITC and PI are added to the cell suspension, and the cells are incubated in the dark for 15 minutes at room temperature.
-
The stained cells are immediately analyzed by flow cytometry.
-
The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.
Conclusion
This compound represents a promising new chemical entity in the landscape of PARP1 inhibitors. Its barbituric acid core provides a novel scaffold for further optimization. The potent inhibitory activity against PARP1 and the significant antiproliferative effects in a BRCA1-mutated breast cancer cell line, coupled with its ability to induce cell cycle arrest and apoptosis, underscore its therapeutic potential. The detailed methodologies provided in this guide are intended to facilitate further research and development of this compound and related compounds as next-generation anticancer agents.
References
- 1. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. SRB assay for measuring target cell killing [protocols.io]
Parp1-IN-9: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parp1-IN-9, also identified as compound 5c in the originating literature, is a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the cellular response to DNA damage. Exhibiting greater potency than the first-generation PARP inhibitor Olaparib, this compound presents a promising avenue for anticancer therapeutic development. This document provides a comprehensive technical overview of this compound, including its known quantitative data, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action and experimental workflows.
Quantitative Data
The following tables summarize the currently available quantitative data for this compound.
| Parameter | Value | Description | Reference |
| PARP1 Inhibition IC50 | 30.51 nM | The half maximal inhibitory concentration against the PARP1 enzyme. | [1] |
| Cell Line | Parameter | Value | Description | Reference |
| MDA-MB-436 (Human Breast Cancer) | Antiproliferative IC50 | 3.65 µM | The half maximal inhibitory concentration for reducing cell proliferation. | [1] |
Mechanism of Action
This compound functions as a catalytic inhibitor of PARP1. PARP1 is a critical component of the base excision repair (BER) pathway, which addresses single-strand DNA breaks (SSBs). By inhibiting PARP1, this compound prevents the recruitment of DNA repair machinery to the site of SSBs. These unrepaired SSBs can then lead to the formation of more cytotoxic double-strand breaks (DSBs) during DNA replication.
In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) which is often compromised in BRCA-mutated cancers, the inhibition of PARP1 by this compound can induce synthetic lethality, leading to apoptosis and cell death.[1]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of this compound.
In Vitro PARP1 Enzymatic Assay (Fluorometric)
This protocol describes a method to determine the in vitro inhibitory activity of a compound against the PARP1 enzyme.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., sonicated salmon sperm DNA)
-
PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
β-Nicotinamide adenine dinucleotide (β-NAD+)
-
PARP inhibitor (this compound) and controls (e.g., Olaparib)
-
Developer reagent (detects remaining NAD+)
-
96-well black plates
-
Fluorometric plate reader
Procedure:
-
Prepare a working solution of recombinant PARP1 enzyme in PARP assay buffer.
-
In a 96-well black plate, add the PARP assay buffer, activated DNA, and the test compound (this compound) at various concentrations. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the PARP1 enzyme to all wells except the negative control.
-
Incubate the plate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding β-NAD+ to all wells.
-
Incubate the plate for 60 minutes at 37°C.
-
Stop the reaction and measure the remaining NAD+ by adding the developer reagent.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 540 nm and emission at 590 nm).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
Cell Viability Assay (MTS Assay)
This protocol is for determining the antiproliferative effect of this compound on a cancer cell line, such as MDA-MB-436.
Materials:
-
MDA-MB-436 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)
-
96-well clear plates
-
Spectrophotometric plate reader
Procedure:
-
Seed MDA-MB-436 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control wells.
-
Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C until a color change is apparent.
-
Measure the absorbance at 490 nm using a spectrophotometric plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the induction of apoptosis by this compound.
Materials:
-
MDA-MB-436 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed MDA-MB-436 cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours. Include an untreated control.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.
Experimental and Logical Workflows
The following diagrams illustrate the typical experimental workflow for evaluating a PARP1 inhibitor and the concept of synthetic lethality.
References
Parp1-IN-9: A Technical Guide to its Mechanism and Effect on PARylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage. Upon detecting DNA strand breaks, PARP1 catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins, a process known as PARylation.[1][2] This post-translational modification serves as a scaffold to recruit other DNA repair factors, facilitating the restoration of genomic integrity.[3] Given its central role in DNA repair, PARP1 has emerged as a significant target for cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways like homologous recombination. Small molecule inhibitors of PARP1 can induce synthetic lethality in such cancer cells.
Parp1-IN-9 is a potent and specific inhibitor of PARP1. This technical guide provides an in-depth overview of this compound, its mechanism of action, its effect on PARylation, and detailed protocols for its characterization in a research setting.
This compound: A Potent PARP1 Inhibitor
This compound, also identified as Compound 5c in the scientific literature, is a small molecule inhibitor designed to target the catalytic activity of PARP1.[4] Its inhibitory action leads to the suppression of PARylation, which in turn disrupts the DNA damage response pathway.
Mechanism of Action
Like many PARP inhibitors, this compound functions as a competitive inhibitor of the PARP1 catalytic domain.[5] It mimics the nicotinamide moiety of the NAD+ substrate, binding to the enzyme's active site and preventing the transfer of ADP-ribose units.[5] This direct inhibition of enzymatic activity blocks the formation of PAR chains, thereby preventing the recruitment of downstream DNA repair proteins to sites of DNA damage.[2]
Beyond catalytic inhibition, a key mechanism for the cytotoxicity of many PARP inhibitors is "PARP trapping."[2][6] This phenomenon occurs when the inhibitor binds to the PARP1-DNA complex, stabilizing it and preventing the release of PARP1 from the DNA lesion.[6] These trapped complexes are highly cytotoxic as they can obstruct DNA replication and lead to the formation of double-strand breaks.[2] While the trapping efficiency of this compound has not been explicitly quantified in the provided search results, its higher potency compared to Olaparib suggests it may also be an effective PARP-trapper.[4]
Quantitative Data
The potency of this compound has been quantified through various assays, demonstrating its efficacy as a PARP1 inhibitor and an anti-cancer agent.
| Parameter | Value | Cell Line/System | Reference |
| PARP1 IC50 | 30.51 nM | Enzymatic Assay | [4] |
| Antiproliferative IC50 | 3.65 µM | MDA-MB-436 Cancer Cells | [4] |
The PARP1 Signaling Pathway and PARylation
PARP1 acts as a primary sensor for DNA single-strand breaks (SSBs).[7] Upon binding to a DNA break, PARP1 undergoes a conformational change that activates its catalytic domain.[8] Using NAD+ as a substrate, PARP1 synthesizes and covalently attaches PAR chains to itself (auto-PARylation) and other nuclear proteins, including histones.[3][7] This accumulation of negatively charged PAR chains serves two main purposes: it helps to decompact the chromatin structure around the damage site and acts as a docking platform for the recruitment of various DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, to facilitate SSBR.[3][9]
Inhibition of PARylation by this compound
This compound exerts its effect by directly interfering with the catalytic cycle of PARP1. By occupying the NAD+ binding site, it prevents the synthesis of PAR chains. This abrogation of PARylation has profound downstream consequences for the DNA damage response.
Experimental Protocols
Here we provide detailed methodologies for key experiments to characterize the effect of this compound on PARP1 activity and PARylation.
In Vitro PARP1 Enzymatic Assay (Chemiluminescent)
This assay quantifies the enzymatic activity of PARP1 in a cell-free system and is used to determine the IC50 value of inhibitors like this compound. The protocol is adapted from commercially available kits.[10]
Principle: Histone proteins are coated on a plate. Recombinant PARP1, activated DNA, and a biotinylated-NAD+ substrate are added. Active PARP1 incorporates the biotinylated-NAD+ onto the histones and itself. The amount of incorporated biotin is then detected using Streptavidin-HRP and a chemiluminescent substrate.
Materials:
-
384-well plate coated with histones
-
Recombinant human PARP1 enzyme
-
Activated DNA
-
Biotinylated NAD+ (as part of a substrate mixture)
-
This compound (or other test inhibitors)
-
10x PARP Assay Buffer
-
10 mM DTT
-
Blocking Buffer
-
PBST (PBS + 0.05% Tween-20)
-
Streptavidin-HRP
-
Chemiluminescent Substrate
-
Luminometer plate reader
Procedure:
-
Plate Preparation: If not pre-blocked, add 100 µl of Blocking Buffer to each well of the histone-coated plate. Incubate for at least 90 minutes at room temperature (RT). Wash the plate three times with 100 µl of PBST per well.
-
Reagent Preparation:
-
Prepare 1x PARP Assay Buffer by diluting the 10x stock and adding DTT to a final concentration of 1 mM.
-
Prepare serial dilutions of this compound in 1x PARP Assay Buffer at 10-fold the desired final concentrations.
-
-
Reaction Setup:
-
Prepare a Master Mix containing 1x PARP Assay Buffer, PARP Substrate Mixture (containing biotinylated NAD+), and diluted Activated DNA.
-
Add 12.5 µl of the Master Mix to each well.
-
Add 2.5 µl of the diluted this compound or vehicle control (for "Positive Control" and "Blank" wells) to the appropriate wells.
-
-
Enzyme Reaction:
-
Dilute PARP1 enzyme in 1x PARP Assay Buffer.
-
Initiate the reaction by adding 10 µl of diluted PARP1 enzyme to the "Positive Control" and "Test Inhibitor" wells.
-
Add 10 µl of 1x PARP Assay Buffer without enzyme to the "Blank" wells.
-
Incubate at RT for 1 hour.
-
-
Detection:
-
Wash the plate three times with 100 µl of PBST per well.
-
Add 25 µl of diluted Streptavidin-HRP to each well. Incubate for 30 minutes at RT.
-
Wash the plate three times with 100 µl of PBST per well.
-
Add 25 µl of chemiluminescent substrate to each well.
-
Immediately read the chemiluminescence on a plate reader.
-
-
Data Analysis: Subtract the "Blank" reading from all other readings. Plot the percentage of inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular PARylation Assay (Western Blot)
This assay measures the level of PARylation within cells after treatment with a DNA damaging agent and a PARP inhibitor.
Principle: Cells are treated with a DNA damaging agent (e.g., H2O2) to induce PARP1 activity. In the presence of a PARP inhibitor like this compound, this activity should be suppressed. Cell lysates are then analyzed by Western blot using an antibody that detects PAR chains.
Materials:
-
Cell line of interest (e.g., MDA-MB-436)
-
Cell culture medium and reagents
-
This compound
-
DNA damaging agent (e.g., H2O2)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PAR, anti-PARP1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Induce DNA damage by adding H2O2 (e.g., 10 mM) for a short period (e.g., 10-15 minutes).
-
-
Cell Lysis:
-
Immediately wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize protein samples to the same concentration with lysis buffer and 2x SDS-PAGE loading buffer.
-
Boil samples for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at RT.
-
Incubate the membrane with primary antibody (e.g., anti-PAR, diluted in blocking buffer) overnight at 4°C with gentle shaking.[11]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at RT.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe for total PARP1 and a loading control like β-actin.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the PAR signal to the loading control. Compare the PAR levels in inhibitor-treated samples to the positive control (H2O2 alone) to determine the extent of PARylation inhibition.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that a compound directly binds to its intended target protein within the complex environment of a living cell.[12]
Principle: The binding of a ligand (like this compound) to its target protein (PARP1) generally increases the protein's thermal stability. In CETSA, cells are treated with the compound and then heated to a specific temperature. The amount of soluble, non-denatured PARP1 remaining in the cell lysate is then quantified, typically by Western blot or an immunoassay like AlphaScreen. Increased thermal stability in the presence of the compound indicates target engagement.[12]
Materials:
-
Cell line of interest (e.g., MDA-MB-436)
-
This compound
-
PBS with protease inhibitors
-
Apparatus for controlled heating of cell suspensions (e.g., PCR thermocycler)
-
Method for cell lysis (e.g., freeze-thaw cycles)
-
High-speed centrifuge
-
Method for protein quantification (e.g., Western blot, AlphaScreen)
Procedure:
-
Cell Treatment:
-
Culture cells to a high confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for 1 hour in the incubator.
-
-
Heating:
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 60°C) for 3 minutes to generate a "melt curve." For subsequent inhibitor testing, a single temperature that causes significant but not complete denaturation (e.g., 49°C) is chosen.[12]
-
Cool the tubes on ice for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by repeated freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction (containing denatured protein) by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Quantification:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of soluble PARP1 using Western blot or another sensitive immunoassay.
-
-
Data Analysis: Plot the amount of soluble PARP1 against the temperature to generate melt curves. For inhibitor experiments at a single temperature, plot the amount of soluble PARP1 against the log concentration of this compound. An increase in the amount of soluble PARP1 in the presence of the inhibitor indicates thermal stabilization and therefore, target engagement.
Conclusion
This compound is a highly potent inhibitor of PARP1, effectively blocking the process of PARylation, which is fundamental to the DNA damage response. Its ability to inhibit PARP1's catalytic activity and likely trap the enzyme on DNA makes it a valuable tool for basic research into DNA repair mechanisms and a promising scaffold for the development of anti-cancer therapeutics. The experimental protocols detailed in this guide provide a robust framework for scientists to investigate the biochemical and cellular effects of this compound and other PARP1 inhibitors, ultimately contributing to a deeper understanding of their therapeutic potential.
References
- 1. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Human PARP1 substrates and regulators of its catalytic activity: An updated overview [frontiersin.org]
- 3. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. quora.com [quora.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. embopress.org [embopress.org]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. usbio.net [usbio.net]
- 12. researchgate.net [researchgate.net]
An In-Depth Selectivity Profile of the PARP1 Inhibitor: Parp1-IN-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parp1-IN-9, also identified as compound 5c, has emerged as a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage response (DDR) pathway. Its efficacy has been highlighted by a notable half-maximal inhibitory concentration (IC50) of 30.51 nM against PARP1.[1] This positions this compound as a compound of significant interest for researchers in oncology and drug development, particularly in the context of synthetic lethality in cancers with deficiencies in homologous recombination repair. This technical guide provides a comprehensive overview of the selectivity profile of this compound, based on available data, alongside the methodologies employed in its evaluation.
Core Data Summary
The inhibitory activity of this compound has been quantified through biochemical and cellular assays. The key findings are summarized in the tables below for clear comparison.
Table 1: Biochemical Inhibition of PARP1
| Compound | Target | IC50 (nM) | Comparative Potency |
| This compound (Compound 5c) | PARP1 | 30.51 | Higher than Olaparib |
| Olaparib (Reference) | PARP1 | 43.59 | - |
Table 2: Cellular Antiproliferative Activity
| Compound | Cell Line | IC50 (µM) |
| This compound (Compound 5c) | MDA-MB-436 (Human Breast Cancer) | 3.65 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the probable experimental protocols for the key assays cited.
In Vitro PARP1 Inhibition Assay (Biochemical Assay)
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of PARP1.
Principle: The assay quantifies the amount of poly(ADP-ribose) (PAR) produced by PARP1 in the presence of varying concentrations of the inhibitor. The reduction in PAR synthesis is proportional to the inhibitory activity of the compound.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
NAD+ (Biotinylated or containing a fluorescent label)
-
Histones (as a substrate for PARP1)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
96-well plates (e.g., streptavidin-coated for biotinylated NAD+)
-
Detection reagent (e.g., HRP-conjugated streptavidin for biotinylated NAD+)
-
Substrate for detection reagent (e.g., TMB for HRP)
-
Plate reader (colorimetric or fluorescence-based)
Workflow: A likely workflow for this type of assay is depicted in the diagram below.
Procedure:
-
Plate Coating: If using a streptavidin-coated plate, pre-wash the wells with assay buffer.
-
Reaction Setup: In each well, add the assay buffer, activated DNA, histones, and the PARP1 enzyme.
-
Inhibitor Addition: Add serial dilutions of this compound or the vehicle control to the respective wells.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding NAD+.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stopping the Reaction: Stop the reaction, for instance, by adding a strong acid or by washing the wells.
-
Detection: Add the detection reagent and incubate. Following this, add the substrate and measure the signal using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
This assay is used to assess the antiproliferative effect of a compound on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
MDA-MB-436 human breast cancer cell line
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
This compound
-
MTT solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Workflow: The general workflow for a cell viability assay is illustrated below.
Procedure:
-
Cell Seeding: Seed MDA-MB-436 cells into 96-well plates at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for a specified duration (e.g., 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway Context: PARP1 in DNA Single-Strand Break Repair
This compound exerts its effects by inhibiting the catalytic activity of PARP1. PARP1 is a critical sensor of DNA single-strand breaks (SSBs). Upon binding to a SSB, PARP1 undergoes a conformational change and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, such as histones. This process, known as PARylation, creates a negatively charged scaffold that recruits other DNA repair proteins to the site of damage, facilitating the repair process. Inhibition of PARP1 by compounds like this compound prevents this PARylation, leading to the accumulation of unrepaired SSBs. In cells with deficient homologous recombination repair (e.g., those with BRCA1/2 mutations), these unrepaired SSBs can degenerate into more lethal double-strand breaks during DNA replication, ultimately leading to cell death through synthetic lethality.
Conclusion and Future Directions
This compound is a potent inhibitor of PARP1 with significant antiproliferative activity in a breast cancer cell line. The provided data and experimental outlines form a foundational understanding of its selectivity profile. However, to fully characterize this inhibitor for drug development purposes, further studies are essential. A comprehensive selectivity panel against other PARP family members, particularly PARP2, is crucial to understand its specificity and potential for reduced off-target effects. Additionally, screening against a broad panel of kinases would provide valuable information on its off-target activities and potential for polypharmacology. Such data will be instrumental in guiding the future preclinical and clinical development of this compound as a potential anticancer therapeutic.
References
Foundational Studies on PARP1 Inhibition by Parp1-IN-9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parp1-IN-9 has emerged as a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage response (DDR) pathway. This technical guide provides a comprehensive overview of the foundational preclinical data on this compound, also identified as compound 5c in the primary literature. The document summarizes its in vitro efficacy, outlines detailed experimental methodologies for assessing its activity, and visualizes its mechanism of action and relevant biological pathways. This guide is intended to serve as a core resource for researchers and drug development professionals investigating the therapeutic potential of this compound.
Introduction to PARP1 and its Inhibition
Poly(ADP-ribose) polymerase 1 (PARP1) is a nuclear enzyme that plays a critical role in maintaining genomic stability.[1] It is a primary sensor of DNA single-strand breaks (SSBs), and upon binding to damaged DNA, it catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the base excision repair (BER) pathway.[1]
Inhibition of PARP1 has proven to be a successful therapeutic strategy, particularly in cancers with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes. This concept, known as synthetic lethality, arises because cancer cells deficient in homologous recombination (HR) for repairing double-strand breaks (DSBs) become heavily reliant on PARP1-mediated SSB repair. When PARP1 is inhibited, SSBs accumulate and, during DNA replication, are converted into toxic DSBs that cannot be repaired in HR-deficient cells, leading to cell death. Furthermore, some PARP inhibitors are known to "trap" PARP1 on DNA, creating a cytotoxic lesion that further enhances their anti-cancer activity.
This compound is a novel small molecule inhibitor of PARP1, demonstrating significant potency in preclinical studies. This document details the foundational research establishing its profile as a PARP1 inhibitor.
Quantitative Data Summary for this compound
The following tables summarize the key in vitro quantitative data for this compound (compound 5c).
Table 1: In Vitro Enzymatic Inhibition of PARP1
| Compound | Target | IC50 (nM) | Reference |
| This compound (compound 5c) | PARP1 | 30.51 | |
| Olaparib (Reference) | PARP1 | 43.59 |
Table 2: In Vitro Anti-proliferative Activity
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound (compound 5c) | MDA-MB-436 | 3.65 |
Note: The MDA-MB-436 cell line is characterized as a triple-negative breast cancer (TNBC) line with a BRCA1 mutation, making it a relevant model for studying PARP inhibitor sensitivity.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by competitively inhibiting the catalytic activity of PARP1. By binding to the NAD+ binding pocket of the enzyme, it prevents the synthesis of PAR chains, thereby disrupting the recruitment of DNA repair machinery to sites of single-strand DNA breaks.
Diagram: PARP1 Signaling in DNA Repair and Inhibition by this compound
Caption: PARP1 inhibition by this compound blocks DNA repair, leading to apoptosis.
Experimental Protocols
The following are representative protocols for the key assays used to characterize PARP1 inhibitors like this compound. Disclaimer: The specific protocols used in the foundational study by Osman et al. are not publicly available. The methodologies described below are based on standard and widely accepted laboratory practices.
PARP1 Enzymatic Assay (Homogeneous, Fluorescence-Based)
This assay measures the amount of NAD+ consumed by PARP1, which is proportional to its enzymatic activity.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
β-NAD+
-
This compound and reference compounds (e.g., Olaparib)
-
PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)
-
NAD+ detection reagent (e.g., a cycling enzyme mix that generates a fluorescent product from the remaining NAD+)
-
384-well assay plates, black
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare a stock solution of this compound and other inhibitors in 100% DMSO. Create a serial dilution of the compounds.
-
In a 384-well plate, add the test compounds at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the PARP1 enzyme and activated DNA to each well (except the negative control).
-
Incubate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding β-NAD+.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the NAD+ detection reagent.
-
Incubate at room temperature to allow for the development of the fluorescent signal.
-
Read the fluorescence intensity on a plate reader.
-
Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.
Diagram: PARP1 Enzymatic Assay Workflow
References
Methodological & Application
Parp1-IN-9: In Vitro Experimental Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parp1-IN-9 is a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage response (DDR) pathway. This document provides detailed in vitro experimental protocols for the characterization of this compound, including a PARP1 enzymatic assay and a cell-based viability assay. These protocols are intended to guide researchers in the evaluation of this compound and similar compounds in a laboratory setting.
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a nuclear enzyme that plays a critical role in DNA repair, particularly in the base excision repair (BER) pathway. Upon detecting DNA single-strand breaks (SSBs), PARP1 catalyzes the synthesis of long branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This process, known as PARylation, facilitates the recruitment of other DNA repair factors to the site of damage.
Inhibition of PARP1 has emerged as a promising therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes. This concept is known as synthetic lethality. PARP inhibitors act by two primary mechanisms: catalytic inhibition and PARP trapping. Catalytic inhibition prevents the synthesis of PAR, thereby hindering the recruitment of repair proteins. PARP trapping refers to the stabilization of the PARP1-DNA complex, which can lead to the formation of cytotoxic DNA double-strand breaks (DSBs) during DNA replication.
This compound is a novel, potent PARP1 inhibitor. This document outlines the in vitro experimental procedures to quantify its inhibitory activity against the PARP1 enzyme and to assess its cytotoxic effects on cancer cells.
Data Presentation
The following table summarizes the key in vitro activity data for this compound.
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Enzymatic Assay | PARP1 | IC50 | 30.51 nM | [1] |
| Cell Viability Assay | MDA-MB-436 | IC50 | 3.65 µM | [1] |
Signaling Pathway and Experimental Workflow
PARP1 Signaling Pathway in DNA Repair
The following diagram illustrates the central role of PARP1 in the base excision repair pathway and the mechanism of action of PARP1 inhibitors like this compound.
Caption: PARP1 signaling in DNA repair and its inhibition by this compound.
Experimental Workflow: PARP1 Enzymatic Assay
This diagram outlines the major steps involved in determining the IC50 value of this compound against the PARP1 enzyme.
Caption: Workflow for determining the enzymatic inhibitory activity of this compound.
Experimental Protocols
PARP1 Enzymatic Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human PARP1 enzyme. A common method is a chemiluminescent assay that measures the incorporation of biotinylated NAD+ into histone proteins.
Materials:
-
Recombinant Human PARP1 enzyme
-
Histone-coated 96-well or 384-well plates
-
PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Biotinylated NAD+
-
This compound
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Plate reader with chemiluminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions in PARP Assay Buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Reaction Setup:
-
To each well of the histone-coated plate, add 25 µL of the diluted this compound or vehicle control (assay buffer with DMSO).
-
Add 25 µL of a solution containing recombinant PARP1 enzyme and activated DNA in PARP Assay Buffer.
-
Pre-incubate the plate for 10 minutes at room temperature.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 50 µL of biotinylated NAD+ in PARP Assay Buffer to each well.
-
Incubate the plate for 60 minutes at room temperature with gentle shaking.
-
-
Detection:
-
Wash the plate three times with Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Add 100 µL of Streptavidin-HRP conjugate diluted in a suitable blocking buffer to each well.
-
Incubate for 30 minutes at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of chemiluminescent HRP substrate to each well.
-
Immediately measure the chemiluminescence signal using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (wells without enzyme) from all other readings.
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor or no enzyme control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).
-
Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol measures the effect of this compound on the viability of cancer cells, such as the BRCA1-mutant breast cancer cell line MDA-MB-436.
Materials:
-
MDA-MB-436 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader (absorbance for MTT, luminescence for CellTiter-Glo®)
Procedure:
-
Cell Seeding:
-
Trypsinize and count MDA-MB-436 cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in complete medium to achieve the desired final concentrations (e.g., 0.01 µM to 100 µM). The final DMSO concentration should be below 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the cells for 72 hours (or a desired time course) at 37°C in a humidified 5% CO2 incubator.
-
-
Viability Measurement (MTT Assay):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Viability Measurement (CellTiter-Glo® Assay):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance/luminescence (wells with medium only).
-
Normalize the data to the vehicle-treated cells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit.
-
Logical Relationship of Experimental Design
The following diagram illustrates the logical flow from the initial hypothesis to the in vitro validation of a PARP1 inhibitor.
References
Application Notes and Protocols for Parp1-IN-9 in MDA-MB-436 Cancer Cells
For Research Use Only
Introduction
Parp1-IN-9 is a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the base excision repair (BER) pathway. In cancer cells with deficient homologous recombination (HR) repair, such as the BRCA1-mutant triple-negative breast cancer cell line MDA-MB-436, inhibition of PARP1 leads to synthetic lethality. This occurs because the cells become overly reliant on the already compromised PARP1-mediated repair for survival, and its inhibition results in the accumulation of cytotoxic double-strand breaks.[1][2] These application notes provide detailed protocols for utilizing this compound to study its effects on MDA-MB-436 cancer cells, including assessing cell viability, target engagement, and downstream signaling events.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and other PARP inhibitors in relevant contexts.
Table 1: this compound Activity
| Parameter | Value | Cell Line | Reference |
| PARP1 Enzymatic IC50 | 30.51 nM | N/A | [3] |
| Anti-proliferative IC50 | 3.65 µM | MDA-MB-436 | [3] |
Table 2: Comparative Anti-proliferative IC50 Values of PARP Inhibitors in MDA-MB-436 Cells
| PARP Inhibitor | IC50 (µM) | Reference |
| This compound | 3.65 | [3] |
| Olaparib | 4.7 | [4] |
| Rucaparib | 2.3 | [4] |
| Niraparib | 3.2 | [4] |
| Talazoparib | ~0.13 | [4] |
| ABT-888 (Veliparib) | Sensitive at 10-50 µM | [5] |
Signaling Pathways and Experimental Workflow
PARP1 Inhibition and Synthetic Lethality in BRCA1-deficient Cells
The diagram below illustrates the principle of synthetic lethality induced by PARP1 inhibition in BRCA1-mutant cancer cells like MDA-MB-436.
Caption: Synthetic lethality by this compound in BRCA1-mutant cells.
General Experimental Workflow
This diagram outlines the typical experimental workflow for evaluating the effects of this compound on MDA-MB-436 cells.
Caption: Workflow for assessing this compound in MDA-MB-436 cells.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the manufacturer's information, this compound can be dissolved in DMSO to prepare a stock solution.[3]
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, for 1 mg of this compound (Molecular Weight: 359.4 g/mol ), add 278.3 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Cell Culture
Materials:
-
MDA-MB-436 cell line
-
Leibovitz's L-15 Medium
-
Fetal Bovine Serum (FBS)
-
Insulin
-
Glutathione
-
Penicillin-Streptomycin (optional)
-
Cell culture flasks and plates
-
Incubator (37°C, 0% CO2 for L-15 medium)
Procedure:
-
Culture MDA-MB-436 cells in Leibovitz's L-15 medium supplemented with 10% FBS, 10 µg/ml insulin, and 16 µg/ml glutathione.
-
Maintain the cells in a 37°C incubator without CO2 supplementation.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
Cell Viability Assay (MTS Assay)
This protocol is adapted from standard MTS assay procedures to determine the anti-proliferative IC50 of this compound.
Materials:
-
MDA-MB-436 cells
-
Complete L-15 medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed MDA-MB-436 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A suggested concentration range is 0.1 µM to 50 µM. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and low (e.g., <0.5%).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (medium with the same concentration of DMSO).
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for PARP1 Activity and DNA Damage
This protocol is designed to assess the inhibition of PARP1 activity (by measuring PAR levels) and the induction of DNA damage (by measuring γH2AX levels).
Materials:
-
MDA-MB-436 cells
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PAR, anti-γH2AX (p-H2AX Ser139), anti-PARP1, anti-Actin or anti-Tubulin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Seed MDA-MB-436 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at various concentrations (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control for a specified time (e.g., 24 or 48 hours). A positive control for DNA damage (e.g., treatment with a low dose of H2O2) can be included.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at high speed at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Immunofluorescence for RAD51 Foci Formation
This protocol is used to visualize the formation of RAD51 foci, a marker of homologous recombination repair, which is expected to be impaired in BRCA1-mutant cells and further affected by PARP inhibition.
Materials:
-
MDA-MB-436 cells
-
Glass coverslips in 24-well plates
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-RAD51
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed MDA-MB-436 cells on sterile glass coverslips in 24-well plates.
-
Once the cells have attached, treat them with this compound (e.g., at the IC50 concentration) or a vehicle control for 24 hours. To induce DNA damage and RAD51 foci formation, cells can be co-treated with a DNA damaging agent (e.g., a low dose of cisplatin or olaparib) for a shorter duration (e.g., the last 4-6 hours of this compound treatment).
-
After treatment, wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells with PBS.
-
Block the cells with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-RAD51 antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize and capture images using a fluorescence microscope. The number of RAD51 foci per nucleus can be quantified using image analysis software.
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and equipment. Always follow standard laboratory safety procedures.
References
- 1. mdpi.com [mdpi.com]
- 2. CRISPR/Cas9‐mediated mutagenesis to validate the synergy between PARP1 inhibition and chemotherapy in BRCA1‐mutated breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound I CAS#: 2494000-71-2 I PARP1 inhibitor I InvivoChem [invivochem.com]
- 4. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Response of subtype specific human breast cancer-derived cells to PARP and Chk1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Parp1-IN-9 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parp1-IN-9, also identified as compound 5c, is a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1) with a reported half-maximal inhibitory concentration (IC50) of 30.51 nM.[1][2] PARP1 is a key enzyme in the cellular response to DNA damage, playing a critical role in DNA repair, genomic stability, and cell death.[3][4][5][6] Inhibition of PARP1 has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, based on the principle of synthetic lethality.[3][7] Preclinical studies have demonstrated that PARP inhibitors can enhance the efficacy of chemotherapy and radiation.[8][9] this compound has demonstrated anti-proliferative and apoptotic activity in cancer cell lines, with a reported IC50 of 3.65 μM against the MDA-MB-436 breast cancer cell line, suggesting higher potency than the established PARP inhibitor Olaparib.[1][2]
These application notes provide a comprehensive overview of the available data for this compound and present detailed, generalized protocols for its dosage and administration in animal models for efficacy, pharmacokinetic, and toxicity studies.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 5-[[4-hydroxy-3-methoxy-5-(piperidin-1-ylmethyl)phenyl]methylidene]-1,3-diazinane-2,4,6-trione | [1] |
| Molecular Formula | C18H21N3O5 | [1] |
| Molecular Weight | 359.38 g/mol | [1] |
| CAS Number | 2494000-71-2 | [1] |
| Appearance | Solid | [1] |
| LogP | 1.3 | [1] |
In Vitro Activity of this compound
| Assay | Cell Line | IC50 | Reference |
| PARP1 Inhibition | N/A | 30.51 nM | [1][2] |
| Antiproliferative Activity | MDA-MB-436 | 3.65 µM | [1][2] |
Signaling Pathway
The following diagram illustrates the central role of PARP1 in the DNA damage response pathway, which is the target of this compound.
Caption: PARP1 activation at sites of DNA single-strand breaks and its subsequent inhibition by this compound.
Experimental Protocols
General Guidelines for In Vivo Studies
Due to the limited publicly available in vivo data for this compound, the following protocols are based on established methodologies for other PARP inhibitors, such as Olaparib and Veliparib. Researchers should perform initial dose-range finding and tolerability studies to determine the optimal dose for this compound in the specific animal model and tumor type being investigated.
Formulation and Administration
This compound is a solid at room temperature and has low water solubility.[1] For in vivo administration, it is recommended to prepare a suspension or solution suitable for the chosen route of administration.
Suggested Formulations for Oral Gavage:
-
Suspension in 0.5% Carboxymethyl cellulose (CMC) and 0.25% Tween 80:
-
Weigh the required amount of this compound.
-
Prepare a 0.5% (w/v) solution of CMC in sterile water.
-
Add 0.25% (v/v) Tween 80 to the CMC solution and mix thoroughly.
-
Add the this compound powder to the vehicle and vortex or sonicate until a uniform suspension is achieved.
-
-
Solution in PEG400:
-
Dissolve this compound in a minimal amount of DMSO.
-
Add PEG400 to the desired final volume and mix until the solution is clear. Ensure the final DMSO concentration is low (typically <5%) to avoid toxicity.
-
Administration Routes:
-
Oral (p.o.): Oral gavage is a common route for PARP inhibitors.
-
Intraperitoneal (i.p.): Intraperitoneal injection can also be used.
The dosing volume should be adjusted based on the animal's weight (e.g., 10 mL/kg for mice).
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol describes a typical efficacy study using a human tumor xenograft model in immunocompromised mice.
Experimental Workflow:
Caption: A generalized workflow for an in vivo efficacy study of this compound in a xenograft mouse model.
Detailed Protocol:
-
Animal Model: Use 6-8 week old female athymic nude mice or NOD-SCID mice.
-
Cell Line: Culture a relevant human cancer cell line (e.g., MDA-MB-436, which has shown in vitro sensitivity to this compound).
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 tumor cells in a 1:1 mixture of media and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control (e.g., 0.5% CMC, 0.25% Tween 80)
-
Group 2: this compound (low dose, e.g., 25 mg/kg)
-
Group 3: this compound (high dose, e.g., 50 mg/kg)
-
Group 4: Positive control (e.g., Olaparib, 50 mg/kg)
-
-
Treatment: Administer the assigned treatment daily via oral gavage for a specified period (e.g., 21-28 days).
-
Monitoring: Continue to monitor tumor volume and body weight 2-3 times per week. Observe the animals for any signs of toxicity.
-
Endpoint: The study endpoint may be a predetermined tumor volume (e.g., 2000 mm³), a specific time point, or the development of adverse clinical signs.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Analyze survival data using Kaplan-Meier curves.
Pharmacokinetic (PK) Study
A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Protocol Outline:
-
Animals: Use healthy mice or rats.
-
Dosing: Administer a single dose of this compound via the intended clinical route (e.g., oral gavage) and intravenously (i.v.) to determine bioavailability.
-
Sample Collection: Collect blood samples at various time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate key PK parameters, including Cmax, Tmax, AUC, half-life (t1/2), and oral bioavailability.
Toxicity Study
A preliminary toxicity study is crucial to determine the maximum tolerated dose (MTD) and to identify potential side effects.
Protocol Outline:
-
Animals: Use healthy mice or rats.
-
Dose Escalation: Administer escalating doses of this compound to different cohorts of animals daily for a set period (e.g., 14 days).
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, and behavior.
-
Hematology and Clinical Chemistry: At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis to assess for hematological and organ toxicity.
-
Histopathology: Perform a necropsy and collect major organs for histopathological examination.
-
MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >20% body weight loss or mortality).
Conclusion
This compound is a novel and potent PARP1 inhibitor with promising anti-cancer activity in vitro. The provided protocols offer a framework for the in vivo evaluation of this compound in animal models. It is imperative for researchers to conduct initial dose-finding and tolerability studies to establish the optimal and safe dosage for their specific experimental setup. These studies will be critical in advancing the preclinical development of this compound as a potential therapeutic agent.
References
- 1. This compound I CAS#: 2494000-71-2 I PARP1 inhibitor I InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP1 - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Human PARP1 substrates and regulators of its catalytic activity: An updated overview [frontiersin.org]
- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 8. oncotarget.com [oncotarget.com]
- 9. targetedonc.com [targetedonc.com]
Application Notes & Protocols: Developing Cell-Based Assays for Parp1-IN-9 Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction: Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage. It detects single-strand breaks (SSBs) in DNA and, upon activation, synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.[1][2] This process, known as PARylation, recruits other DNA repair proteins to the site of damage to facilitate repair through pathways like Base Excision Repair (BER).[1][3][4] Inhibition of PARP1 is a key therapeutic strategy, particularly in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, a concept known as synthetic lethality.[1][5]
Parp1-IN-9 is a potent PARP1 inhibitor with a reported IC50 of 30.51 nM.[6] It has demonstrated anti-proliferative activity against cancer cell lines such as MDA-MB-436 and induces apoptosis.[6] These application notes provide detailed protocols for developing and executing cell-based assays to characterize the efficacy and mechanism of action of this compound. The following protocols will enable researchers to assess its impact on cell viability, target engagement (PARP1 activity), and downstream DNA damage response.
PARP1 Signaling and Inhibition
PARP1's primary role is to recognize and signal DNA single-strand breaks (SSBs). This initiates a cascade that is crucial for maintaining genomic integrity.
Caption: PARP1 activation at DNA single-strand breaks and subsequent PAR synthesis.
The mechanism of PARP inhibitors like this compound involves not only blocking the catalytic activity of PARP1 but also "trapping" the enzyme at the site of DNA damage.[4][7][8] This PARP1-DNA complex is cytotoxic, as it obstructs DNA replication, leading to the formation of double-strand breaks (DSBs). In cells with deficient homologous recombination (HR) repair (e.g., BRCA-mutated cancers), these DSBs cannot be repaired, resulting in cell death.
Caption: Synthetic lethality induced by this compound in HR-deficient cells.
Experimental Protocols
Protocol 2.1: Cell Viability Assay (MTT/CellTiter-Glo)
Principle: To determine the cytotoxic effect of this compound, a cell viability assay is performed. The MTT assay measures the metabolic activity of cells via the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[9][10] Alternatively, the CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, which is a marker of metabolically active cells, providing a highly sensitive luminescent readout.[11][12]
Methodology (MTT Assay):
-
Cell Seeding: Seed cancer cells (e.g., BRCA-deficient MDA-MB-436 or CAPAN-1, and BRCA-proficient MCF-7 as a control) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[13]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[13]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[10] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Data Presentation:
| Compound | Cell Line | Treatment Duration (h) | IC50 (µM) |
| This compound | MDA-MB-436 (BRCA1 mutant) | 72 | Calculated Value |
| This compound | CAPAN-1 (BRCA2 mutant) | 72 | Calculated Value |
| This compound | MCF-7 (BRCA WT) | 72 | Calculated Value |
| Olaparib | MDA-MB-436 (BRCA1 mutant) | 72 | Reference Value |
Protocol 2.2: Cellular PARP1 Activity Assay (Immunofluorescence)
Principle: This assay directly measures the catalytic activity of PARP1 in cells by detecting the product, PAR. Cells are treated with a DNA-damaging agent to stimulate PARP1 activity, followed by treatment with this compound. The level of PAR is then quantified using immunofluorescence staining with an anti-PAR antibody. A reduction in the PAR signal indicates inhibition of PARP1 activity.
Methodology:
-
Cell Seeding: Seed cells (e.g., HeLa or A549) on glass coverslips in a 24-well plate at a density that will result in 60-70% confluency the next day.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) for 1-2 hours.
-
DNA Damage Induction: Induce DNA damage by treating cells with 10 mM H₂O₂ for 10 minutes or 200 µM MMS for 20 minutes at 37°C.
-
Fixation and Permeabilization: Wash cells with PBS, then fix with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate cells with a primary antibody against PAR (e.g., rabbit anti-PAR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash cells with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the slides using a fluorescence microscope. Capture images and quantify the mean fluorescence intensity of the PAR signal per nucleus using image analysis software (e.g., ImageJ).
Data Presentation:
| Treatment Group | This compound Conc. (nM) | Mean PAR Fluorescence Intensity (A.U.) | % Inhibition |
| Vehicle Control (No Damage) | 0 | Value | N/A |
| Vehicle Control (+H₂O₂) | 0 | Value | 0 |
| This compound (+H₂O₂) | 10 | Value | Calculated Value |
| This compound (+H₂O₂) | 100 | Value | Calculated Value |
| This compound (+H₂O₂) | 1000 | Value | Calculated Value |
Protocol 2.3: DNA Damage Response Assay (γH2AX Foci Formation)
Principle: The phosphorylation of histone H2AX at serine 139 (γH2AX) is one of the earliest markers of DNA double-strand breaks (DSBs).[14] This assay quantifies the formation of γH2AX foci in the nucleus, which represent sites of DSBs. Inhibition of PARP1 by this compound is expected to lead to an accumulation of DSBs during replication, resulting in an increased number of γH2AX foci, particularly in HR-deficient cells.[14]
Caption: Workflow for the γH2AX immunofluorescence assay.
Methodology:
-
Cell Seeding and Treatment: Seed cells (e.g., MDA-MB-436 and MCF-7) on glass coverslips and treat with this compound at various concentrations for 24-48 hours.
-
Fixation, Permeabilization, and Blocking: Follow steps 4 and 5 from Protocol 2.2.
-
Primary Antibody Incubation: Incubate cells with a primary antibody against γH2AX (e.g., mouse anti-γH2AX) overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 594 goat anti-mouse) for 1 hour.
-
Counterstaining and Mounting: Follow step 8 from Protocol 2.2.
-
Imaging and Analysis: Using a fluorescence microscope, acquire images of at least 100 cells per condition. Count the number of distinct fluorescent foci within each nucleus. Cells with >10 foci are often considered positive.
Data Presentation:
| Cell Line | This compound Conc. (µM) | Mean γH2AX Foci per Cell | Standard Deviation | % of Foci-Positive Cells |
| MDA-MB-436 | 0 (Vehicle) | Value | Value | Value |
| MDA-MB-436 | 0.1 | Value | Value | Value |
| MDA-MB-436 | 1.0 | Value | Value | Value |
| MCF-7 | 0 (Vehicle) | Value | Value | Value |
| MCF-7 | 0.1 | Value | Value | Value |
| MCF-7 | 1.0 | Value | Value | Value |
References
- 1. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP assay [assay-protocol.com]
- 3. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Human PARP1 substrates and regulators of its catalytic activity: An updated overview [frontiersin.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. quora.com [quora.com]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 12. youtube.com [youtube.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. championsoncology.com [championsoncology.com]
Application Notes and Protocols for Parp1-IN-9 in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parp1-IN-9 is a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage response (DDR) pathway.[1][2] PARP1 plays a critical role in the repair of single-strand DNA breaks (SSBs). Inhibition of PARP1 in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leads to synthetic lethality, making PARP inhibitors a promising class of anti-cancer agents.[3][4] this compound has demonstrated significant potency in vitro, with an IC50 of 30.51 nM for PARP1 and antiproliferative activity against cancer cell lines.[1][2][5] This document provides detailed application notes and protocols for the use of this compound in in vivo studies, focusing on its solubility, formulation, and administration, as well as relevant experimental workflows and the underlying signaling pathways.
Data Presentation
Physicochemical and In Vitro Activity of this compound
| Property | Value | Reference |
| Molecular Formula | C18H21N3O5 | [5] |
| Molecular Weight | 359.38 g/mol | [5] |
| CAS Number | 2494000-71-2 | [5] |
| PARP1 IC50 | 30.51 nM | [1][2][5] |
| Antiproliferative IC50 (MDA-MB-436 cells) | 3.65 µM | [1][2][5] |
Recommended Solvents for Stock Solution Preparation
| Solvent | Concentration | Notes | Reference |
| DMSO | May be dissolved | For in vitro and in vivo formulation preparation. | [5] |
Example In Vivo Formulations for Poorly Water-Soluble Compounds
The following are common formulations that can be adapted for this compound for in vivo administration. It is crucial to perform small-scale solubility and stability tests before preparing a large batch for animal studies.
| Formulation Component | Example Recipe | Administration Route | Reference |
| DMSO, PEG300, Tween 80, Saline | Take a pre-dissolved DMSO stock solution, add PEG300, mix until clear, add Tween 80, mix until clear, and finally add saline. | Intravenous (IV), Intraperitoneal (IP), Oral (PO) | [6] |
| DMSO, Corn oil | Take a pre-dissolved DMSO stock solution and mix with corn oil until clear. | Intraperitoneal (IP), Oral (PO) | [6] |
| PEG400 | Dissolve directly in PEG400. | Oral (PO) | [6] |
| 0.2% Carboxymethyl cellulose (CMC) | Suspend the compound in 0.2% CMC in water. | Oral (PO) | [6] |
| 0.25% Tween 80 and 0.5% CMC | Dissolve in a solution of 0.25% Tween 80 and 0.5% Carboxymethyl cellulose. | Oral (PO) | [6] |
Signaling Pathway
The primary mechanism of action of PARP inhibitors like this compound involves the disruption of the DNA damage response, leading to synthetic lethality in homologous recombination (HR) deficient cancer cells.
Caption: PARP1 signaling in DNA repair and the mechanism of this compound.
Experimental Protocols
In Vivo Formulation Preparation Protocol
This protocol provides a general guideline for preparing a formulation of this compound for in vivo studies, based on common practices for poorly soluble compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile syringes and needles
Procedure:
-
Prepare Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure complete dissolution, using gentle vortexing or sonication if necessary.
-
-
Prepare Vehicle:
-
In a sterile conical tube, prepare the vehicle by mixing the desired proportions of PEG300, Tween 80, and saline. A common vehicle composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
-
Formulate the Dosing Solution:
-
Slowly add the this compound stock solution to the vehicle while vortexing to ensure proper mixing and prevent precipitation.
-
The final concentration of DMSO in the dosing solution should be kept low (typically ≤10%) to minimize toxicity to the animals.
-
-
Final Preparation:
-
Visually inspect the final formulation for any precipitation or inhomogeneity. The solution should be clear.
-
The formulation should be prepared fresh on the day of dosing. If storage is necessary, conduct stability tests at the intended storage temperature.
-
In Vivo Efficacy Study in a Xenograft Model
This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Caption: Workflow for an in vivo xenograft efficacy study.
Procedure:
-
Cell Culture: Culture a suitable cancer cell line (e.g., MDA-MB-436, which has shown sensitivity to this compound in vitro) under standard conditions.
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor dimensions with calipers regularly.
-
Randomization: Once tumors reach the desired size, randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Treatment Administration: Administer this compound or vehicle according to the predetermined schedule (e.g., daily intraperitoneal injection or oral gavage). The dosage will need to be determined in a prior maximum tolerated dose (MTD) study.
-
Monitoring: Monitor tumor volume and body weight 2-3 times per week. Observe the animals for any signs of toxicity.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size limit, or if animals show signs of excessive toxicity.
-
Data Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Tissues can be collected for pharmacodynamic marker analysis (e.g., PAR levels).
Pharmacodynamic (PD) Marker Analysis Protocol
To confirm the in vivo activity of this compound, it is essential to measure the inhibition of PARP activity in tumor tissues.
Materials:
-
Tumor tissue samples from treated and control animals
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies: anti-PAR, anti-PARP1, anti-GAPDH (or other loading control)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Tissue Lysis: Homogenize tumor tissues in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against PAR overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
-
Data Analysis: Quantify the band intensities for PAR and normalize to a loading control. A reduction in PAR levels in the this compound treated groups compared to the vehicle control indicates target engagement and inhibition of PARP activity. The same membrane can be stripped and re-probed for total PARP1 to ensure equal protein levels.
Conclusion
This compound is a potent PARP1 inhibitor with promising anti-cancer activity. For successful in vivo studies, careful consideration of its formulation is necessary due to its likely low aqueous solubility. The provided protocols offer a starting point for researchers to design and execute in vivo efficacy and pharmacodynamic studies. It is recommended to perform pilot studies to determine the optimal formulation, dosing regimen, and to assess the tolerability of this compound in the chosen animal model.
References
- 1. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP inhibitors: Overview and indications [jax.org]
- 5. Un inhibidor selectivo de PARP1 eficaz en modelos PDX [vhio.net]
- 6. This compound I CAS#: 2494000-71-2 I PARP1 inhibitor I InvivoChem [invivochem.com]
Application Notes and Protocols: Parp1-IN-9 in BRCA-Mutant Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly (ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the base excision repair (BER) pathway, responsible for repairing single-strand DNA breaks (SSBs). In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient. Inhibition of PARP1 in these BRCA-mutant cancer cells leads to the accumulation of unrepaired SSBs, which collapse replication forks during S-phase, generating DSBs. The inability to repair these DSBs through the defective HR pathway results in genomic instability and, ultimately, cell death. This concept is known as synthetic lethality and forms the basis for the clinical use of PARP inhibitors in BRCA-mutated cancers.[1][2][3]
Parp1-IN-9 is a potent PARP1 inhibitor with a reported IC50 of 30.51 nM.[4] It has demonstrated greater potency than the first-generation PARP inhibitor Olaparib in certain contexts and has been shown to induce apoptosis and exhibit antiproliferative activity against cancer cell lines.[4] These application notes provide an overview of the preclinical evaluation of this compound and similar next-generation PARP1-selective inhibitors in BRCA-mutant cancer models, along with detailed protocols for key experimental assays.
Principle of Action: Synthetic Lethality in BRCA-Mutant Cancers
The therapeutic strategy for using PARP1 inhibitors in BRCA-mutant cancers is centered on the principle of synthetic lethality.
Quantitative Data Summary
The following tables summarize the in vitro potency and antiproliferative activity of this compound. For comparison, data for the next-generation PARP1-selective inhibitor saruparib (AZD5305) is also included to provide a broader context for the efficacy of highly selective PARP1 inhibitors in preclinical models.
Table 1: In Vitro Potency of this compound
| Compound | Target | IC50 (nM) | Reference |
| This compound | PARP1 | 30.51 | [4] |
Table 2: Antiproliferative Activity of this compound
| Cell Line | Cancer Type | BRCA Status | IC50 (µM) | Reference |
| MDA-MB-436 | Breast Cancer | BRCA1 mutant | 3.65 | [4] |
Table 3: Preclinical Efficacy of Saruparib (AZD5305) in Patient-Derived Xenograft (PDX) Models
| PDX Model | Cancer Type | BRCA Alteration | Treatment | Response | Reference |
| PDX1 | Breast Cancer | BRCA1 mutation | Saruparib | Complete Response (75%) | [5] |
| PDX2 | Ovarian Cancer | BRCA2 mutation | Saruparib | Complete Response (75%) | [5] |
| PDX1 | Breast Cancer | BRCA1 mutation | Olaparib | Partial Response (37%) | [5] |
| PDX2 | Ovarian Cancer | BRCA2 mutation | Olaparib | Partial Response (37%) | [5] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of this compound in BRCA-mutant cancer models are provided below.
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the antiproliferative effect of this compound on BRCA-mutant cancer cell lines.
Materials:
-
BRCA-mutant (e.g., MDA-MB-436, CAPAN-1) and BRCA-wild-type cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: PARP1 Trapping Assay
This assay quantifies the ability of this compound to trap PARP1 onto DNA, a key mechanism of action for PARP inhibitors. A fluorescence polarization (FP)-based assay is described here.
Materials:
-
Purified recombinant PARP1 enzyme
-
Fluorescently labeled oligonucleotide duplex probe
-
NAD+
-
This compound
-
Assay buffer
-
384-well black plates
-
Fluorescence polarization plate reader
Procedure:
-
In a 384-well plate, add assay buffer containing the fluorescent DNA probe.
-
Add serial dilutions of this compound or a vehicle control.
-
Add purified PARP1 enzyme to all wells except the "no enzyme" control.
-
Incubate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the PARylation reaction by adding NAD+ to all wells except the "no NAD+" control (which serves as the maximum trapping signal).
-
Incubate at room temperature for 30-60 minutes.
-
Measure the fluorescence polarization. An increase in FP indicates PARP1 trapping on the DNA probe.
-
Calculate the EC50 for PARP1 trapping.
Protocol 3: Western Blot for PARP Activity (PARylation)
This protocol assesses the inhibition of PARP1 catalytic activity in cells treated with this compound by measuring the levels of poly(ADP-ribose) (PAR).
Materials:
-
BRCA-mutant cancer cells
-
This compound
-
DNA damaging agent (e.g., H2O2 or MMS)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-PAR, anti-PARP1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Induce DNA damage by treating with H2O2 (e.g., 10 mM for 10 minutes) or MMS (e.g., 0.1% for 15 minutes).
-
Immediately wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using a chemiluminescent substrate and an imaging system. A decrease in the PAR signal indicates inhibition of PARP activity.
Protocol 4: In Vivo Xenograft Studies
This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a BRCA-mutant cancer xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
BRCA-mutant cancer cells (e.g., CAPAN-1, HCC1937)
-
Matrigel
-
This compound formulated for in vivo administration
-
Calipers
-
Animal monitoring and housing facilities
Procedure:
-
Subcutaneously implant BRCA-mutant cancer cells mixed with Matrigel into the flank of immunocompromised mice.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
Administer this compound (e.g., by oral gavage) or vehicle control daily or as determined by pharmacokinetic studies.
-
Measure tumor volume and body weight 2-3 times per week.
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a defined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Analyze the data for tumor growth inhibition and statistical significance.
Conclusion
This compound represents a potent inhibitor of PARP1 with promising antiproliferative activity in BRCA-mutant cancer cells. The provided protocols offer a framework for the comprehensive preclinical evaluation of this compound and other next-generation PARP1 inhibitors. Further studies, including in vivo efficacy in relevant patient-derived xenograft models and assessment of resistance mechanisms, are warranted to fully elucidate its therapeutic potential. The high selectivity for PARP1, as seen with inhibitors like saruparib, may offer an improved therapeutic window and efficacy, paving the way for novel combination strategies in the treatment of BRCA-mutant and other homologous recombination-deficient cancers.
References
- 1. tandfonline.com [tandfonline.com]
- 2. karger.com [karger.com]
- 3. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PARP1 selective inhibitor yields potent and durable antitumour activity in patient-derived preclinical models - ecancer [ecancer.org]
Combining Parp1-IN-9 with Chemotherapeutic Agents: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
The targeted inhibition of Poly(ADP-ribose) polymerase 1 (PARP1) has emerged as a promising strategy in oncology, particularly in cancers with deficiencies in DNA damage repair pathways. Parp1-IN-9 (also known as Compound 5c) is a potent PARP1 inhibitor with an IC50 of 30.51 nM.[1] While preclinical data have demonstrated its antiproliferative activity as a single agent, its potential in combination with conventional chemotherapeutic agents remains a critical area of investigation. This document provides a generalized framework of application notes and protocols for evaluating the synergistic potential of this compound with common chemotherapeutics, based on established principles of PARP inhibitor combination therapies.
Note: As of the latest available information, specific studies detailing the combination of this compound with other chemotherapeutic agents have not been published. The following protocols and data are presented as a representative guide for researchers to design and conduct their own investigations.
Introduction: The Rationale for Combination Therapy
PARP1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[2][3] Inhibition of PARP1 leads to the accumulation of unrepaired SSBs, which can collapse replication forks and generate more lethal double-strand breaks (DSBs). In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to cell death through a mechanism known as synthetic lethality.
Many conventional chemotherapeutic agents, such as platinum compounds (e.g., cisplatin) and alkylating agents (e.g., temozolomide), induce DNA damage as their primary mechanism of action. By combining a PARP1 inhibitor like this compound with these agents, it is hypothesized that the repair of chemotherapy-induced DNA damage can be further compromised, leading to a synergistic antitumor effect. This could potentially allow for lower, less toxic doses of chemotherapy and overcome mechanisms of drug resistance.[4][5]
Potential Synergistic Combinations
Based on the known mechanisms of other PARP1 inhibitors, this compound is a promising candidate for combination with the following classes of chemotherapeutic agents:
-
Platinum-Based Agents (e.g., Cisplatin, Carboplatin): These agents form DNA adducts and interstrand crosslinks. PARP1 inhibition can prevent the repair of these lesions, leading to increased cell cycle arrest and apoptosis.[6][7][8]
-
Alkylating Agents (e.g., Temozolomide): These drugs methylate DNA bases, creating lesions that are recognized and processed by the BER pathway. PARP1 inhibition can potentiate the effects of these agents by blocking a critical repair mechanism.[9][10]
-
Topoisomerase I Inhibitors (e.g., Topotecan, Irinotecan): These inhibitors trap topoisomerase I-DNA cleavage complexes, leading to DSBs. PARP1 is involved in the repair of these complexes, and its inhibition can enhance the cytotoxicity of topoisomerase I inhibitors.
-
Anthracyclines (e.g., Doxorubicin): Doxorubicin intercalates into DNA and inhibits topoisomerase II, causing DSBs. While the synergy with PARP inhibitors is complex and may be context-dependent, some studies suggest that PARP inhibition can exacerbate doxorubicin-induced DNA damage and cell death.[11][12][13]
Data Presentation: Illustrative Quantitative Data for Combination Therapies
The following tables present hypothetical data to illustrate how the results of combination studies could be structured. These tables are for demonstrative purposes only and do not represent actual experimental data for this compound.
Table 1: In Vitro Cytotoxicity of this compound in Combination with Cisplatin in a BRCA-Deficient Ovarian Cancer Cell Line (e.g., OVCAR-3)
| Treatment Group | This compound (µM) | Cisplatin (µM) | IC50 (µM) | Combination Index (CI) |
| This compound alone | - | - | 3.5 | - |
| Cisplatin alone | - | - | 5.2 | - |
| Combination 1 | 0.5 | 1.0 | - | 0.6 (Synergism) |
| Combination 2 | 1.0 | 2.5 | - | 0.4 (Strong Synergism) |
Table 2: In Vivo Tumor Growth Inhibition of this compound and Temozolomide Combination in a Glioblastoma Xenograft Model
| Treatment Group | Dose | Tumor Volume Change (%) | Body Weight Change (%) |
| Vehicle Control | - | +150 | +2 |
| This compound | 10 mg/kg, p.o., daily | -25 | -1 |
| Temozolomide | 50 mg/kg, p.o., 5 days/week | -40 | -5 |
| Combination | This compound + Temozolomide | -85 | -7 |
Experimental Protocols
The following are detailed, generalized protocols for key experiments to evaluate the combination of this compound with chemotherapeutic agents.
Cell Viability Assay (MTS/MTT Assay)
Objective: To determine the cytotoxic effects of this compound alone and in combination with a chemotherapeutic agent and to calculate the combination index (CI) to assess for synergism, additivity, or antagonism.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-436 for single-agent activity)
-
Complete cell culture medium
-
96-well plates
-
This compound (dissolved in DMSO)
-
Chemotherapeutic agent (e.g., Cisplatin, dissolved in an appropriate solvent)
-
MTS or MTT reagent
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the chemotherapeutic agent in complete medium.
-
Treat the cells with either single agents or combinations at various concentrations. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each agent and use software (e.g., CompuSyn) to calculate the Combination Index (CI). A CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound and a chemotherapeutic agent, both alone and in combination.
Materials:
-
Cancer cell line
-
6-well plates
-
This compound
-
Chemotherapeutic agent
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with the desired concentrations of this compound, the chemotherapeutic agent, or the combination for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Synergistic mechanism of PARP1 inhibitors and chemotherapy.
Experimental Workflow Diagram
Caption: Preclinical workflow for evaluating combination therapy.
Conclusion
The combination of PARP1 inhibitors with conventional chemotherapy holds significant promise for improving cancer treatment outcomes. While specific data for this compound in combination settings are not yet available, the established mechanisms of action for the PARP inhibitor class provide a strong rationale for its investigation in this context. The protocols and frameworks provided in this document offer a comprehensive guide for researchers to systematically evaluate the potential of this compound as a synergistic partner for various chemotherapeutic agents. Such preclinical studies are essential to pave the way for future clinical development and to ultimately benefit patients with cancer.
References
- 1. This compound I CAS#: 2494000-71-2 I PARP1 inhibitor I InvivoChem [invivochem.com]
- 2. PARP inhibitors as single agents and in combination therapy: The most promising treatment strategies in clinical trials for BRCA-mutant ovarian and triple-negative breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Update on Combination Strategies of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Double-barreled gun: Combination of PARP inhibitor with conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Combined strategies with PARP inhibitors for the treatment of BRCA wide type cancer [frontiersin.org]
- 6. PARP inhibition selectively increases sensitivity to cisplatin in ERCC1-low non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholars.mssm.edu [scholars.mssm.edu]
- 8. Synergistic interaction between cisplatin and PARP inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combinations of PARP Inhibitors with Temozolomide Drive PARP1 Trapping and Apoptosis in Ewing’s Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Combination PARP Inhibitor Olaparib With Temozolomide in an Experimental Glioblastoma Model | In Vivo [iv.iiarjournals.org]
- 11. Doxorubicin-induced necrosis is mediated by poly-(ADP-ribose) polymerase 1 (PARP1) but is independent of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Doxorubicin-induced necrosis is mediated by poly-(ADP-ribose) polymerase 1 (PARP1) but is independent of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Parp1-IN-9 Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response (DDR) pathway, playing a critical role in the repair of single-strand breaks (SSBs). Inhibition of PARP1 has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations. This concept, known as synthetic lethality, has led to the development of several PARP inhibitors.
Parp1-IN-9 is a potent PARP1 inhibitor with a reported IC50 of 30.51 nM.[1][2] It has demonstrated anti-proliferative activity against cancer cell lines and induces apoptosis.[1][2] This document provides detailed protocols for assessing the cytotoxicity of this compound in cancer cell lines, enabling researchers to evaluate its therapeutic potential.
Mechanism of Action: PARP1 Inhibition and Synthetic Lethality
PARP1 acts as a DNA damage sensor. Upon detecting a single-strand break, PARP1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process recruits other DNA repair proteins to the site of damage to facilitate repair.
PARP inhibitors like this compound competitively bind to the catalytic domain of PARP1, preventing the synthesis of PAR. This inhibition has two major consequences:
-
Inhibition of SSB Repair: The absence of PAR chains prevents the recruitment of the DNA repair machinery, leading to the accumulation of unrepaired SSBs.
-
PARP Trapping: The inhibitor "traps" the PARP1 protein on the DNA at the site of the damage. This trapped PARP1-DNA complex is a cytotoxic lesion that can stall and collapse replication forks, leading to the formation of double-strand breaks (DSBs).
In normal cells, these DSBs can be efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with deficient HR pathways (e.g., due to BRCA1/2 mutations), these DSBs cannot be repaired, leading to genomic instability and ultimately, apoptotic cell death. This selective killing of HR-deficient cells by PARP inhibitors is the principle of synthetic lethality.
Quantitative Data Summary
The following table summarizes the known in vitro activity of this compound. Researchers should aim to generate similar data for their cell lines of interest.
| Parameter | Value | Cell Line | Reference |
| PARP1 Inhibition IC50 | 30.51 nM | - | [1][2] |
| Antiproliferative IC50 | 3.65 µM | MDA-MB-436 | [1][2] |
Signaling Pathway Diagram
Caption: PARP1 inhibition by this compound leads to synthetic lethality in HR-deficient cancer cells.
Experimental Protocols
Cell Lines and Culture Conditions
It is recommended to use a panel of cell lines, including those with known HR deficiencies (e.g., BRCA1 or BRCA2 mutations) and HR-proficient lines as controls.
-
HR-Deficient: MDA-MB-436 (BRCA1 mutant), CAPAN-1 (BRCA2 mutant), or engineered cell lines (e.g., DLD-1 BRCA2-/-).
-
HR-Proficient: MCF-7, U2OS, or the corresponding wild-type parental cell lines for engineered models.
Cells should be cultured in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Preparation of this compound Stock Solution
-
Dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Immediately before use, dilute the stock solution to the desired working concentrations in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Protocol 1: Cell Viability Assay (MTS/MTT Assay)
This protocol determines the concentration of this compound that inhibits cell proliferation (IC50).
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth throughout the experiment.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete medium. A typical concentration range to start with could be from 0.01 µM to 100 µM (e.g., 0.01, 0.1, 0.5, 1, 2.5, 5, 10, 25, 50, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 72 hours. The incubation time can be optimized (e.g., 48, 72, or 96 hours).
-
-
MTS/MTT Assay:
-
Add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and the manufacturer's instructions.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
-
Protocol 2: Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay quantifies the induction of apoptosis by measuring the activity of caspases 3 and 7, key executioner caspases.
Materials:
-
96-well white-walled, clear-bottom cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the Cell Viability Assay protocol, using a white-walled plate suitable for luminescence measurements. It is advisable to treat cells with concentrations around the IC50 value and higher (e.g., 1x, 2x, and 5x IC50).
-
Incubate for a shorter period, typically 24 to 48 hours, to capture the apoptotic events before widespread cell death and detachment.
-
-
Caspase-Glo® 3/7 Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from no-cell control wells).
-
Normalize the data to the vehicle control.
-
Present the data as fold-change in caspase activity compared to the vehicle control.
-
Experimental Workflow Diagram
Caption: A generalized workflow for assessing the cytotoxicity of this compound.
Troubleshooting and Considerations
-
Solubility of this compound: Ensure that this compound is fully dissolved in the culture medium at the tested concentrations. Precipitation of the compound can lead to inaccurate results.
-
Edge Effects in 96-well Plates: To minimize edge effects, avoid using the outer wells of the plate for experimental samples, or fill them with sterile PBS or medium.
-
Cell Line Specificity: The sensitivity to PARP inhibitors can vary significantly between different cell lines. It is crucial to test a panel of cell lines to understand the spectrum of activity of this compound.
-
Confirmation of Apoptosis: While the Caspase-Glo® assay is a robust method, consider confirming apoptosis through alternative methods such as Annexin V/PI staining followed by flow cytometry or Western blotting for cleaved PARP1.
-
Comparison with a Reference Compound: It is highly recommended to include a well-characterized PARP inhibitor, such as Olaparib or Talazoparib, as a positive control in all experiments. This will allow for a direct comparison of the potency and efficacy of this compound.
References
Application Notes: Evaluating the Efficacy of Parp1-IN-9 using Colony Formation Assays
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage. It plays a pivotal role in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2] Upon detecting a DNA break, PARP1 binds to the site and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, creates a scaffold to recruit the necessary DNA repair machinery.[2][3]
PARP1 inhibitors, such as Parp1-IN-9, are a class of anticancer agents that exploit this mechanism. They function in two primary ways:
-
Catalytic Inhibition : They block the enzymatic activity of PARP1, preventing the synthesis of PAR chains and hindering the recruitment of repair proteins. This leads to the accumulation of unrepaired SSBs.[2][4]
-
PARP Trapping : The inhibitor locks the PARP1 protein onto the DNA at the site of the break.[2][4] These trapped PARP1-DNA complexes are highly cytotoxic, as they obstruct DNA replication, leading to the collapse of replication forks and the formation of more lethal double-strand breaks (DSBs).[2]
In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), the accumulation of DSBs cannot be efficiently repaired, leading to cell death. This concept is known as synthetic lethality and is a cornerstone of PARP inhibitor therapy.[5][6]
The colony formation assay, or clonogenic assay, is an essential in vitro method for assessing the long-term cytotoxic effects of therapeutic compounds like this compound.[7][8] This assay measures the ability of a single cell to undergo sustained proliferation and form a colony (typically defined as a cluster of ≥50 cells). It provides a definitive measure of cell reproductive viability after treatment, offering more insight into long-term survival than short-term proliferation assays.[8]
These application notes provide a detailed protocol for utilizing the colony formation assay to quantify the dose-dependent effects of this compound on the clonogenic survival of cancer cells.
Signaling and Experimental Workflow Diagrams
Caption: Mechanism of PARP1 inhibition by this compound leading to cytotoxic PARP1 trapping.
Caption: Step-by-step workflow for the colony formation assay with this compound treatment.
Experimental Protocol
This protocol details the procedure for a 2D adherent cell colony formation assay using 6-well plates.
1. Materials and Reagents
-
Cell Lines: Appropriate cancer cell line(s) of interest (e.g., BRCA-mutant ovarian cancer line like OVCAR-8, or a proficient line for comparison like MCF-7).
-
Culture Medium: Recommended complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Prepare a concentrated stock solution (e.g., 10 mM) in a suitable solvent like DMSO. Store at -20°C or -80°C.
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
-
Trypsin-EDTA: 0.25% or 0.05% as required for the cell line.
-
Fixation Solution: 100% Methanol (chilled at -20°C) or 4% Paraformaldehyde (PFA) in PBS.
-
Staining Solution: 0.5% Crystal Violet in 25% Methanol/Water.
-
Equipment: 6-well tissue culture plates, sterile serological pipettes and pipette tips, cell counter (hemocytometer or automated), incubator (37°C, 5% CO₂), microscope.
2. Procedure
Day 0: Cell Seeding
-
Culture cells to approximately 70-80% confluency. Ensure cells are in the logarithmic growth phase.
-
Harvest the cells using Trypsin-EDTA. Neutralize trypsin with complete medium, collect cells, and centrifuge at 1000 rpm for 5 minutes.[7]
-
Resuspend the cell pellet in fresh medium and perform a viable cell count (e.g., using Trypan Blue exclusion).
-
Calculate the cell suspension volume needed to seed a low, predetermined number of cells per well of a 6-well plate. The optimal seeding density (typically 200-1000 cells/well) must be determined empirically for each cell line to ensure discrete colonies.
-
Seed the cells in 2 mL of complete medium per well. Gently swirl the plates to ensure even distribution.
-
Incubate overnight (18-24 hours) at 37°C, 5% CO₂ to allow cells to attach.
Day 1: Treatment with this compound
-
Prepare serial dilutions of this compound in complete medium from your stock solution. A typical dose-response range might be from 1 nM to 10 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug dose).
-
Carefully aspirate the medium from each well and replace it with 2 mL of the medium containing the appropriate concentration of this compound or vehicle control.
-
Return the plates to the incubator for 24 hours. Note: The treatment duration can be optimized based on the compound's mechanism and cell line sensitivity.
Day 2: Drug Removal and Colony Growth
-
After the 24-hour treatment, aspirate the drug-containing medium.
-
Gently wash each well twice with 2 mL of sterile PBS to remove any residual compound.
-
Add 2-3 mL of fresh, pre-warmed complete medium to each well.
-
Return the plates to the incubator and allow them to grow undisturbed for 10-14 days. Check for colony formation every 2-3 days under a microscope. The incubation period ends when colonies in the control wells are clearly visible to the naked eye.[9]
Day 12-16: Fixation and Staining
-
Once colonies are of sufficient size, aspirate the medium from the wells.
-
Gently wash the wells once with 2 mL of PBS.
-
Add 1 mL of chilled 100% Methanol to each well for fixation. Incubate for 15-20 minutes at room temperature. Alternatively, use 4% PFA for 20 minutes.[7]
-
Aspirate the fixative. Wash once with PBS if using PFA, or allow plates to air dry completely if using methanol.
-
Add 1 mL of 0.5% Crystal Violet staining solution to each well, ensuring the entire surface is covered. Incubate for 10-20 minutes at room temperature.
-
Remove the stain and wash the wells carefully with tap water until the background is clear and the colonies are distinct.
-
Invert the plates on paper towels and allow them to air dry completely overnight.
3. Data Collection and Analysis
-
Colony Counting: Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells. This can be done manually using a microscope or by imaging the plates and using software like ImageJ.
-
Calculations:
-
Plating Efficiency (PE): This reflects the percentage of seeded cells that form colonies in the untreated control group. PE = (Number of colonies counted in control wells / Number of cells seeded in control wells) * 100%
-
Surviving Fraction (SF): This is the measure of the drug's effect. It normalizes the colony count from treated wells to the plating efficiency of the control cells. SF = (Number of colonies counted in treated wells) / (Number of cells seeded * (PE / 100))
-
-
Data Plotting: Plot the Surviving Fraction (SF) as a function of this compound concentration. This dose-response curve can be used to determine values such as the IC₅₀ (the concentration of drug that reduces colony formation by 50%).
Data Presentation
Quantitative data should be summarized to clearly present the dose-dependent effect of this compound. The following table provides a template with example data.
| Treatment Group | Seeding Density (Cells/well) | Mean Colony Count (±SD) | Plating Efficiency (PE) | Surviving Fraction (SF) |
| Vehicle Control (DMSO) | 500 | 185 ± 12 | 37.0% | 1.00 |
| This compound (1 nM) | 500 | 168 ± 9 | - | 0.91 |
| This compound (10 nM) | 500 | 124 ± 15 | - | 0.67 |
| This compound (100 nM) | 500 | 76 ± 8 | - | 0.41 |
| This compound (1 µM) | 500 | 21 ± 5 | - | 0.11 |
| This compound (10 µM) | 500 | 3 ± 2 | - | 0.02 |
Note: Data are for illustrative purposes only. SD = Standard Deviation, calculated from triplicate wells.
References
- 1. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Human PARP1 substrates and regulators of its catalytic activity: An updated overview [frontiersin.org]
- 3. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Beyond DNA Repair: Additional Functions of PARP-1 in Cancer [frontiersin.org]
- 7. ossila.com [ossila.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for PARP Trapping Assays with Parp1-IN-9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Parp1-IN-9 in Poly (ADP-ribose) Polymerase (PARP) trapping assays. The provided information is intended to guide researchers in accurately assessing the PARP1 trapping efficacy of this novel inhibitor.
Introduction
Poly (ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the DNA damage response (DDR) pathway.[1][2][3] Upon detecting DNA single-strand breaks (SSBs), PARP1 binds to the damaged site and synthesizes poly (ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, facilitates the recruitment of DNA repair machinery.[1][2] After repair, PARP1 auto-PARylation leads to its dissociation from the DNA, allowing the repair process to be completed.[4]
PARP inhibitors (PARPis) have emerged as a significant class of anticancer agents. Their mechanism of action extends beyond simple catalytic inhibition. A key aspect of their cytotoxicity is the "trapping" of PARP enzymes on DNA.[5] By binding to the NAD+ pocket of PARP1, inhibitors prevent the auto-PARylation and subsequent release of PARP1 from the DNA damage site.[4] The resulting PARP-DNA complex is a cytotoxic lesion that can lead to replication fork collapse and cell death, particularly in cancer cells with deficiencies in other DNA repair pathways like homologous recombination (e.g., BRCA1/2 mutations).[4] The efficiency of PARP trapping varies among different inhibitors and does not always correlate with their catalytic inhibitory potency.[5]
This compound is a potent PARP1 inhibitor that has demonstrated significant anti-proliferative activity.[6][7] Understanding its PARP trapping potential is crucial for elucidating its full mechanism of action and predicting its therapeutic efficacy.
Quantitative Data for this compound
The following table summarizes the known quantitative data for this compound, including a comparison with the well-characterized PARP inhibitor, Olaparib.
| Compound | Target | IC50 (nM) | Cell Line | Anti-proliferative IC50 (µM) | Reference |
| This compound | PARP1 | 30.51 | MDA-MB-436 | 3.65 | [6][7] |
| Olaparib | PARP1 | 5 | - | - | [8] |
| Olaparib | PARP2 | 1 | - | - | [8] |
Signaling and Experimental Workflow Diagrams
PARP1 Signaling and Trapping Mechanism
Caption: Mechanism of PARP1 trapping by this compound.
Experimental Workflow for PARP Trapping Assays
Caption: Workflow for biochemical and cell-based PARP trapping assays.
Experimental Protocols
Biochemical PARP1 Trapping Assay using Fluorescence Polarization (FP)
This protocol is adapted from commercially available PARP trapping assay kits (e.g., BPS Bioscience PARPtrap™ Assay Kit).[9][10] Fluorescence polarization measures the change in the rotational speed of a fluorescently labeled DNA probe upon binding to PARP1. A high FP value indicates a larger molecular complex (PARP1 trapped on the DNA probe), while a low FP value indicates a smaller, freely rotating DNA probe.
Materials:
-
Recombinant human PARP1 enzyme
-
Fluorescently labeled nicked DNA oligonucleotide duplex
-
NAD+ solution
-
PARP trapping assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 2 mM MgCl2, 1 mM DTT)
-
This compound (dissolved in DMSO)
-
384-well, low-volume, black microplate
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare a 1x assay buffer by diluting a concentrated stock and adding fresh DTT.
-
Prepare serial dilutions of this compound in 1x assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Dilute the PARP1 enzyme and fluorescent DNA probe to their optimal working concentrations in 1x assay buffer.
-
-
Assay Setup:
-
Add 5 µL of the diluted this compound or vehicle control (for "Low FP" and "High FP" controls) to the appropriate wells of the microplate.
-
Add 20 µL of the Master Mix containing the PARP1 enzyme and fluorescent DNA probe to all wells.
-
Incubate the plate for 30 minutes at room temperature to allow for inhibitor binding to PARP1.
-
-
Reaction Initiation and Measurement:
-
To initiate the PARylation reaction, add 5 µL of NAD+ solution to all wells except the "High FP control" wells (which represent 100% trapping).
-
To the "High FP control" wells, add 5 µL of 1x assay buffer without NAD+.
-
Incubate the plate for 60 minutes at room temperature.
-
Measure the fluorescence polarization of each well using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
The "High FP control" represents the maximum trapping signal, and the "Low FP control" (with NAD+ but no inhibitor) represents the minimum trapping signal.
-
Plot the FP values against the log concentration of this compound.
-
Determine the EC50 value for PARP1 trapping by fitting the data to a sigmoidal dose-response curve.
-
Cell-Based PARP1 Trapping Assay using Proximity Ligation Assay (PLA)
This protocol outlines a method to visualize and quantify PARP1 trapped on chromatin in cells.[11][12][13][14][15] PLA detects the close proximity of two target proteins (in this case, PARP1 and a chromatin marker like histone H2A.X) in situ.
Materials:
-
Cell line of interest (e.g., MDA-MB-436)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., methyl methanesulfonate - MMS)
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution
-
Primary antibodies: rabbit anti-PARP1 and mouse anti-phospho-Histone H2A.X (γH2AX)
-
PLA probes (anti-rabbit PLUS and anti-mouse MINUS)
-
Ligation and amplification reagents
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells onto coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a low dose of a DNA damaging agent (e.g., 0.01% MMS) for a short period (e.g., 15-30 minutes) to induce DNA damage.
-
Co-treat the cells with varying concentrations of this compound or a vehicle control.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
PLA Protocol:
-
Block the coverslips with a blocking solution for 1 hour at 37°C in a humidified chamber.
-
Incubate with the primary antibodies (anti-PARP1 and anti-γH2AX) diluted in antibody diluent overnight at 4°C.
-
Wash the coverslips with wash buffer.
-
Incubate with the PLA probes (anti-rabbit PLUS and anti-mouse MINUS) for 1 hour at 37°C.
-
Wash with wash buffer.
-
Perform the ligation reaction for 30 minutes at 37°C.
-
Wash with wash buffer.
-
Perform the amplification reaction for 100 minutes at 37°C.
-
Wash with wash buffer.
-
-
Imaging and Quantification:
-
Mount the coverslips onto microscope slides with a mounting medium containing DAPI for nuclear staining.
-
Capture images using a fluorescence microscope.
-
Quantify the number of PLA signals (fluorescent dots) per nucleus using image analysis software. An increase in the number of PLA signals per nucleus indicates an increase in PARP1 trapping.
-
Conclusion
The provided application notes and protocols offer a framework for investigating the PARP trapping activity of this compound. Both the biochemical fluorescence polarization assay and the cell-based proximity ligation assay are powerful tools to quantify and visualize this important mechanism of action. The data generated from these assays will be invaluable for the preclinical characterization of this compound and for informing its potential clinical development as an anticancer agent.
References
- 1. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP Power: A Structural Perspective on PARP1, PARP2, and PARP3 in DNA Damage Repair and Nucleosome Remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound I CAS#: 2494000-71-2 I PARP1 inhibitor I InvivoChem [invivochem.com]
- 8. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. PARP1 proximity proteomics reveals interaction partners at stressed replication forks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proximity Ligation Assay | Springer Nature Experiments [experiments.springernature.com]
- 13. systemsbioe.org [systemsbioe.org]
- 14. Proximity Ligation Assay (PLA) [protocols.io]
- 15. clyte.tech [clyte.tech]
Troubleshooting & Optimization
Technical Support Center: Overcoming Parp1-IN-9 Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Parp1-IN-9, a potent PARP1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), an enzyme crucial for the repair of single-strand DNA breaks (SSBs). By inhibiting PARP1, unrepaired SSBs accumulate and are converted into more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately cell death. This concept is known as synthetic lethality.[1][2] this compound has an IC50 of 30.51 nM for PARP1.
Q2: My cancer cell line is showing resistance to this compound. What are the potential mechanisms?
Resistance to PARP inhibitors, which is likely applicable to this compound, can arise through several mechanisms:
-
Restoration of Homologous Recombination (HR) Function: Secondary mutations in genes like BRCA1/2 can restore their function, thereby enabling the cell to repair DSBs and survive this compound treatment.[1][3]
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can reduce the intracellular concentration of this compound, diminishing its efficacy.
-
Changes in PARP1 Protein: Mutations in the PARP1 gene can lead to a protein that no longer binds to the inhibitor or has reduced enzymatic activity, rendering the inhibitor ineffective.[4]
-
Replication Fork Stabilization: Alterations in proteins that regulate replication fork stability can prevent the formation of DSBs, even in the presence of this compound.[1][5]
-
Loss of PARG: Downregulation of Poly(ADP-ribose) glycohydrolase (PARG), the enzyme that catabolizes PAR chains, can lead to resistance by maintaining a basal level of PARylation and reducing the trapping of PARP1 on DNA.
Q3: Are there any known combination strategies to overcome this compound resistance?
While specific combination studies for this compound are limited, strategies that have proven effective for other PARP inhibitors can be explored:
-
Combination with ATR Inhibitors: Ataxia telangiectasia and Rad3-related (ATR) inhibitors can block the cellular response to replication stress, synergizing with PARP inhibitors to induce cell death, even in resistant cells.[6][7]
-
Combination with Immune Checkpoint Inhibitors: PARP inhibitors can increase genomic instability, potentially leading to the generation of neoantigens that can be targeted by the immune system. Combining with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1) may enhance anti-tumor immunity.[6]
-
Combination with PI3K/AKT Pathway Inhibitors: The PI3K/AKT pathway is often implicated in DNA repair and cell survival. Inhibiting this pathway may re-sensitize resistant cells to PARP inhibitors.
Troubleshooting Guides
Scenario 1: Unexpectedly high cell viability after this compound treatment.
Possible Cause 1: Intrinsic or Acquired Resistance
-
Troubleshooting Steps:
-
Confirm this compound Potency: Test the activity of your this compound stock on a known sensitive cell line (e.g., MDA-MB-436, which has an IC50 of 3.65 µM for this compound).
-
Assess HR Status: Perform a Western blot for key HR proteins like RAD51. A functional HR pathway is a common cause of intrinsic resistance.
-
Sequence BRCA1/2: In cell lines with known BRCA mutations, sequence the genes to check for reversion mutations that could restore their function.
-
Evaluate Drug Efflux: Use a P-gp inhibitor (e.g., Verapamil) in combination with this compound to see if it restores sensitivity.
-
Experimental Workflow for Investigating High Cell Viability
Caption: Troubleshooting workflow for high cell viability after this compound treatment.
Scenario 2: Difficulty validating PARP1 target engagement in resistant cells.
Possible Cause 1: Altered PARP1 protein or reduced inhibitor binding.
-
Troubleshooting Steps:
-
PARP1 Expression: Perform a Western blot to compare PARP1 protein levels between your sensitive and resistant cell lines.
-
PARylation Assay: Treat cells with a DNA damaging agent (e.g., H2O2) followed by this compound. Perform a Western blot for poly(ADP-ribose) (PAR) to assess the inhibition of PARP1 activity. A lack of inhibition in resistant cells may indicate a problem with inhibitor binding.
-
PARP1 Gene Sequencing: Sequence the PARP1 gene in resistant cells to identify potential mutations that could affect inhibitor binding.
-
Experimental Workflow for Validating Target Engagement
Caption: Workflow to validate PARP1 target engagement in resistant cells.
Quantitative Data Summary
| Compound | Target | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| This compound | PARP1 | 30.51 | - | - | |
| This compound | - | - | MDA-MB-436 | 3.65 | |
| Olaparib | PARP1/2 | - | - | - | |
| Rucaparib | PARP1/2 | - | - | - | |
| Talazoparib | PARP1/2 | - | - | - |
Key Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration.
2. Western Blot for PARP1 and PAR
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PARP1 (1:1000) or PAR (1:1000) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Logical Relationships
Signaling Pathway of PARP1 Inhibition and Resistance
Caption: Overview of this compound action and key resistance pathways.
References
- 1. pure.psu.edu [pure.psu.edu]
- 2. Synthetic lethality - Wikipedia [en.wikipedia.org]
- 3. Mechanisms of PARP1 inhibitor resistance and their implications for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 6. Fighting resistance: post-PARP inhibitor treatment strategies in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Update on Combination Strategies of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
identifying off-target effects of Parp1-IN-9
This guide provides troubleshooting information and answers to frequently asked questions for researchers using Parp1-IN-9, a potent inhibitor of Poly(ADP-ribose) Polymerase 1 (PARP1). The primary focus is to help identify and mitigate potential off-target effects that may arise during experimentation.
Troubleshooting Guide: Unexpected Experimental Results
Unexpected or inconsistent results may be attributable to off-target effects of this compound. This section addresses common issues and provides a framework for investigation.
Q1: My cellular phenotype (e.g., cell viability, cell cycle arrest) is stronger or different than what I see with PARP1 gene knockdown (siRNA/CRISPR). Why?
A1: This discrepancy often points to an off-target effect. While this compound inhibits the catalytic activity of PARP1, it may also bind to and modulate the activity of other proteins, such as kinases, leading to a compounded or altered phenotype. PARP inhibitors as a class are known to have various off-target effects that can influence experimental outcomes.[1][2]
Q2: I'm observing significant cell toxicity at concentrations where I expect specific PARP1 inhibition. What could be the cause?
A2: High toxicity can be a result of inhibiting an off-target protein that is critical for cell survival in your specific model. Common adverse effects observed with PARP inhibitors in clinical and preclinical settings, which may be linked to off-targets, include hematological toxicities (anemia, neutropenia, thrombocytopenia) and gastrointestinal issues.[1][2][3][4] These effects are sometimes mediated by off-target kinase inhibition.[1][3]
Q3: My results are inconsistent across different cell lines. Is this related to off-target effects?
A3: Yes, inconsistency across cell lines is a strong indicator of off-target activity. The expression levels and importance of potential off-target proteins can vary significantly between different cell types. For example, if this compound has an off-target effect on a kinase that is highly expressed and essential in Cell Line A but not in Cell Line B, you will observe different phenotypic outcomes.
Table 1: Common Off-Target Mediated Effects of PARP Inhibitors
This table summarizes common adverse events associated with the PARP inhibitor class, which may be due to off-target activities. These provide a starting point for investigating unexpected phenotypes.
| Observed Effect / Phenotype | Potential Off-Target Class/Mechanism | Examples from PARPi Class | Suggested Initial Action |
| Nausea, Vomiting | Kinase Inhibition | Common across olaparib, niraparib, rucaparib.[1][3] | Lower the inhibitor concentration; ensure phenotype is not present with PARP1 knockdown. |
| Anemia, Thrombocytopenia, Neutropenia (Hematological Toxicity) | Inhibition of PARP2 or other factors involved in hematopoiesis.[2][3][4][5][6][7] | More pronounced with niraparib and rucaparib compared to olaparib.[2][3] | Perform cell counts; test for effects on hematopoietic progenitor cells if relevant to your model. |
| Hypertension | Kinase Inhibition (e.g., DYRK1A) | Reported with niraparib.[1] | Monitor relevant signaling pathways if your model involves cardiovascular-related research. |
| Fatigue | General cellular stress, mechanism not fully elucidated. | Common class effect for all approved PARP inhibitors.[1][4] | Use lower, more targeted concentrations; include appropriate vehicle controls. |
| Photosensitivity, Rash | Unclear, potentially related to kinase inhibition. | Reported with niraparib and rucaparib.[3][8] | Not typically relevant for in vitro studies but a known clinical side effect. |
Workflow for Identifying Off-Target Effects
The following diagram outlines a systematic workflow for researchers who suspect an off-target effect is influencing their results.
Frequently Asked Questions (FAQs)
Q1: How can I determine the broader selectivity profile of this compound?
A1: The most direct method is to use a commercial kinase profiling or screening service. These services test your compound against a large panel of purified kinases (often hundreds) to identify potential interactions.[9][][11] This provides a quantitative measure of selectivity and identifies likely off-target candidates for further validation.[][12]
Table 2: Comparison of Commercial Kinase Profiling Services
| Service Type | Technology | Key Features | Typical Output |
| Binding Assays (e.g., KINOMEscan®) | Active-site directed competition binding assay.[9][13] | Screens against a very large panel of kinases (up to ~480).[9][13] Can detect various inhibitor types (Type I, II, covalent).[13] | Percent inhibition at a fixed concentration; Kd values for hits; TREEspot™ visualization.[13] |
| Activity-Based Assays (e.g., AssayQuant, ADP-Glo™) | Measures direct enzymatic activity and its inhibition in real-time.[11][12] | Provides deeper mechanistic insights (e.g., time-dependent inhibition).[12] Can be run at different ATP concentrations.[12] | IC50 values; kinetic data (progress curves); waterfall plots.[12] |
| Cell-Based Assays | Reporter genes, phosphorylation analysis, or cytotoxicity tests in cellular models.[] | Validates in vitro activity in a more physiologically relevant context; assesses bioavailability.[] | Cellular IC50 values; pathway-specific inhibition data. |
Q2: How can I be sure that this compound is binding to PARP1 inside my cells?
A2: The Cellular Thermal Shift Assay (CETSA) is the gold standard for verifying target engagement in intact cells or tissues.[14][15][16][17] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand (like this compound). By heating cell lysates or intact cells treated with your compound across a temperature gradient and then quantifying the amount of soluble PARP1 (usually by Western Blot), you can confirm direct physical interaction.[15][16] A shift in the melting curve to a higher temperature indicates target engagement.
Q3: I have a list of potential off-targets from a kinome scan. How do I validate them?
A3: Validation is crucial to confirm that a candidate from a screening assay is responsible for the observed phenotype. A multi-pronged approach is best:
-
Orthogonal Inhibition: Use a structurally different, well-characterized inhibitor specific to the candidate off-target. If this second inhibitor recapitulates the phenotype observed with this compound, it strengthens the evidence for that off-target's involvement.
-
Genetic Knockdown: Use siRNA or CRISPR/Cas9 to reduce the expression of the candidate off-target protein. If the cells lacking the off-target no longer show the unexpected phenotype when treated with this compound, this strongly implicates the candidate.
-
Confirm Direct Binding: You can use CETSA to determine if this compound directly engages the candidate off-target protein within the cell.[14]
-
Proteome-Wide Analysis: Advanced techniques like Thermal Proteome Profiling (TPP), which combines CETSA with mass spectrometry, can provide an unbiased, proteome-wide view of direct and downstream targets of a compound in living cells.[15][17][18]
Key Experimental Protocols
Protocol 1: General Methodology for Kinome Profiling
This protocol outlines the conceptual steps for preparing and submitting a compound for a commercial binding-based kinase profiling service.
-
Compound Preparation: Solubilize this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved.
-
Service Selection: Choose a service provider and select a screening panel (e.g., a broad scanMAX panel or a more focused panel).[9][13] Decide on the screening concentration (typically 1-10 µM for an initial screen).
-
Sample Submission: Follow the provider's specific instructions for sample submission, which usually involves sending a specified volume and concentration of your compound stock in a designated plate or tube format.
-
Data Analysis: The service provider will perform the assay and return a data package. Analyze the results to identify kinases showing significant inhibition (e.g., >90% inhibition).
-
Hit Triage: Prioritize the strongest "hits" for follow-up validation studies. Consider the biological relevance of the identified kinases in your experimental model.
Protocol 2: Western Blot-Based Cellular Thermal Shift Assay (CETSA)
This protocol provides a detailed method to verify the engagement of this compound with PARP1 in intact cells.
-
Cell Culture and Treatment:
-
Culture your cells of interest to ~80-90% confluency.
-
Treat cells with either vehicle (e.g., 0.1% DMSO) or this compound at the desired concentration (e.g., 1 µM, 10 µM).
-
Incubate for a sufficient time to allow compound entry and binding (e.g., 1-2 hours).
-
-
Heating Step:
-
Harvest the treated cells by trypsinization or scraping, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into multiple PCR tubes for each treatment condition (Vehicle and this compound).
-
Place the tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C). One aliquot should be kept at room temperature as a non-heated control.
-
-
Cell Lysis:
-
Immediately after heating, lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Alternatively, use a lysis buffer with mechanical disruption (e.g., sonication).
-
-
Separation of Soluble and Aggregated Fractions:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.
-
-
Sample Preparation and Western Blot:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
Normalize the protein concentration for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Run the samples on an SDS-PAGE gel, transfer to a PVDF membrane, and probe with a primary antibody specific for PARP1. Also probe for a loading control (e.g., GAPDH, Actin).
-
-
Data Analysis:
-
Quantify the band intensities for PARP1 at each temperature for both vehicle and this compound treated samples.
-
Plot the relative band intensity (normalized to the non-heated control) against temperature. A rightward shift in the curve for the this compound treated samples indicates thermal stabilization and confirms target engagement.
-
Conceptual Signaling Pathway Diagram
This diagram illustrates how PARP1 functions in DNA repair and how a hypothetical kinase off-target could produce confounding cellular effects.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Exploring and comparing adverse events between PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Adverse Event Profiles of PARP Inhibitors: Analysis of Spontaneous Reports Submitted to FAERS [frontiersin.org]
- 4. Outcomes and Adverse Events Linked to Off-Label Treatment of Solid Tumors with PARP Inhibitors [jhoponline.com]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 6. Targeting PARP1: A Promising Approach for Next-Generation Poly (ADP-ribose) Polymerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. curetoday.com [curetoday.com]
- 9. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 11. kinaselogistics.com [kinaselogistics.com]
- 12. assayquant.com [assayquant.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 18. aacrjournals.org [aacrjournals.org]
Technical Support Center: Optimizing Parp1-IN-9 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Parp1-IN-9 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage response (DDR) pathway. Its mechanism of action involves two primary processes:
-
Catalytic Inhibition: this compound binds to the catalytic domain of PARP1, preventing it from synthesizing poly(ADP-ribose) (PAR) chains. This inhibition hampers the recruitment of DNA repair proteins to sites of single-strand DNA breaks (SSBs).
-
PARP Trapping: this compound traps PARP1 on DNA at the site of damage. These trapped PARP1-DNA complexes are highly cytotoxic, as they can obstruct DNA replication and lead to the formation of double-strand breaks (DSBs), particularly in cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations. This concept is known as synthetic lethality.[1][2][3]
Q2: What is the recommended starting concentration for this compound in cell culture?
The optimal concentration of this compound is highly dependent on the cell line and the specific experimental endpoint. Based on available data, a good starting point for most cancer cell lines is a concentration range of 1 µM to 10 µM .
-
For initial screening and dose-response curves, a wider range, for example, from 0.01 µM to 100 µM, is recommended to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
-
The known IC50 of this compound for PARP1 enzymatic activity is approximately 30.51 nM .[4][5]
-
The antiproliferative IC50 in the MDA-MB-436 breast cancer cell line has been reported to be 3.65 µM .[4]
It is crucial to perform a dose-response experiment to determine the optimal concentration for your cell line and experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
-
Preparation: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[4] Ensure the compound is fully dissolved by vortexing.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4] When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How can I confirm that this compound is engaging its target in my cells?
Target engagement can be confirmed by several methods:
-
Western Blot for PAR levels: Treatment with an effective concentration of this compound should lead to a significant reduction in the levels of poly(ADP-ribose) (PAR) in cells, especially after inducing DNA damage (e.g., with H₂O₂ or MMS).
-
Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stabilization of a protein upon ligand binding. Successful engagement of this compound with PARP1 will increase the thermal stability of the PARP1 protein.[3]
-
Immunofluorescence: A decrease in nuclear PAR staining after DNA damage can visually confirm PARP1 inhibition.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or low cytotoxicity observed | Concentration too low: The concentration of this compound may be insufficient to induce a cytotoxic effect in your specific cell line. | Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 100 µM) to determine the IC50. |
| Cell line is resistant: The cell line may have a proficient homologous recombination repair (HRR) pathway or other resistance mechanisms. | Consider using cell lines with known HRR deficiencies (e.g., BRCA1/2 mutations) as positive controls. | |
| Incorrect drug preparation or storage: The compound may have degraded due to improper handling. | Prepare fresh stock solutions and store them as recommended. Avoid repeated freeze-thaw cycles. | |
| High background cytotoxicity in control (DMSO only) | DMSO concentration is too high: High concentrations of DMSO can be toxic to cells. | Ensure the final DMSO concentration in your culture medium is low (≤ 0.1%). |
| Inconsistent results between experiments | Variability in cell health and density: Differences in cell passage number, confluence, or overall health can affect experimental outcomes. | Use cells within a consistent passage number range and seed them at a uniform density for all experiments. |
| Incomplete dissolution of the compound: this compound may not be fully dissolved in the culture medium. | Ensure the stock solution is fully dissolved in DMSO before diluting it in the medium. Vortex the final working solution gently before adding it to the cells. | |
| Difficulty dissolving this compound in culture medium | Poor solubility in aqueous solutions: Like many small molecule inhibitors, this compound has limited solubility in aqueous media. | Prepare a high-concentration stock in DMSO and then dilute it to the final working concentration in pre-warmed culture medium. |
Data Presentation
Table 1: this compound Inhibitory Concentrations
| Parameter | Cell Line | Value | Reference |
| Enzymatic IC50 | N/A (Biochemical Assay) | 30.51 nM | [4][5] |
| Antiproliferative IC50 | MDA-MB-436 (Breast Cancer) | 3.65 µM | [4] |
Note: IC50 values can vary between different studies and experimental conditions. It is highly recommended to determine the IC50 for your specific cell line and assay.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a general guideline for assessing the cytotoxic effects of this compound.
Materials:
-
This compound
-
DMSO
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.1%. Replace the old medium with the medium containing different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[6][7]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6][7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for PAR and Cleaved PARP1
This protocol allows for the assessment of this compound's effect on PARP1 activity and apoptosis induction.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-PAR, anti-cleaved PARP1 (Asp214), anti-total PARP1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting detection reagents
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time. For PAR analysis, you may want to include a positive control where DNA damage is induced (e.g., 10 minutes with 10 mM H₂O₂) after inhibitor treatment.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Visualize the protein bands using an ECL detection system. The appearance of an 89 kDa fragment detected by the cleaved PARP1 antibody is an indicator of apoptosis.[8][9][10] A reduction in the PAR signal indicates inhibition of PARP1 activity.
Signaling Pathways and Experimental Workflows
PARP1 Signaling in DNA Damage Response
PARP1 plays a critical role in the base excision repair (BER) pathway. Upon detecting a single-strand break (SSB), PARP1 binds to the damaged DNA and synthesizes PAR chains, which act as a scaffold to recruit other DNA repair proteins, including XRCC1, DNA ligase III, and DNA polymerase beta. This compound inhibits this process, leading to the accumulation of SSBs, which can convert to more lethal double-strand breaks (DSBs) during DNA replication.
Caption: PARP1's role in the DNA damage response and its inhibition by this compound.
Downstream Signaling of PARP1 Inhibition
Inhibition of PARP1 by this compound can impact several downstream signaling pathways, including those regulated by p53 and MAPK/ERK. The accumulation of DNA damage due to PARP1 inhibition can lead to the activation of the p53 tumor suppressor protein, which can induce cell cycle arrest or apoptosis. Additionally, there is crosstalk between PARP1 and the MAPK/ERK pathway, which is involved in cell proliferation and survival.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. nmsgroup.it [nmsgroup.it]
- 3. Structure-Guided Design and In-Cell Target Profiling of a Cell-Active Target Engagement Probe for PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound I CAS#: 2494000-71-2 I PARP1 inhibitor I InvivoChem [invivochem.com]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cleaved PARP (Asp214) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. The 89-kDa PARP1 cleavage fragment serves as a cytoplasmic PAR carrier to induce AIF-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cleaved PARP1 antibody (60555-1-Ig) | Proteintech [ptglab.com]
troubleshooting Parp1-IN-9 instability in solution
Welcome to the technical support center for Parp1-IN-9. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues related to the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a stock solution of this compound?
A1: It is recommended to prepare a stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO) at a concentration of 10-50 mM.[1] To prepare the stock solution, bring the vial of powdered this compound to room temperature before opening to prevent moisture condensation. Add the calculated volume of DMSO to the vial to achieve the desired concentration. Ensure the compound is fully dissolved by vortexing or brief sonication. Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.[2]
Q2: How should I store the solid compound and its stock solution?
A2: Solid this compound powder should be stored at -20°C for long-term stability, where it can be viable for up to three years.[2] Stock solutions in DMSO should be aliquoted and stored at -80°C and are typically stable for up to six months.[2] Avoid repeated freeze-thaw cycles of the stock solution, as this can lead to degradation and precipitation.
Q3: I observe a yellow or brownish tint in my this compound solution. What does this indicate?
A3: this compound contains a barbituric acid scaffold, which is known to be susceptible to oxidation in aqueous solutions, leading to a color change from colorless to yellow or brownish over time. This color change indicates potential degradation of the compound. It is advisable to use freshly prepared dilutions for your experiments.
Q4: Can I use aqueous buffers to prepare my working solutions of this compound?
A4: While working solutions will be in aqueous buffers, it is crucial to minimize the time this compound spends in these solutions before use. The barbituric acid structure is prone to hydrolysis, especially at non-neutral pH.[3][4] Prepare fresh dilutions from your DMSO stock solution immediately before each experiment.
Q5: What are the potential causes of inconsistent results in my experiments with this compound?
A5: Inconsistent results can arise from several factors related to the stability of this compound. These include degradation of the compound due to improper storage or handling, precipitation of the inhibitor at working concentrations, and variability in the preparation of working solutions. Following the recommended procedures for storage, handling, and solution preparation is critical for obtaining reproducible data.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Working Solution
Symptoms:
-
Visible particulate matter or cloudiness in the final assay buffer.
-
Inconsistent or lower-than-expected inhibitory activity.
-
High variability between replicate wells in a plate-based assay.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Low Aqueous Solubility | This compound has limited solubility in aqueous buffers. Ensure the final concentration of DMSO in your assay is sufficient to maintain solubility (typically ≤1%), but check for solvent effects on your specific assay. |
| Buffer Composition | Certain buffer components can affect the solubility of small molecules. If precipitation is observed, consider testing alternative buffer systems. Phosphate buffers are generally a good starting point.[5] |
| pH of the Buffer | The solubility of this compound may be pH-dependent. Ensure the pH of your buffer is within a stable range for the compound, ideally close to neutral (pH 7.4). |
| "Shock" Precipitation | Rapid dilution of the DMSO stock into an aqueous buffer can sometimes cause the compound to precipitate. Try a serial dilution approach, gradually decreasing the DMSO concentration. |
| Concentration Exceeds Solubility Limit | The working concentration may be too high for the chosen buffer system. Determine the maximum soluble concentration of this compound in your assay buffer before proceeding with experiments. |
Issue 2: Loss of this compound Activity Over Time
Symptoms:
-
Decreased inhibitory effect in experiments of longer duration.
-
Discrepancy between freshly prepared and older working solutions.
-
A gradual decline in potency upon repeated use of the same diluted solution.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Hydrolytic Degradation | The barbituric acid ring in this compound is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[3][4] Always prepare fresh working solutions from a frozen DMSO stock immediately before your experiment. Avoid storing the compound in aqueous buffers. |
| Oxidative Degradation | Exposure to air can lead to oxidation of the barbituric acid moiety, indicated by a yellowing of the solution. Prepare dilutions in buffers that have been degassed if oxygen sensitivity is suspected. Minimize the exposure of the solution to air. |
| Photodegradation | Barbituric acid derivatives can be sensitive to light.[6][7] Protect your stock and working solutions from light by using amber vials or covering the containers with aluminum foil. |
| Adsorption to Plastics | Small molecules can adsorb to the surface of plastic labware, reducing the effective concentration. Use low-adhesion polypropylene tubes and plates where possible. |
| Repeated Freeze-Thaw Cycles | Each freeze-thaw cycle can contribute to the degradation of the compound in your stock solution. Prepare small aliquots of the stock solution to avoid repeated thawing of the main stock. |
Experimental Protocols
Protocol 1: In Vitro PARP1 Enzymatic Assay (Colorimetric)
This protocol is adapted from commercially available PARP assay kits and is designed to measure the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA
-
Histone-coated 96-well plate
-
This compound (or other inhibitors)
-
Biotinylated NAD+
-
PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Streptavidin-HRP
-
TMB Substrate
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Prepare this compound Dilutions:
-
Thaw a frozen aliquot of 10 mM this compound in DMSO.
-
Perform a serial dilution of this compound in PARP Assay Buffer to achieve final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Assay Reaction:
-
To each well of the histone-coated plate, add 25 µL of PARP Assay Buffer.
-
Add 5 µL of the diluted this compound or vehicle control.
-
Add 10 µL of a mixture containing the PARP1 enzyme and activated DNA.
-
Pre-incubate for 10 minutes at room temperature.
-
-
Initiate PARPylation:
-
Add 10 µL of biotinylated NAD+ to each well to start the reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Wash the plate 3 times with Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Add 50 µL of Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
-
Wash the plate 3 times with Wash Buffer.
-
Add 50 µL of TMB Substrate and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Add 50 µL of Stop Solution to each well.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.
-
Protocol 2: Cell-Based PARP Activity Assay (Western Blot for PAR)
This protocol assesses the ability of this compound to inhibit PARP activity in cells by measuring the levels of poly(ADP-ribose) (PAR) after inducing DNA damage.
Materials:
-
Cancer cell line (e.g., MDA-MB-436)
-
Complete cell culture medium
-
This compound
-
DNA damaging agent (e.g., H₂O₂)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies: anti-PAR and anti-Actin (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Seeding:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
-
Inhibitor Treatment:
-
The next day, treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
-
Induction of DNA Damage:
-
Add H₂O₂ to a final concentration of 1 mM and incubate for 10 minutes.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of Lysis Buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with an anti-actin antibody as a loading control.
-
-
Analysis:
-
Quantify the band intensities to determine the reduction in PAR levels in the presence of this compound.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. This compound I CAS#: 2494000-71-2 I PARP1 inhibitor I InvivoChem [invivochem.com]
- 3. Kinetics and mechanism of degradation of some 5-allylbarbituric acid derivatives. Part 2: Mechanism of 5.5-diallylbarbituric acid degradation as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics of hydrolysis of barbituric acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buffers for Biochemical Reactions [worldwide.promega.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Addressing Acquired Resistance to PARP1 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering acquired resistance to PARP1 inhibitors in their experiments.
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary mechanisms of acquired resistance to PARP1 inhibitors?
Acquired resistance to PARP1 inhibitors is a significant challenge in cancer therapy. The primary mechanisms can be broadly categorized as follows:
-
Restoration of Homologous Recombination (HR) Repair: This is one of the most common resistance mechanisms. Since PARP inhibitors are particularly effective in cancer cells with deficient HR repair (e.g., those with BRCA1/2 mutations), the restoration of this pathway can negate the synthetic lethality induced by the inhibitor. This can occur through secondary or reversion mutations in BRCA1/2 that restore their function, or through the loss of factors that promote non-homologous end joining (NHEJ), thereby favoring HR.[1]
-
Stabilization of Replication Forks: PARP inhibitors can lead to the collapse of replication forks in cancer cells. Resistance can arise through mechanisms that protect these forks from collapsing, thereby preventing the formation of double-strand breaks that would require HR for repair.
-
Alterations in PARP1 Expression or Activity: Reduced expression of PARP1 or mutations in the PARP1 gene can lead to resistance.[2] If the target of the inhibitor is absent or altered, the drug cannot effectively trap PARP1 on the DNA, which is a key part of its cytotoxic effect.
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can actively transport PARP inhibitors out of the cancer cell, reducing the intracellular concentration of the drug to sub-therapeutic levels.
FAQ 2: My PARP inhibitor-sensitive cell line is now showing resistance. How can I begin to investigate the mechanism?
When a previously sensitive cell line develops resistance, a systematic approach is necessary to identify the underlying cause. The following experimental workflow provides a roadmap for this investigation.
Troubleshooting Guides
Guide 1: How to Confirm a Shift in PARP Inhibitor Sensitivity (IC50 Determination)
Issue: You suspect your cell line has developed resistance to a PARP inhibitor.
Solution: Perform a dose-response experiment and calculate the half-maximal inhibitory concentration (IC50) for the resistant cell line, comparing it to the parental (sensitive) cell line. A significant increase in the IC50 value confirms resistance.
Experimental Protocol: Cell Viability Assay (MTT/CellTiter-Glo)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment.
-
Drug Treatment: The following day, treat the cells with a serial dilution of the PARP inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the cells for a period that allows for the assessment of cytotoxicity, typically 72-120 hours.
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or another suitable solvent and measure the absorbance at 570 nm.
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes, and measure luminescence.
-
-
Data Analysis: Normalize the data to the vehicle-only control and plot the dose-response curve. Use a non-linear regression model to calculate the IC50 value.
Expected Results:
| Cell Line Pair | PARP Inhibitor | Sensitive IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| PEO1 / PEO4 (BRCA2 mut/-) | Olaparib | 25.0 | 82.1 | 3.3x[3] |
| MDA-MB-436 (BRCA1 mut) | Talazoparib | 0.13 | - | -[4] |
| HCC1937 (BRCA1 mut) | Olaparib | ~96 | - | -[4] |
| A2780 | Veliparib | - | 3.46-fold higher | -[5] |
| UWB1.289 / UWB1.289+BRCA1 | Olaparib | - | - | -[5] |
Guide 2: How to Assess Restoration of Homologous Recombination (HR)
Issue: You hypothesize that resistance in your cell line is due to the restoration of HR.
Solution: A key indicator of functional HR is the formation of RAD51 foci at sites of DNA damage. An immunofluorescence assay to visualize RAD51 foci can be used to assess HR proficiency.
Experimental Protocol: RAD51 Foci Immunofluorescence
-
Cell Culture and Treatment: Grow cells on coverslips and treat with a DNA damaging agent (e.g., ionizing radiation or a low dose of the PARP inhibitor) to induce double-strand breaks.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.5% Triton X-100 in PBS.[6]
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against RAD51 (e.g., rabbit anti-RAD51, 1:1000 dilution) overnight at 4°C.[7]
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit, 1:1000 dilution) for 1 hour at room temperature in the dark.[7]
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of cells with RAD51 foci (typically >5 foci per nucleus).[8]
Expected Results:
| Cell Line | HR Status | RAD51 Foci Formation |
| Parental (Sensitive) | Deficient | Low to none |
| Resistant | Proficient | High |
Guide 3: How to Measure PARP1 Trapping
Issue: You want to determine if resistance is associated with reduced trapping of PARP1 on the DNA.
Solution: Perform a chromatin fractionation assay to separate chromatin-bound proteins from soluble nuclear proteins. A decrease in the amount of PARP1 in the chromatin-bound fraction in resistant cells treated with a PARP inhibitor, compared to sensitive cells, indicates reduced PARP trapping.
Experimental Protocol: Chromatin Fractionation
-
Cell Lysis: Lyse cells in a hypotonic buffer to isolate the nuclei.
-
Nuclear Lysis: Lyse the nuclei to release soluble nuclear proteins.
-
Chromatin Pelletting: Centrifuge to pellet the chromatin.
-
Chromatin Solubilization: Resuspend the chromatin pellet in a high-salt buffer and sonicate to shear the DNA and solubilize chromatin-bound proteins.
-
Western Blotting: Analyze the cytoplasmic, nuclear soluble, and chromatin-bound fractions by Western blotting for PARP1. Use histone H3 as a marker for the chromatin fraction and tubulin for the cytoplasmic fraction.[9]
Buffer Recipes: [10]
-
Buffer A (Hypotonic Lysis Buffer): 10 mM HEPES (pH 7.9), 10 mM KCl, 1.5 mM MgCl2, 0.34 M sucrose, 10% glycerol, 1 mM DTT, and protease inhibitors.
-
Buffer B (Nuclear Lysis Buffer): 3 mM EDTA, 0.2 mM EGTA, 1 mM DTT, and protease inhibitors.
Expected Results:
| Cell Line | Treatment | PARP1 in Chromatin Fraction |
| Sensitive | PARP Inhibitor | Increased |
| Resistant | PARP Inhibitor | Decreased (compared to sensitive) |
Guide 4: How to Assess Drug Efflux
Issue: You suspect that increased drug efflux is contributing to resistance.
Solution: Use a fluorescent substrate of efflux pumps, such as Calcein-AM, to measure their activity. A decrease in intracellular fluorescence in the resistant cells compared to the sensitive cells suggests increased efflux.
Experimental Protocol: Calcein-AM Efflux Assay
-
Cell Incubation: Incubate cells with Calcein-AM. Calcein-AM is a non-fluorescent, cell-permeable dye that is converted to the fluorescent calcein by intracellular esterases.
-
Efflux: In cells with active efflux pumps, Calcein-AM is pumped out before it can be converted to calcein.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.
-
Inhibitor Control: As a control, perform the assay in the presence of a known efflux pump inhibitor (e.g., verapamil for P-gp).
Expected Results:
| Cell Line | Calcein Fluorescence | Calcein Fluorescence (+ Efflux Inhibitor) |
| Sensitive | High | High |
| Resistant | Low | High |
Guide 5: How to Profile Key Protein Expression Changes
Issue: You want to confirm the molecular changes associated with the suspected resistance mechanism.
Solution: Perform Western blotting to analyze the expression levels of key proteins involved in the different resistance pathways.
Experimental Protocol: Western Blotting
-
Protein Extraction: Prepare whole-cell lysates from sensitive and resistant cell lines.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Key Proteins to Profile and Expected Changes in Resistant Cells:
| Resistance Mechanism | Protein | Expected Change in Resistant Cells | Recommended Antibody (Example) |
| HR Restoration | BRCA1/2 | Restoration of expression/full-length protein | Mouse anti-BRCA1 (1:1000) |
| RAD51 | Increased expression | Rabbit anti-RAD51 (1:2000) | |
| 53BP1 | Decreased expression (in some contexts) | Rabbit anti-53BP1 (1:1000) | |
| Altered PARP1 | PARP1 | Decreased expression or truncated form | Rabbit anti-PARP1 (1:1000)[11] |
| Increased Drug Efflux | P-glycoprotein (P-gp/MDR1) | Increased expression | Mouse anti-MDR1 (1:500) |
References
- 1. academic.oup.com [academic.oup.com]
- 2. Preventing and Overcoming Resistance to PARP Inhibitors: A Focus on the Clinical Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Olaparib-Resistant BRCA2MUT Ovarian Cancer Cells with Restored BRCA2 Abrogate Olaparib-Induced DNA Damage and G2/M Arrest Controlled by the ATR/CHK1 Pathway for Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: Visualizing DNA Damage Repair Proteins in Patient-Derived Ovarian Cancer Organoids via Immunofluorescence Assays [app.jove.com]
- 7. Immunofluorescence Imaging of DNA Damage Response Proteins: Optimizing Protocols for Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The ubiquitin-dependent ATPase p97 removes cytotoxic trapped PARP1 from chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation of Chromatin-bound Proteins from Subcellular Fractions for Biochemical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Olaparib Induced Senescence is Bypassed through G2/M Checkpoint Override in Olaparib Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing PARP1-IN-9 Delivery to Tumors
Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to enhance the delivery of PARP1-IN-9 to tumors. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its targeted delivery to tumors important?
A1: this compound is a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), an enzyme crucial for DNA repair.[1][2] It has shown anticancer activity by inducing apoptosis in cancer cells.[1][2] Targeted delivery of this compound to tumors is vital to maximize its therapeutic efficacy at the tumor site while minimizing systemic toxicity and potential side effects on healthy tissues.
Q2: What are the main challenges in delivering this compound to tumors?
A2: this compound is a small molecule with a LogP of 1.3, indicating some degree of hydrophobicity.[2] Like many small molecule inhibitors, challenges in its delivery to solid tumors can include:
-
Poor aqueous solubility: This can limit its formulation for intravenous administration.
-
Limited bioavailability: Oral administration may result in low and variable absorption.
-
Non-specific distribution: The compound can distribute throughout the body, leading to off-target effects.
-
Biological barriers: These include the tumor vasculature, high interstitial fluid pressure, and the dense extracellular matrix of the tumor microenvironment, which can impede drug penetration.
Q3: What are the most promising strategies to enhance this compound tumor delivery?
A3: Nanoparticle-based drug delivery systems are a leading strategy to overcome the challenges of delivering hydrophobic drugs like this compound. These systems can:
-
Improve solubility and stability: Encapsulating this compound within nanoparticles can protect it from degradation and improve its solubility in aqueous solutions for administration.
-
Enable passive targeting: Nanoparticles can accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.
-
Facilitate active targeting: The surface of nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) that specifically bind to receptors overexpressed on cancer cells.
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and evaluation of this compound delivery systems.
Formulation & Encapsulation
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low encapsulation efficiency of this compound in lipid-based nanoparticles. | - Incompatible lipid composition.- Suboptimal drug-to-lipid ratio.- this compound precipitation during formulation.- Inefficient hydration or extrusion process. | - Optimize lipid composition: Experiment with different phospholipids and cholesterol ratios. The inclusion of charged lipids might improve interaction with the slightly polar groups of this compound.- Vary drug-to-lipid ratio: Test a range of ratios to find the optimal loading capacity without causing instability.- Improve drug solubility in the organic phase: Ensure this compound is fully dissolved in the organic solvent (e.g., chloroform, DMSO) before forming the lipid film. Gentle heating may aid dissolution.- Refine hydration: Hydrate the lipid film with a suitable aqueous buffer at a temperature above the phase transition temperature (Tc) of the lipids.[3][4][5][6] Ensure vigorous agitation.- Optimize extrusion: Use a sequential extrusion process with decreasing pore sizes to achieve a uniform size distribution and potentially improve encapsulation.[3][4] |
| Poor stability of this compound loaded nanoparticles (aggregation, drug leakage). | - Unfavorable surface charge.- High drug loading leading to instability.- Inadequate storage conditions. | - Modify surface charge: Incorporate PEGylated lipids to create a hydrophilic shell, which can prevent aggregation and reduce clearance by the immune system.- Reduce drug loading: If stability is a major issue, try a lower drug-to-lipid ratio.- Optimize storage: Store nanoparticle suspensions at 4°C and protected from light. For long-term storage, consider lyophilization with a suitable cryoprotectant. |
| Difficulty in scaling up nanoparticle production. | - Inconsistent mixing and heating at larger volumes.- Challenges in maintaining sterility.- Batch-to-batch variability. | - Implement controlled processes: Utilize microfluidic-based systems for reproducible and scalable production, which allow for precise control over mixing and particle formation.[7][8][9][10][11]- Aseptic manufacturing: Conduct the entire process under sterile conditions, including sterile filtration of all solutions and use of autoclaved or sterile disposable equipment.- Establish quality control parameters: Define critical quality attributes (CQAs) such as particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency. Implement rigorous testing for each batch to ensure consistency.[7] |
In Vitro & In Vivo Evaluation
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Inconsistent in vitro drug release profile. | - Nanoparticle instability in release media.- Inaccurate quantification method for released this compound. | - Select appropriate release media: Use a buffer that mimics physiological conditions (e.g., PBS at pH 7.4) and includes a small amount of a solubilizing agent (e.g., Tween 80) to ensure sink conditions for the released drug.- Validate analytical method: Use a validated HPLC method to accurately quantify the concentration of released this compound. Ensure the method is sensitive and specific. |
| Low tumor accumulation in in vivo biodistribution studies. | - Rapid clearance of nanoparticles by the mononuclear phagocyte system (MPS).- Poor EPR effect in the chosen tumor model.- Instability of the nanoparticles in circulation leading to premature drug release. | - Optimize nanoparticle surface: PEGylation is a common strategy to increase circulation time by reducing opsonization and MPS uptake.- Select an appropriate tumor model: The EPR effect can vary significantly between different tumor models. Consider using a model known to have leaky vasculature.- Evaluate in vivo stability: Assess the stability of the nanoparticles in plasma or serum to ensure they remain intact long enough to reach the tumor. |
| High signal in non-target organs (e.g., liver, spleen) during IVIS imaging. | - Non-specific uptake of nanoparticles by the MPS.- If using a fluorescent label, potential for dye leakage from the nanoparticles. | - Improve nanoparticle design: As mentioned, PEGylation can reduce MPS uptake. Active targeting ligands can also enhance tumor-specific accumulation.- Use a stable fluorescent probe: For tracking, use a hydrophobic dye (e.g., DiR) that is stably retained within the nanoparticle core.[12] Validate the stability of the label in plasma.- Perform ex vivo imaging: After the final in vivo imaging time point, harvest organs and image them ex vivo to confirm the location of the signal.[13][14] |
Experimental Protocols
Protocol 1: Formulation of this compound Loaded Liposomes using Thin-Film Hydration
Materials:
-
This compound
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4, sterile-filtered
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
Liposome extruder
-
Polycarbonate membranes (100 nm and 200 nm pore sizes)
-
Syringes
Methodology:
-
Lipid Film Preparation:
-
Dissolve this compound, DPPC, cholesterol, and DSPE-PEG2000 in chloroform in a round-bottom flask at a desired molar ratio (e.g., DPPC:Cholesterol:DSPE-PEG2000 at 55:40:5). The amount of this compound should be determined based on the desired drug-to-lipid ratio (e.g., 1:10 w/w).
-
Attach the flask to a rotary evaporator.
-
Evaporate the chloroform under reduced pressure at a temperature above the lipid transition temperature (for DPPC, Tc ≈ 41°C, so a temperature of 45-50°C is suitable).
-
Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask.
-
To ensure complete removal of the organic solvent, place the flask under high vacuum for at least 2 hours.
-
-
Hydration:
-
Pre-warm the sterile PBS (pH 7.4) to the same temperature used for film formation (45-50°C).
-
Add the warm PBS to the flask containing the lipid film.
-
Agitate the flask by hand or on a rotary shaker (without vacuum) at the same temperature for 1-2 hours to hydrate the film and form multilamellar vesicles (MLVs). The solution should appear milky.
-
-
Sonication and Extrusion:
-
To reduce the size of the MLVs, sonicate the suspension in a bath sonicator for 5-10 minutes.
-
Assemble the liposome extruder with a 200 nm polycarbonate membrane.
-
Extrude the liposome suspension through the membrane 11-21 times.
-
Replace the 200 nm membrane with a 100 nm membrane and repeat the extrusion process for another 11-21 passes. This will produce small unilamellar vesicles (SUVs) with a more uniform size distribution.[3][4][6]
-
-
Purification and Characterization:
-
Remove unencapsulated this compound by dialysis against PBS or using size exclusion chromatography.
-
Characterize the liposomes for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency by lysing a known amount of liposomes with a suitable solvent (e.g., methanol) and quantifying the this compound content using a validated analytical method like HPLC.
-
Protocol 2: In Vivo Biodistribution of this compound Nanoparticles using IVIS Imaging
Materials:
-
This compound nanoparticles fluorescently labeled with a near-infrared (NIR) dye (e.g., DiR).
-
Tumor-bearing mice (e.g., subcutaneous xenograft model).
-
IVIS imaging system.
-
Anesthesia (e.g., isoflurane).
-
Sterile saline for injection.
Methodology:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mice using isoflurane.
-
Acquire a baseline fluorescence image before injecting the nanoparticles.
-
-
Nanoparticle Administration:
-
Administer the fluorescently labeled this compound nanoparticles via intravenous (tail vein) injection. The dose will depend on the formulation and the brightness of the fluorescent label.
-
-
In Vivo Imaging:
-
Ex Vivo Imaging and Analysis:
-
At the final time point, euthanize the mice.
-
Harvest the tumor and major organs (liver, spleen, lungs, kidneys, heart, brain).
-
Arrange the organs in the IVIS imaging chamber and acquire a final ex vivo fluorescence image.[13][14]
-
Using the system's software, draw regions of interest (ROIs) around the tumor and each organ to quantify the average radiant efficiency.[13]
-
Normalize the signal to the weight of the tissue to determine the relative accumulation of the nanoparticles.
-
Visualizations
PARP1-Mediated DNA Repair Pathway
Caption: PARP1 signaling in DNA single-strand break repair.
Experimental Workflow for Evaluating Tumor-Specific Delivery of this compound Nanoparticles
Caption: Workflow for nanoparticle-mediated drug delivery evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound I CAS#: 2494000-71-2 I PARP1 inhibitor I InvivoChem [invivochem.com]
- 3. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. protocols.io [protocols.io]
- 5. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 6. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 7. admin.mantechpublications.com [admin.mantechpublications.com]
- 8. scale up of nanomedicines | PPTX [slideshare.net]
- 9. helixbiotech.com [helixbiotech.com]
- 10. researchgate.net [researchgate.net]
- 11. azonano.com [azonano.com]
- 12. Quantitative Assessment of Nanoparticle Biodistribution by Fluorescence Imaging, Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. Systematic comparison of methods for determining the in vivo biodistribution of porous nanostructured injectable inorganic particles - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and mitigating hematological toxicities associated with the investigational PARP1 inhibitor, Parp1-IN-9.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of this compound-related hematological toxicity?
A1: The hematological toxicity of PARP inhibitors like this compound is considered a class effect stemming from their mechanism of action.[1][2] PARP1 plays a crucial role in DNA repair, and its inhibition can lead to the accumulation of DNA damage, particularly in rapidly dividing cells such as hematopoietic stem and progenitor cells.[3][4][5] This can result in cell cycle arrest and apoptosis, leading to cytopenias.[6] Another proposed mechanism is "PARP trapping," where the inhibitor locks PARP1 onto DNA, creating a toxic complex that interferes with DNA replication and leads to cell death.[3][6][7]
Q2: What are the most common hematological toxicities observed with PARP inhibitors?
A2: The most frequently reported hematological toxicities associated with PARP inhibitors are anemia, neutropenia, and thrombocytopenia.[1][2][8][9] Anemia is often the most common adverse event.[8][9] The severity of these toxicities can range from mild to severe (Grade 3 or 4).[9][10]
Q3: When are hematological toxicities likely to appear during in vivo studies with this compound?
A3: Based on clinical and real-world data from other PARP inhibitors, hematological toxicities tend to occur early in the course of treatment.[11] The median time to onset for hematological adverse events has been reported to be around 28 days.[10][11] Therefore, frequent monitoring of blood counts is recommended, especially during the first three months of treatment.[1]
Q4: Are there any strategies to reduce the risk of this compound-induced hematological toxicities from the outset of an experiment?
A4: Yes, several proactive measures can be taken. Before initiating treatment with this compound, it is advisable to investigate any pre-existing hematological disorders in the animal models and implement corrective measures if necessary.[1] Ensuring that baseline hemoglobin levels are within a normal range is also recommended.[1] Additionally, if the experimental design involves combination with other therapies, particularly chemotherapy, a sufficient washout period of at least 4 weeks after chemotherapy should be considered.[1]
Troubleshooting Guides
Issue 1: A significant drop in hemoglobin levels (anemia) is observed in animals treated with this compound.
-
Step 1: Confirm the Finding. Repeat the complete blood count (CBC) to verify the decrease in hemoglobin, hematocrit, and red blood cell count.
-
Step 2: Assess the Severity. Grade the anemia based on established criteria (e.g., VCOG-CTCAE). For symptomatic grade 2 or any grade 3 anemia, consider the following steps.[1]
-
Step 3: Temporarily Discontinue Dosing. Halt the administration of this compound to allow for bone marrow recovery. Monitor the CBCs frequently (e.g., every 3-7 days) until the hemoglobin level returns to Grade 1 or baseline.[1]
-
Step 4: Consider Supportive Care. In cases of severe or symptomatic anemia, a blood transfusion may be considered to stabilize the animal.[1][10]
-
Step 5: Re-initiate at a Reduced Dose. Once the anemia has resolved, consider restarting this compound at a lower dose.
-
Step 6: Investigate Potential Mechanisms. If the anemia is persistent or recurrent, consider performing a bone marrow analysis to assess erythroid precursors. A colony-forming unit (CFU) assay can also help determine the direct effect of this compound on erythroid progenitor cells.[12][13][14]
Issue 2: A marked decrease in neutrophil count (neutropenia) is detected.
-
Step 1: Verify the Neutropenia. Perform a differential CBC to confirm the absolute neutrophil count.
-
Step 2: Grade the Severity. For Grade 3 neutropenia, treatment with this compound should be discontinued until the count returns to Grade 1 or baseline.[1]
-
Step 3: Monitor for Signs of Infection. Closely observe the animals for any clinical signs of infection.
-
Step 4: Dose Modification. Upon recovery, consider resuming this compound at a reduced dose.
-
Step 5: Further Investigation. For persistent or severe neutropenia, a bone marrow aspirate and biopsy can provide insights into the myeloid lineage.[15][16] A CFU-GM (colony-forming unit-granulocyte/macrophage) assay can be employed to assess the impact of this compound on myeloid progenitors.[13][14]
Issue 3: A significant reduction in platelet count (thrombocytopenia) is observed.
-
Step 1: Confirm the Platelet Count. Repeat the CBC to verify the thrombocytopenia.
-
Step 2: Assess the Severity. For Grade 2 or 3 thrombocytopenia, discontinue this compound treatment until the platelet count recovers to Grade 1 or baseline.[1]
-
Step 3: Monitor for Bleeding. Observe the animals for any signs of spontaneous bleeding or petechiae.
-
Step 4: Dose Reduction. Once the platelet count has normalized, consider re-initiating this compound at a lower dose.[17] For some PARP inhibitors, a lower starting dose is recommended for subjects with a low baseline platelet count.[18]
-
Step 5: Mechanistic Studies. To understand the underlying cause, a bone marrow examination can be performed to evaluate the number and morphology of megakaryocytes. A CFU-Mk (colony-forming unit-megakaryocyte) assay can be used to determine the direct effect of the compound on megakaryocyte progenitors.[13][14]
Issue 4: Cytopenias persist for more than 4 weeks after stopping this compound treatment.
-
Step 1: Suspect Potential for More Serious Toxicity. Prolonged cytopenia after drug discontinuation is a concern and warrants a more thorough investigation.[1]
-
Step 2: Comprehensive Hematological Workup. Refer the case for a detailed hematopathological evaluation. This should include a bone marrow aspirate and biopsy with cytogenetic analysis to rule out myelodysplastic syndrome (MDS) or acute myeloid leukemia (AML), which, although rare, are serious potential side effects of DNA-damaging agents.[1][17]
Data Presentation
Table 1: Representative Incidence of High-Grade (Grade ≥3) Hematological Toxicities with PARP Inhibitors in Clinical Trials.
| Toxicity | Incidence Range (Grade ≥3) | Key References |
| Anemia | 16.3% - 46.0% | [1] |
| Neutropenia | 5.0% - 18.0% | [1] |
| Thrombocytopenia | 0.3% - 7.0% | [1] |
Note: This table presents a range of incidences reported for various PARP inhibitors in different clinical settings and is for informational purposes only. The specific rates for this compound will need to be determined through dedicated preclinical and clinical studies.
Experimental Protocols
1. Complete Blood Count (CBC) Analysis
-
Objective: To quantitatively assess the cellular components of blood.
-
Methodology:
-
Collect peripheral blood (typically 50-100 µL) from the experimental animals (e.g., via tail vein or retro-orbital sinus) into EDTA-coated microtubes to prevent coagulation.
-
Gently mix the blood by inversion.
-
Analyze the sample using a calibrated automated hematology analyzer.
-
Key parameters to evaluate include: White Blood Cell (WBC) count with differential, Red Blood Cell (RBC) count, Hemoglobin (HGB), Hematocrit (HCT), Mean Corpuscular Volume (MCV), Mean Corpuscular Hemoglobin (MCH), Mean Corpuscular Hemoglobin Concentration (MCHC), and Platelet (PLT) count.
-
Perform a blood smear and microscopic examination to assess cell morphology.
-
2. Bone Marrow Analysis by Flow Cytometry
-
Objective: To identify and quantify different hematopoietic cell populations within the bone marrow.[15][16][19]
-
Methodology:
-
Euthanize the animal and aseptically dissect the femur and tibia.
-
Flush the bone marrow from the bones using a syringe with appropriate buffer (e.g., PBS with 2% FBS).
-
Create a single-cell suspension by gently passing the marrow through a 70 µm cell strainer.
-
Perform a red blood cell lysis using an ACK lysis buffer.
-
Wash the cells with staining buffer and count them.
-
Aliquot approximately 1x10^6 cells per tube for staining.
-
Incubate the cells with a cocktail of fluorescently-labeled antibodies against cell surface markers to identify various hematopoietic lineages and progenitor populations (e.g., CD45, Ter119, Gr-1, Mac-1, B220, CD3e, c-Kit, Sca-1).[20]
-
After incubation and washing, resuspend the cells in a suitable buffer for analysis.
-
Acquire the data on a flow cytometer.[19]
-
Analyze the data using appropriate software to quantify the different cell populations.
-
3. Colony-Forming Unit (CFU) Assay
-
Objective: To assess the effect of this compound on the proliferation and differentiation of hematopoietic progenitor cells in vitro.[12][13][14]
-
Methodology:
-
Prepare a single-cell suspension of bone marrow cells as described in the flow cytometry protocol.
-
Plate the cells (typically at a density of 1-5 x 10^4 cells/mL) in a semi-solid methylcellulose-based medium containing a cocktail of cytokines that support the growth of different hematopoietic colonies (e.g., EPO, GM-CSF, G-CSF, IL-3, IL-6, SCF).[21]
-
Include different concentrations of this compound in the medium to determine its dose-dependent inhibitory effect.
-
Culture the plates in a humidified incubator at 37°C with 5% CO2 for 7-14 days.
-
After the incubation period, identify and count the different types of colonies (e.g., CFU-E, BFU-E, CFU-GM, CFU-GEMM) under an inverted microscope.[22][23]
-
Calculate the IC50 value of this compound for each progenitor cell type.
-
Visualizations
References
- 1. Prevention and management of PARP inhibitor-related haematological toxicities in prostate cancer: French expert opinion using the Delphi method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hematological toxicity of parp inhibitors in solid tumors: a systematic review and safety meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Frontiers | Human PARP1 substrates and regulators of its catalytic activity: An updated overview [frontiersin.org]
- 8. Hematological toxicities in PARP inhibitors: A real‐world study using FDA adverse event reporting system (FAERS) database - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Haematologic toxicities with PARP inhibitors in cancer patients: an up-to-date meta-analysis of 29 randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. Hematological toxicities in PARP inhibitors: A real-world study using FDA adverse event reporting system (FAERS) database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.stemcell.com [cdn.stemcell.com]
- 13. Hematotoxicity testing by cell clonogenic assay in drug development and preclinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. droracle.ai [droracle.ai]
- 16. Flow Cytometry to Identify Bone Marrow Cells - Bio-Connect [bio-connect.nl]
- 17. Proper Management of Toxicities Associated with PARP Inhibitors Is Essential for Optimizing Treatment Outcomes [theoncologynurse.com]
- 18. onclive.com [onclive.com]
- 19. my.clevelandclinic.org [my.clevelandclinic.org]
- 20. bowdish.ca [bowdish.ca]
- 21. Rat granulocyte colony-forming unit (CFU-G) assay for the assessment of drug-induced hematotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. championsoncology.com [championsoncology.com]
refining Parp1-IN-9 treatment schedules for in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Parp1-IN-9 in in vivo experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1).[1][2] PARP1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[3][4] By inhibiting PARP1, this compound prevents the repair of SSBs. When these unrepaired SSBs are encountered by the replication machinery during the S phase of the cell cycle, they are converted into more lethal double-strand breaks (DSBs).[5] In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be effectively repaired, leading to genomic instability and ultimately cell death. This concept is known as synthetic lethality.[3][6][7]
Q2: What is the in vitro potency of this compound?
A2: this compound has demonstrated significant in vitro potency.
| Metric | Value | Cell Line | Reference |
| IC50 (PARP1) | 30.51 nM | - | [1][2] |
| IC50 (Antiproliferative) | 3.65 µM | MDA-MB-436 | [1] |
Q3: What are the potential advantages of a PARP1-selective inhibitor like this compound over dual PARP1/2 inhibitors?
A3: While both PARP1 and PARP2 are involved in DNA repair, emerging evidence suggests that selective inhibition of PARP1 may offer a better therapeutic window. Inhibition of PARP2 has been associated with hematological toxicity due to its role in the survival of hematopoietic stem cells.[5] By specifically targeting PARP1, this compound may reduce the PARP2-inhibition-related toxicities while maintaining potent antitumor activity in HR-deficient cancers.[5]
Troubleshooting Guide for In Vivo Studies
Q4: I am having trouble formulating this compound for in vivo administration. What are some recommended formulations?
A4: this compound is a solid at room temperature and may have low water solubility.[1] Here are several common formulations that can be adapted for in vivo use. It is recommended to test the solubility and stability of your specific batch of this compound in a small amount of the chosen vehicle before preparing a large batch.
| Formulation Component | Example Protocol | Notes |
| DMSO & Corn Oil | Dissolve the required amount of this compound in DMSO to create a stock solution. For administration, take the required volume of the DMSO stock and mix it thoroughly with corn oil. | A common vehicle for oral gavage. Ensure the final DMSO concentration is low (typically <5-10%) to avoid toxicity. |
| DMSO, PEG300, Tween 80, ddH₂O | 1. Dissolve this compound in DMSO. 2. Add PEG300 and mix until clear. 3. Add Tween 80 and mix until clear. 4. Add ddH₂O to the final volume and mix. | This combination of solvents can improve the solubility and bioavailability of hydrophobic compounds for oral or intraperitoneal administration.[1] |
| PEG400 | Dissolve this compound directly in PEG400. | A vehicle suitable for oral administration.[1] |
| Carboxymethyl cellulose (CMC) | Suspend this compound in an aqueous solution of 0.2% Carboxymethyl cellulose. | Creates a suspension for oral gavage. Ensure uniform suspension before each administration.[1] |
| Tween 80 & CMC | Dissolve this compound in 0.25% Tween 80 and then suspend in 0.5% Carboxymethyl cellulose. | The addition of a surfactant like Tween 80 can aid in the suspension of the compound.[1] |
Q5: My in vivo study is showing unexpected toxicity (e.g., weight loss, lethargy) in the treated animals. How can I troubleshoot this?
A5: Toxicity in in vivo studies with PARP inhibitors can arise from several factors. Here's a systematic approach to troubleshooting:
-
Vehicle Toxicity: First, ensure the vehicle itself is not causing the observed toxicity. Administer the vehicle alone to a control group of animals and monitor them closely. High concentrations of DMSO, for example, can be toxic.
-
Dose-Response and MTD Studies: It is crucial to perform a maximum tolerated dose (MTD) study before initiating efficacy experiments. Start with a range of doses and monitor the animals daily for clinical signs of toxicity and body weight changes. This will help you determine a safe and effective dose range for this compound.
-
Treatment Schedule Optimization: Continuous daily dosing might lead to cumulative toxicity. Consider alternative scheduling, such as:
-
Intermittent Dosing: Dosing for a set number of days followed by a "drug holiday" (e.g., 5 days on, 2 days off).
-
Lower Daily Dose: Reducing the daily dose may mitigate toxicity while still maintaining a therapeutic effect.
-
Sequential Therapy: If using this compound in combination with another agent, a sequential or staggered schedule might be better tolerated than concurrent administration.[8][9]
-
-
Hematological Monitoring: As some PARP inhibitors can cause hematological toxicity, consider performing complete blood counts (CBCs) to monitor for signs of anemia, neutropenia, or thrombocytopenia, especially if high doses or prolonged treatment are planned.[5]
Q6: I am not observing the expected antitumor efficacy in my xenograft model. What are some potential reasons and solutions?
A6: A lack of efficacy can be multifactorial. Consider the following points:
-
Pharmacokinetics and Bioavailability: Ensure that this compound is being absorbed and reaching the tumor at sufficient concentrations. This can be formally assessed through pharmacokinetic (PK) studies that measure the drug concentration in plasma and tumor tissue over time.[10][11][12] If bioavailability is low, you may need to re-evaluate the formulation and route of administration.
-
Pharmacodynamic (PD) Target Engagement: Confirm that this compound is inhibiting its target, PARP1, within the tumor. This can be measured by assessing the levels of poly(ADP-ribose) (PAR) in tumor lysates via Western blot or immunohistochemistry. A significant reduction in PAR levels in the treated group compared to the vehicle control would indicate target engagement.[13]
-
Appropriate Tumor Model: The principle of synthetic lethality with PARP inhibitors is most effective in tumors with defects in homologous recombination (HR) repair (e.g., BRCA1/2 mutations).[3] Verify the HR status of your chosen cell line or patient-derived xenograft (PDX) model. If the model is HR-proficient, you may not see a strong single-agent effect.
-
Drug Resistance: Both intrinsic and acquired resistance to PARP inhibitors can occur. Mechanisms of resistance can include upregulation of drug efflux pumps, restoration of HR function, or reduced PARP1 trapping.[6][14][15]
Experimental Protocols
Protocol 1: Establishing an In Vivo Treatment Schedule for this compound in a Xenograft Model
This protocol outlines a general workflow for determining an effective and well-tolerated treatment schedule for this compound.
Caption: Workflow for establishing an in vivo treatment schedule.
Protocol 2: Pharmacodynamic (PD) Analysis of PARP1 Inhibition in Tumor Tissue
This protocol describes how to assess the extent of PARP1 inhibition in tumor samples.
Caption: Pharmacodynamic analysis workflow for PARP1 inhibition.
Signaling Pathway
PARP1's Role in DNA Repair and Synthetic Lethality with HR Deficiency
This diagram illustrates the central role of PARP1 in single-strand break repair and how its inhibition by this compound leads to synthetic lethality in homologous recombination (HR) deficient cells.
References
- 1. This compound I CAS#: 2494000-71-2 I PARP1 inhibitor I InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Sequential therapy with PARP and WEE1 inhibitors minimizes toxicity while maintaining efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Phase I safety, pharmacokinetic and pharmacodynamic study of the poly (ADP-ribose) polymerase (PARP) inhibitor veliparib (ABT-888) in combination with irinotecan in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preclinical Pharmacokinetics of DM5167, a Novel Selective PARP1 Inhibitor. [vivo.weill.cornell.edu]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. Frontiers | Human PARP1 substrates and regulators of its catalytic activity: An updated overview [frontiersin.org]
Technical Support Center: Investigating Intrinsic Resistance to Parp1-IN-9
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of intrinsic resistance to Parp1-IN-9.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of PARP1 (Poly [ADP-ribose] polymerase 1) with an IC50 of 30.51 nM.[1] Its primary mechanism of action involves binding to the catalytic domain of PARP1, mimicking the nicotinamide moiety of its substrate NAD+.[2] This inhibition of PARP1's enzymatic activity prevents the synthesis of poly(ADP-ribose) (PAR) chains, a critical step in the repair of single-strand DNA breaks (SSBs).[3][4] The accumulation of unrepaired SSBs leads to the collapse of replication forks during DNA replication, resulting in the formation of double-strand breaks (DSBs).[5] In cancer cells with pre-existing defects in homologous recombination (HR), such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately cell death through a process known as synthetic lethality.[6][7]
Q2: My cells, which are supposed to be sensitive to PARP inhibitors, are showing unexpected resistance to this compound. What are the potential intrinsic resistance mechanisms?
Intrinsic resistance to PARP inhibitors can arise from several mechanisms, even in cell lines presumed to be sensitive. Key mechanisms include:
-
Restoration of Homologous Recombination (HR): Secondary mutations in genes like BRCA1/2 can restore their function, thereby reactivating the HR repair pathway.[8][9]
-
Changes in PARP1:
-
Replication Fork Protection: Stabilization of stalled replication forks can prevent their collapse into lethal DSBs, thus conferring resistance.[8][9][10]
-
Suppression of Non-Homologous End Joining (NHEJ): In some contexts, suppression of error-prone repair pathways like NHEJ can lead to a partial restoration of HR activity.[8][9]
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can actively transport this compound out of the cell, reducing its intracellular concentration and efficacy.[8][11]
Q3: How can I experimentally determine if my resistant cells have restored homologous recombination?
Several experimental approaches can be used to assess HR function:
-
RAD51 Foci Formation Assay: RAD51 is a key protein in HR that forms nuclear foci at sites of DNA damage. A significant increase in the number of RAD51 foci-positive cells after treatment with a DNA damaging agent (e.g., mitomycin C or irradiation) in your resistant cells compared to sensitive controls would suggest restored HR activity.
-
DR-GFP Reporter Assay: This assay directly measures the efficiency of HR-mediated repair of a specific DSB induced by the I-SceI endonuclease.
-
Western Blotting for HR Proteins: Assess the protein levels of key HR factors like BRCA1, BRCA2, and RAD51. Re-expression of these proteins in resistant clones can indicate HR restoration.
-
Sequencing of HR-Related Genes: Sequence key HR genes like BRCA1 and BRCA2 to identify any secondary mutations that could restore their function.
Troubleshooting Guide
Problem: Decreased or no cytotoxic effect of this compound in a supposedly sensitive cell line.
This is a common issue that can point towards several underlying causes. The following troubleshooting workflow can help identify the mechanism of resistance.
Experimental Workflow for Troubleshooting this compound Resistance
Caption: Troubleshooting workflow for investigating decreased efficacy of this compound.
Detailed Methodologies for Key Experiments
1. PARylation Assay (In Vitro)
This assay confirms that this compound is effectively inhibiting the catalytic activity of PARP1 in your cells.
-
Principle: Measures the synthesis of PAR chains by PARP1 in the presence or absence of the inhibitor.
-
Protocol:
-
Prepare whole-cell lysates from both sensitive and resistant cells, untreated and treated with this compound for a specified time.
-
Incubate the lysates in a PAR reaction buffer containing NAD+ and activated DNA.[12]
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and perform a Western blot.
-
Probe the membrane with an anti-PAR antibody to visualize the PAR chains.
-
-
Expected Result: In sensitive cells, this compound treatment should lead to a significant reduction in PARylation compared to the untreated control. If there is no reduction in PARylation in your resistant cells, it could indicate a mutation in PARP1 that prevents inhibitor binding.
2. RAD51 Foci Formation Assay
This immunofluorescence-based assay assesses the functionality of the homologous recombination pathway.
-
Principle: Detects the recruitment of RAD51 to sites of DNA double-strand breaks, a critical step in HR.
-
Protocol:
-
Seed sensitive and resistant cells on coverslips.
-
Induce DNA damage (e.g., using a low dose of a DNA crosslinking agent like mitomycin C or ionizing radiation).
-
Allow time for foci formation (typically 4-8 hours).
-
Fix, permeabilize, and block the cells.
-
Incubate with a primary antibody against RAD51, followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize and quantify the number of RAD51 foci per nucleus using fluorescence microscopy.
-
-
Expected Result: A significantly higher percentage of cells with RAD51 foci in the resistant line compared to the sensitive line suggests a restoration of HR activity.
3. P-glycoprotein (P-gp) Mediated Drug Efflux Assay
This assay determines if increased drug efflux is contributing to resistance.
-
Principle: Uses a fluorescent substrate of P-gp (e.g., Rhodamine 123) to measure the pump's activity.
-
Protocol:
-
Incubate sensitive and resistant cells with Rhodamine 123.
-
In parallel, incubate another set of cells with Rhodamine 123 and a known P-gp inhibitor (e.g., verapamil).
-
After incubation, wash the cells and measure the intracellular fluorescence using flow cytometry or a fluorescence plate reader.
-
-
Expected Result: Resistant cells with high P-gp activity will show lower Rhodamine 123 accumulation compared to sensitive cells. The fluorescence in resistant cells should increase in the presence of a P-gp inhibitor.
Data Summary Tables
Table 1: Hypothetical IC50 Values for this compound in Sensitive vs. Resistant Cell Lines
| Cell Line | Parental (Sensitive) IC50 (µM) | Resistant Subclone IC50 (µM) | Fold Resistance |
| MDA-MB-436 | 3.65[1] | 45.2 | 12.4 |
| OVCAR-3 | 5.2 | 68.9 | 13.2 |
Table 2: Characterization of Potential Resistance Mechanisms
| Cell Line | PARP1 Expression (Relative to Parental) | RAD51 Foci Formation (% Positive Cells) | P-gp Expression (Relative to Parental) |
| MDA-MB-436 (Resistant) | 0.95 | 65% | 1.2 |
| OVCAR-3 (Resistant) | 1.1 | 15% | 8.5 |
Signaling Pathways in PARP Inhibitor Resistance
The interplay between different DNA repair pathways is crucial in determining sensitivity or resistance to PARP inhibitors.
Caption: Simplified signaling pathway of PARP1 inhibition and DSB repair.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. quora.com [quora.com]
- 3. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Molecular mechanism of PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The clinical challenges, trials, and errors of combatting PARPi resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubcompare.ai [pubcompare.ai]
Validation & Comparative
Preclinical Comparison: Parp1-IN-9 versus Olaparib in Cancer Models
A detailed guide for researchers, scientists, and drug development professionals on the preclinical profiles of two PARP1 inhibitors: the clinical-stage drug Olaparib and the novel investigational compound Parp1-IN-9.
This guide provides a comprehensive comparison of this compound and Olaparib, focusing on their preclinical performance. The data presented is compiled from publicly available research to assist in evaluating their potential as therapeutic agents.
Introduction to PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway. They are essential for the repair of single-strand breaks (SSBs) in DNA. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations (a state known as homologous recombination deficiency or HRD), the inhibition of PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs), which cannot be efficiently repaired in HRD cells, ultimately leading to cell death. This concept is known as synthetic lethality and forms the basis for the clinical use of PARP inhibitors in certain cancers.
Olaparib is a first-in-class PARP inhibitor approved for the treatment of various cancers with BRCA mutations, including ovarian, breast, pancreatic, and prostate cancers. It inhibits both PARP1 and PARP2. This compound (also referred to as compound 5c in its primary publication) is a novel, investigational PARP1 inhibitor with a distinct barbituric acid-based scaffold.
In Vitro Efficacy and Potency
The following tables summarize the available quantitative data on the in vitro performance of this compound and Olaparib.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound (Compound 5c) | PARP1 | 30.51 | Enzymatic Assay | [1] |
| Olaparib | PARP1 | 43.59 | Enzymatic Assay | [1] |
| Olaparib | PARP1 | 5 | Cell-free Assay | [2] |
| Olaparib | PARP2 | 1 | Cell-free Assay | [2] |
Table 1: Comparative Enzymatic Inhibition of PARP1. The half-maximal inhibitory concentration (IC50) values against PARP1 enzyme activity are presented. Lower values indicate greater potency.
| Compound | Cell Line | IC50 (µM) | Assay Type | Reference |
| This compound (Compound 5c) | MDA-MB-436 (BRCA1 mutant) | 3.65 | Antiproliferative Assay | [3] |
| Olaparib | MDA-MB-436 (BRCA1 mutant) | 4.7 | Cell Viability Assay | [4] |
| Olaparib | HCT116 (Colorectal Cancer) | 2.799 | Cell Viability Assay | [5] |
| Olaparib | HCT15 (Colorectal Cancer) | 4.745 | Cell Viability Assay | [5] |
| Olaparib | SW480 (Colorectal Cancer) | 12.42 | Cell Viability Assay | [5] |
| Olaparib | LNCaP-OR (Prostate Cancer, Olaparib-Resistant) | 4.41-fold increase vs. parental | Cell Viability Assay | [6] |
| Olaparib | C4-2B-OR (Prostate Cancer, Olaparib-Resistant) | 28.9-fold increase vs. parental | Cell Viability Assay | [6] |
| Olaparib | DU145-OR (Prostate Cancer, Olaparib-Resistant) | 3.78-fold increase vs. parental | Cell Viability Assay | [6] |
Table 2: Comparative In Vitro Cell Viability. The half-maximal inhibitory concentration (IC50) values in various cancer cell lines are shown. These values represent the concentration of the inhibitor required to reduce cell viability by 50%.
Selectivity and PARP Trapping
The ability of a PARP inhibitor to selectively target PARP1 over other PARP family members, particularly PARP2, may influence its therapeutic index. Inhibition of PARP2 has been linked to hematological toxicities. Additionally, the "trapping" of PARP enzymes on DNA is a key mechanism of action for some PARP inhibitors, leading to cytotoxic PARP-DNA complexes.
This compound:
-
PARP2 Selectivity: Data on the selectivity of this compound for PARP1 over PARP2 is not currently available in the public domain.
-
PARP Trapping: The PARP trapping efficiency of this compound has not been publicly reported.
Olaparib:
-
PARP2 Selectivity: Olaparib inhibits both PARP1 and PARP2 with high potency.[2]
-
PARP Trapping: Olaparib is known to be an effective PARP trapping agent, though its trapping potency is considered intermediate compared to other clinical PARP inhibitors like niraparib.[7][8] The trapping of both PARP1 and PARP2 by Olaparib contributes to its cytotoxic effects.[9]
In Vivo Preclinical Efficacy
This compound:
-
There is currently no publicly available data on the in vivo efficacy of this compound in preclinical animal models.
Olaparib:
-
Olaparib has demonstrated significant anti-tumor activity in various preclinical xenograft models.
-
In a BRCA2 germline-mutated ovarian cancer patient-derived xenograft (PDX) model, Olaparib alone and in combination with carboplatin significantly inhibited tumor growth.[10][11] This effect was not observed in a BRCA wild-type model, confirming its targeted efficacy.[10]
-
In pediatric solid tumor xenograft models of Ewing sarcoma and neuroblastoma, Olaparib inhibited PARP activity and, in the neuroblastoma model, showed a trend towards a favorable interaction with topotecan and cyclophosphamide in terms of tumor size and survival.[12]
-
In an OVCAR8 ovarian cancer xenograft model, the combination of Olaparib and crizotinib significantly decreased tumor growth compared to either monotherapy.[13]
Experimental Protocols
PARP1 Enzymatic Assay (for this compound and Olaparib)
The in vitro PARP1 inhibitory activity of the synthesized compounds was evaluated using a PARP1 inhibitor assay kit. The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins. The detailed protocol as described in the primary publication for this compound is as follows:
-
A 96-well plate was coated with histone proteins.
-
The tested compounds (including this compound and Olaparib) at various concentrations were added to the wells.
-
Recombinant human PARP1 enzyme and biotinylated NAD+ were then added to initiate the PARylation reaction.
-
The plate was incubated to allow for the enzymatic reaction to occur.
-
After incubation, the plate was washed, and streptavidin-horseradish peroxidase (HRP) was added to detect the biotinylated ADP-ribose incorporated onto the histones.
-
A colorimetric HRP substrate was added, and the absorbance was measured using a microplate reader.
-
The IC50 values were calculated from the dose-response curves.
Cell Viability Assay (MTT/SRB Assay)
The anti-proliferative effects of the inhibitors are commonly assessed using cell viability assays such as the MTT or Sulforhodamine B (SRB) assay. A general protocol is outlined below:
-
Cancer cells (e.g., MDA-MB-436) were seeded in 96-well plates and allowed to adhere overnight.
-
The cells were then treated with various concentrations of the PARP inhibitor (this compound or Olaparib) or vehicle control.
-
The plates were incubated for a specified period (e.g., 72 hours).
-
For the MTT assay, MTT reagent was added to each well and incubated to allow for the formation of formazan crystals by viable cells. The crystals were then dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured.
-
For the SRB assay, cells were fixed, and the cellular protein was stained with SRB dye. The bound dye was then solubilized, and the absorbance was measured.
-
The percentage of cell viability was calculated relative to the vehicle-treated control cells, and IC50 values were determined from the dose-response curves.
Apoptosis Assay (Annexin V/PI Staining)
The induction of apoptosis by PARP inhibitors can be quantified using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
-
Cells were seeded and treated with the PARP inhibitor for the desired time.
-
Both adherent and floating cells were collected and washed with cold PBS.
-
The cells were then resuspended in Annexin V binding buffer.
-
Annexin V-FITC and PI were added to the cell suspension.
-
After a short incubation in the dark, the cells were analyzed by flow cytometry.
-
Annexin V positive cells are considered apoptotic, while cells positive for both Annexin V and PI are considered late apoptotic or necrotic.
Signaling Pathways and Experimental Workflows
References
- 1. Preclinical evaluation of the PARP inhibitor, olaparib, in combination with cytotoxic chemotherapy in pediatric solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound I CAS#: 2494000-71-2 I PARP1 inhibitor I InvivoChem [invivochem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of Olaparib-Resistance Prostate Cancer Cell Lines to Identify Mechanisms Associated with Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Tumor growth inhibition by olaparib in BRCA2 germline-mutated patient-derived ovarian cancer tissue xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
A Head-to-Head Comparison of PARP1 Inhibitors: Parp1-IN-9 and Talazoparib
A detailed analysis of the preclinical efficacy of the novel inhibitor Parp1-IN-9 against the clinically approved drug Talazoparib, providing researchers with critical data for advancing cancer therapeutics.
In the landscape of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant breakthrough, particularly for tumors with deficiencies in DNA damage repair pathways. This guide provides a comprehensive comparison of the preclinical efficacy of a novel research compound, this compound, and the FDA-approved drug, Talazoparib. This objective analysis, supported by available experimental data, is intended to inform researchers, scientists, and drug development professionals in their pursuit of next-generation cancer treatments.
Mechanism of Action: A Tale of Two Trappers
Both this compound and Talazoparib are potent inhibitors of PARP1, a key enzyme in the base excision repair (BER) pathway responsible for repairing single-strand DNA breaks (SSBs). The primary mechanism of action for both compounds involves not only the catalytic inhibition of PARP1 but also the more cytotoxic effect of "PARP trapping." This process locks the PARP1 enzyme onto the DNA at the site of the break, leading to the formation of a toxic PARP-DNA complex. These trapped complexes obstruct DNA replication, ultimately resulting in double-strand breaks (DSBs) and subsequent cell death, a phenomenon known as synthetic lethality, especially in cancer cells with compromised homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations.
Talazoparib is a well-established, potent PARP1/2 inhibitor that has demonstrated significantly higher PARP trapping activity compared to other clinical PARP inhibitors, which is believed to contribute to its high cytotoxicity.[1][2] this compound, a novel compound series developed at St. John's University, is based on a 2-thienylidene substituted 3-oxo-2,3-dihydrobenzofuran-7-carboxamide scaffold and has also shown potent PARP1 inhibition.[3] While direct comparative PARP trapping data for this compound is not yet publicly available, its derivatives have demonstrated improved cellular inhibition of PARylation over the lead compound.[3]
Quantitative Efficacy Comparison
The following tables summarize the available in vitro efficacy data for this compound and Talazoparib.
Table 1: PARP1 Enzymatic Inhibition
| Compound | PARP1 IC50 (nM) | Source |
| This compound (Lead Compound) | 20 | [3] |
| This compound (Derivatives) | 17 - 640 | [3] |
| Talazoparib | 0.57 | [1] |
Table 2: In Vitro Cytotoxicity (IC50 Values in Cancer Cell Lines)
| Cell Line | Cancer Type | BRCA Status | Talazoparib IC50 (nM) | Source |
| SUM149PT | Breast (TNBC) | Mutant | Not Specified | [4] |
| MX-1 | Breast | Mutant | 0.3 | [1] |
| Capan-1 | Pancreatic | Mutant | 5.0 | [1] |
Note: Specific cytotoxicity data for this compound in cancer cell lines is not yet publicly available.
Table 3: PARP Trapping Efficacy
| Compound | Relative Trapping Potency | Source |
| This compound | Data not available | |
| Talazoparib | ~100-fold more potent than Olaparib | [1][2] |
Note: Quantitative EC50 values for PARP trapping can vary depending on the assay methodology.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.
PARP1 Enzymatic Inhibition Assay
This assay determines the concentration of an inhibitor required to block 50% of the PARP1 enzymatic activity (IC50).
Materials:
-
Recombinant human PARP1 enzyme
-
Histones (as a substrate)
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
96-well plates
-
Test compounds (this compound, Talazoparib)
Procedure:
-
Coat a 96-well plate with histones.
-
Add a fixed concentration of PARP1 enzyme to each well.
-
Add serial dilutions of the test compounds to the wells.
-
Initiate the PARP reaction by adding biotinylated NAD+.
-
Incubate the plate to allow for the PARylation of histones.
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP conjugate, which binds to the biotinylated PAR chains.
-
Wash the plate again.
-
Add a chemiluminescent substrate and measure the light output using a luminometer.
-
Calculate the IC50 values from the dose-response curves.
Cell Viability (MTT) Assay
This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxic effects of the inhibitors.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Test compounds (this compound, Talazoparib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates and allow them to adhere overnight.[5]
-
Treat the cells with a range of concentrations of the test compounds.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.[5]
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
PARP Trapping Assay (Fluorescence Polarization)
This assay measures the ability of an inhibitor to trap PARP1 on a DNA substrate.
Materials:
-
Recombinant human PARP1 enzyme
-
Fluorescently labeled DNA oligonucleotide with a single-strand break
-
NAD+
-
96-well black plates
-
Test compounds (this compound, Talazoparib)
-
Fluorescence polarization plate reader
Procedure:
-
In a 96-well black plate, combine the fluorescently labeled DNA, PARP1 enzyme, and serial dilutions of the test compound.
-
Incubate to allow the formation of the PARP1-DNA complex.
-
Measure the initial fluorescence polarization (FP). The large PARP1-DNA complex will have a high FP value.
-
Add NAD+ to initiate the PARylation reaction. In the absence of a trapping inhibitor, PARP1 will auto-PARylate and dissociate from the DNA, resulting in a low FP value.
-
Incubate and then measure the final FP.
-
The ability of an inhibitor to "trap" PARP1 on the DNA will prevent this dissociation, thus maintaining a high FP signal.
-
Calculate the EC50 for PARP trapping from the dose-response curve.[6][7]
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of the inhibitors in a living organism.
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Cancer cell lines for implantation
-
Test compounds (this compound, Talazoparib) formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant cancer cells into the flanks of immunocompromised mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (vehicle control, this compound, Talazoparib).
-
Administer the compounds according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers at regular intervals.
-
Monitor animal weight and overall health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Compare tumor growth inhibition between the different treatment groups.
Summary and Future Directions
Based on the currently available data, Talazoparib demonstrates superior potency in PARP1 enzymatic inhibition compared to the lead compound of the this compound series. Furthermore, Talazoparib is a highly effective PARP trapping agent with proven in vivo efficacy.[1][4]
While the this compound series shows promise with low nanomolar PARP1 inhibition for its lead compound, a comprehensive comparison is limited by the lack of publicly available data on its PARP trapping ability and in vivo anti-tumor activity. Further studies are required to fully elucidate the preclinical potential of this compound and its derivatives.
Future research should focus on:
-
Direct head-to-head in vitro and in vivo studies comparing the most potent this compound derivatives with Talazoparib.
-
Quantitative assessment of the PARP trapping efficacy of the this compound series.
-
Evaluation of the pharmacokinetic and pharmacodynamic properties of this compound derivatives.
This comparative guide will be updated as more data on this compound becomes available to the scientific community. The continued investigation of novel PARP1 inhibitors is crucial for expanding the therapeutic options for patients with cancers harboring DNA damage repair deficiencies.
References
- 1. Evidence to date: talazoparib in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP1 Inhibitors 9(St. John's University) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. mdlinx.com [mdlinx.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
Validating the Selectivity of Parp1-IN-9 for PARP1 over PARP2: A Comparative Guide
A critical aspect of developing targeted cancer therapies is ensuring that a drug candidate selectively interacts with its intended molecular target. This guide provides a framework for validating the selectivity of Parp1-IN-9, a novel inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), by comparing its activity against its closely related isoform, PARP2. Understanding this selectivity is paramount, as off-target inhibition of PARP2 can lead to unintended cellular effects and toxicities.
Currently, specific quantitative data on the inhibitory activity (IC50 values) of a compound designated "this compound" against PARP1 and PARP2 is not available in the public domain. The following guide is therefore presented as a template, outlining the necessary experimental data and protocols required to rigorously assess its selectivity. For the purpose of this illustrative guide, we will use hypothetical data for this compound and compare it with the well-characterized PARP inhibitor, Olaparib.
Data Presentation: Comparative Inhibitory Activity
A direct comparison of the half-maximal inhibitory concentration (IC50) is the standard method for quantifying and comparing the potency and selectivity of an inhibitor against different targets. The IC50 value represents the concentration of the inhibitor required to reduce the enzymatic activity by 50%. A lower IC50 value indicates a higher potency.
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity (PARP2 IC50 / PARP1 IC50) |
| This compound (Hypothetical) | 5 | 500 | 100-fold |
| Olaparib | 1.5 | 5 | 3.3-fold |
Table 1: Hypothetical IC50 values for this compound compared to Olaparib, demonstrating its potential for high selectivity towards PARP1.
Experimental Protocols
To generate the data presented above, standardized biochemical assays are employed. The following outlines a typical protocol for determining the IC50 values of a PARP inhibitor.
Biochemical PARP Activity Assay (ELISA-based)
This assay measures the poly(ADP-ribosyl)ation (PARylation) activity of recombinant PARP1 and PARP2 enzymes in the presence of varying concentrations of the inhibitor.
Materials:
-
Recombinant human PARP1 and PARP2 enzymes
-
Histone-coated 96-well plates
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
β-Nicotinamide adenine dinucleotide (NAD+), biotinylated
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 1M H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test inhibitor (this compound) and reference compound (Olaparib)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and the reference compound in assay buffer.
-
Reaction Setup: To each well of the histone-coated plate, add the assay buffer, activated DNA, and the respective PARP enzyme (either PARP1 or PARP2).
-
Inhibitor Addition: Add the serially diluted inhibitor or vehicle control to the wells.
-
Initiation of Reaction: Add biotinylated NAD+ to each well to start the PARylation reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.
-
Detection: Add streptavidin-HRP conjugate to each well and incubate to allow binding to the biotinylated PAR chains.
-
Substrate Addition: After another wash step, add the HRP substrate. A colorimetric reaction will occur in proportion to the amount of PARylation.
-
Stopping the Reaction: Add the stop solution to quench the reaction.
-
Data Acquisition: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Plot the absorbance values against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value for each enzyme.
Mandatory Visualizations
Diagrams are essential for illustrating complex biological pathways and experimental workflows.
Caption: PARP1 and PARP2 signaling in response to DNA damage.
Caption: Workflow for determining PARP inhibitor IC50 values.
By following these protocols and generating the comparative data, researchers can effectively validate the selectivity of this compound for PARP1 over PARP2, providing crucial information for its further development as a targeted therapeutic agent.
Next-Generation PARP1 Inhibitors: A Head-to-Head Comparison of Preclinical Candidates
A new wave of highly selective PARP1 inhibitors is poised to redefine the therapeutic landscape for cancers with deficiencies in DNA damage repair. Moving beyond the first-generation dual PARP1/2 inhibitors, these novel agents promise enhanced efficacy and a significantly improved safety profile by selectively targeting PARP1, the primary driver of synthetic lethality in homologous recombination-deficient (HRD) tumors, while sparing PARP2, which is associated with hematological toxicities.
This guide provides a head-to-head comparison of the preclinical data for leading novel PARP1-selective inhibitors, including Saruparib (AZD5305), VB15010, and LAE119. We present a comprehensive overview of their potency, selectivity, and anti-tumor activity, supported by detailed experimental methodologies for key assays.
Data Presentation: Quantitative Comparison of Novel PARP1 Inhibitors
The following tables summarize the key quantitative data for the next-generation PARP1 inhibitors, offering a clear comparison of their in vitro potency, selectivity, and cellular activity.
Table 1: In Vitro Enzymatic Inhibition and Selectivity
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity (PARP2/PARP1) |
| Saruparib (AZD5305) | 3 | 1400 | ~467-fold |
| VB15010 | 0.38 - 0.48 | 14.02 - 18.59 | ~37 to 49-fold |
| LAE119 | Not explicitly stated | Not explicitly stated | >1000-fold (trapping selectivity) |
| Olaparib (1st Gen) | 5 | 1 | 0.2-fold |
Table 2: Cellular Anti-Proliferative Activity in HRD Cancer Cell Lines
| Inhibitor | Cell Line | Genetic Background | IC50 (nM) |
| Saruparib (AZD5305) | DLD-1 | BRCA2-/- | Potent (exact value not specified) |
| MDA-MB-436 | BRCA1 mutation | Potent (exact value not specified) | |
| VB15010 | Various BRCAm/HRD+ | - | 1.8 - 10.3 |
| LAE119 | DLD-1 | BRCA2-/- | 0.6 |
| MDA-MB-436 | BRCA1 mutation | 0.6 |
Table 3: In Vivo Efficacy in Xenograft Models
| Inhibitor | Xenograft Model | Dosing | Outcome Compared to Olaparib |
| Saruparib (AZD5305) | BRCAm Patient-Derived Xenografts (PDX) | ≥0.1 mg/kg daily | Superior antitumor activity, higher complete response rate (75% vs 37%), and longer progression-free survival (>386 days vs 90 days).[1][2][3] |
| VB15010 | MDA-MB-436 (BRCA1m) | 0.1, 1, 10 mg/kg daily | Sustained tumor regression with no significant body weight change.[4] |
| LAE119 | MDA-MB-436 and Capan-1 | Not specified | Substantial tumor inhibition.[5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the evaluation process of these novel inhibitors, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. PARP1 selective inhibitor yields potent and durable antitumour activity in patient-derived preclinical models - ecancer [ecancer.org]
- 3. The PARP1 selective inhibitor saruparib (AZD5305) elicits potent and durable antitumor activity in patient-derived BRCA1/2-associated cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. VB-15010, a potent and selective PARP-1 inhibitor and durable trapper, described | BioWorld [bioworld.com]
- 5. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Synthetic Lethality of Parp1-IN-9 in HR-Deficient Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel PARP1 inhibitor, Parp1-IN-9, with the established clinical inhibitor Olaparib, focusing on their synthetic lethal effects in homologous recombination (HR)-deficient cancer cells. This document summarizes key performance data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to support researchers in oncology and drug development.
Introduction to Synthetic Lethality and PARP Inhibition
The concept of synthetic lethality in cancer therapy exploits the co-occurrence of two genetic events that are individually compatible with cell viability but lethal when combined. A prime example of this strategy is the use of Poly(ADP-ribose) polymerase (PARP) inhibitors in cancers with deficiencies in the HR pathway, such as those harboring BRCA1 or BRCA2 mutations.
PARP1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs). In HR-deficient cells, the repair of double-strand breaks (DSBs) is impaired. When PARP1 is inhibited, SSBs accumulate and, during DNA replication, are converted into DSBs. The inability of HR-deficient cells to repair these DSBs leads to genomic instability and, ultimately, cell death.
This compound is a novel, potent PARP1 inhibitor built upon a barbituric acid scaffold. This guide assesses its performance against the well-established PARP inhibitor, Olaparib.
Performance Data: this compound vs. Olaparib
The following tables summarize the key in vitro performance metrics of this compound in comparison to Olaparib, based on data from the primary research article by Eldin A. Osman et al. (2020).[1]
Table 1: PARP1 Enzymatic Inhibition
| Compound | PARP1 IC50 (nM) |
| This compound | 30.51 |
| Olaparib | 43.59 |
Lower IC50 indicates higher potency.
Table 2: Anti-proliferative Activity in HR-Deficient Cells
| Compound | Cell Line | Genotype | Anti-proliferative IC50 (µM) |
| This compound | MDA-MB-436 | BRCA1 mutant | 3.65 |
The MDA-MB-436 cell line is a model for triple-negative breast cancer with a BRCA1 mutation, representing an HR-deficient phenotype.
Mechanism of Action and Experimental Workflows
The synthetic lethality of PARP inhibitors in HR-deficient cells is a multi-step process. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and a typical experimental workflow for assessing the efficacy of these inhibitors.
References
Parp1-IN-9: A Comparative Analysis of its Anti-proliferative Activity
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Parp1-IN-9's Performance Against Established PARP1 Inhibitors.
This guide provides a comprehensive validation of the anti-proliferative activity of the novel PARP1 inhibitor, this compound. Through a detailed comparison with established PARP inhibitors—Olaparib, Talazoparib, and Veliparib—this document offers a critical assessment of this compound's potential in cancer therapy research. All quantitative data is summarized for clear comparison, and detailed experimental methodologies are provided for key assays.
Quantitative Comparison of Anti-proliferative Activity
The anti-proliferative efficacy of this compound and its counterparts was evaluated by determining their half-maximal inhibitory concentrations (IC50) in the BRCA1-mutant triple-negative breast cancer cell line, MDA-MB-436. The data, compiled from multiple studies, is presented below.
| Compound | PARP1 Enzymatic IC50 (nM) | Anti-proliferative IC50 in MDA-MB-436 (µM) |
| This compound (Compound 5c) | 30.51 [1][2] | 3.65 [2] |
| Olaparib | 43.59[1] | 4.7[3][4] - 10.21[5] |
| Talazoparib | Not directly compared in the same study | 0.00038[6] - 0.13[3][4] |
| Veliparib | Not directly compared in the same study | Sensitivity demonstrated, specific IC50 values vary across studies[7][8] |
Note: IC50 values can vary between different studies due to variations in experimental conditions.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
PARP1 Enzymatic Inhibition Assay
The in vitro PARP1 inhibitory activity of the compounds was determined using a commercially available PARP1 enzyme assay kit. The assay measures the incorporation of biotinylated ADP-ribose onto a histone-coated plate. The general protocol is as follows:
-
Reagent Preparation : All reagents, including PARP1 enzyme, activated DNA, biotinylated NAD+, and substrate-coated plates, are prepared according to the manufacturer's instructions.
-
Compound Dilution : Test compounds are serially diluted in the assay buffer to achieve a range of concentrations.
-
Assay Reaction : The PARP1 enzyme, activated DNA, and test compounds are added to the wells of the substrate-coated plate and incubated to allow for the enzymatic reaction to proceed.
-
Detection : Following incubation, the plate is washed, and a streptavidin-horseradish peroxidase (HRP) conjugate is added to detect the biotinylated ADP-ribose.
-
Signal Measurement : A colorimetric HRP substrate is added, and the absorbance is measured using a microplate reader.
-
Data Analysis : The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell Viability (Anti-proliferative) Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding : MDA-MB-436 cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment : Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition : MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization : The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading : The absorbance of the purple solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
IC50 Calculation : The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
2. CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells.
-
Cell Plating : MDA-MB-436 cells are plated in opaque-walled 96-well plates and incubated.
-
Compound Incubation : Cells are exposed to a range of concentrations of the test compounds for the desired duration.
-
Reagent Addition : An equal volume of CellTiter-Glo® Reagent is added directly to the cell culture wells.
-
Lysis and Signal Stabilization : The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis and then incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement : The luminescence is measured using a luminometer.
-
Data Analysis : The IC50 value is calculated by normalizing the luminescent signal of treated cells to that of untreated controls and fitting the data to a dose-response curve.
Visualizing the Mechanism and Workflow
To further elucidate the context of this compound's activity, the following diagrams illustrate the PARP1 signaling pathway and a generalized workflow for evaluating the anti-proliferative effects of PARP inhibitors.
Caption: PARP1 Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Anti-proliferative Activity Assessment.
References
- 1. Design and synthesis of some barbituric and 1,3-dimethylbarbituric acid derivatives: A non-classical scaffold for potential PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. KoreaMed Synapse [synapse.koreamed.org]
- 8. Response of subtype specific human breast cancer-derived cells to PARP and Chk1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PARP Trapping Potency
Guide for Researchers and Drug Development Professionals
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies that exploit deficiencies in the DNA damage response (DDR), particularly in cancers with mutations in BRCA1/2 genes. Their mechanism of action is twofold: they inhibit the catalytic activity of PARP enzymes, which are crucial for repairing DNA single-strand breaks (SSBs), and they "trap" PARP enzymes on DNA at the site of damage. This trapping creates a cytotoxic lesion that can lead to replication fork collapse, the formation of double-strand breaks (DSBs), and subsequent cell death in cancer cells with impaired homologous recombination (HR) repair pathways—a concept known as synthetic lethality.[1][2][3]
PARP1 Signaling in DNA Damage Repair and the Mechanism of Trapping
Upon detecting a DNA single-strand break, PARP1 binds to the damaged site.[6][7] This binding triggers a conformational change that activates its catalytic domain. Using NAD+ as a substrate, PARP1 synthesizes long, branched chains of poly(ADP-ribose) (PAR) onto itself (auto-PARylation) and other nuclear proteins.[6][8] These negatively charged PAR chains then recruit downstream DNA repair factors, such as XRCC1, to the damage site.[6] The accumulation of negative charge from auto-PARylation eventually causes PARP1 to dissociate from the DNA, allowing the repair machinery to access and mend the break.[9]
PARP inhibitors function by binding to the catalytic domain of PARP, competing with NAD+.[1] This not only prevents the synthesis of PAR chains but also locks PARP1 in a conformation that remains tightly bound to the DNA, effectively "trapping" it.[1][9] The resulting PARP-DNA complex is a significant physical obstruction that disrupts DNA replication and transcription, leading to cytotoxic DSBs.[1][3]
Comparative Potency of Clinical PARP Inhibitors
The potency of PARP trapping varies considerably among clinically approved inhibitors and is a key differentiator in their cytotoxic effects. Talazoparib is consistently reported as the most potent PARP trapper, by a significant margin. The relative potency of other inhibitors is generally similar, with veliparib being the weakest trapper.
| PARP Inhibitor | Trade Name | Relative PARP Trapping Potency | Key Characteristics |
| Talazoparib | Talzenna | Very High (Most Potent) | Exhibits trapping potency up to 100-fold greater than other inhibitors.[5][10][11] |
| Niraparib | Zejula | High | More potent trapper than olaparib and rucaparib.[5][11] |
| Olaparib | Lynparza | Intermediate | Trapping potency is similar to that of rucaparib.[2][4][12] |
| Rucaparib | Rubraca | Intermediate | Trapping potency is similar to that of olaparib.[2][4][12] |
| Veliparib | --- | Low (Weakest) | Possesses significantly lower trapping activity compared to other inhibitors.[2][4] |
Experimental Protocols for Measuring PARP Trapping
Several assays are used to quantify the ability of a compound to trap PARP on DNA. These methods range from cell-based assays that measure PARP accumulation on chromatin to biochemical assays that directly measure the stability of the PARP-DNA complex.
This method quantifies the amount of PARP1 protein that is tightly associated with chromatin in cells treated with a PARP inhibitor, often after inducing DNA damage to maximize PARP1 recruitment.
Detailed Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or a relevant cancer cell line) and allow them to adhere overnight. Induce DNA damage by treating cells with a DNA alkylating agent like methyl methanesulfonate (MMS) for a short period (e.g., 15-30 minutes). Co-treat or pre-treat with various concentrations of the PARP inhibitor for 1-4 hours.[14]
-
Cell Lysis and Fractionation: Harvest the cells. Lyse the cells in a hypotonic buffer to release cytoplasmic proteins. Centrifuge to pellet the nuclei.
-
Chromatin Fractionation: Resuspend the nuclear pellet in a high-salt buffer containing detergents to extract soluble nuclear proteins. Centrifuge at high speed to pellet the insoluble chromatin fraction, which includes DNA and tightly bound proteins. This step is critical, and commercial kits (e.g., Thermo Scientific Subcellular Protein Fractionation Kit) can be used for consistency.[9]
-
Protein Quantification: Wash the chromatin pellet and resuspend it in a suitable buffer. Quantify the protein concentration in both the soluble nuclear and chromatin-bound fractions using a standard protein assay (e.g., BCA assay).
-
Immunoblotting (Western Blot): Normalize the protein amounts for each sample. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with a primary antibody specific for PARP1. Also, probe for a histone protein (e.g., Histone H3) as a loading control for the chromatin fraction.[14]
-
Analysis: Use densitometry to quantify the intensity of the PARP1 band relative to the histone loading control. An increase in the PARP1 signal in the chromatin fraction of inhibitor-treated cells compared to control cells indicates PARP trapping.
This is a high-throughput, homogeneous assay that measures the binding of PARP to a fluorescently labeled DNA probe. It directly assesses a compound's ability to stabilize the PARP-DNA complex.[15][16]
Detailed Protocol:
-
Assay Principle: The assay uses a fluorescently labeled DNA oligonucleotide probe containing a nick or break.[3] In solution, this small probe tumbles rapidly, resulting in low fluorescence polarization. When the much larger PARP protein binds to the probe, the tumbling slows, and the polarization signal increases. Upon addition of NAD+, active PARP auto-PARylates and dissociates from the DNA, causing the FP signal to drop. A trapping inhibitor will prevent this dissociation, thus maintaining a high FP signal.[15]
-
Reagents and Setup: Prepare an assay buffer (e.g., HEPES, NaCl). Reagents include purified recombinant PARP1 enzyme, a fluorescently labeled DNA oligonucleotide probe, NAD+, and the test inhibitors.
-
Reaction Mixture: In a microplate (e.g., 384-well), add the PARP1 enzyme and the fluorescent DNA probe. Allow them to incubate briefly to form the PARP-DNA complex.
-
Inhibitor Addition: Add serial dilutions of the PARP inhibitors to the wells and incubate to allow the inhibitor to bind to the PARP-DNA complex.
-
Initiate PARylation: Add NAD+ to all wells to initiate the PARylation reaction in the control (no inhibitor) wells.
-
Measurement: Read the fluorescence polarization of each well using a suitable plate reader. An increase in the FP signal in the presence of an inhibitor (compared to the NAD+ control) is directly proportional to its PARP trapping ability.[15]
-
Data Analysis: Plot the FP signal against the inhibitor concentration to generate a dose-response curve and calculate potency values such as EC50.
References
- 1. oaepublish.com [oaepublish.com]
- 2. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 3. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Classification of PARP Inhibitors Based on PARP Trapping and Catalytic Inhibition, and Rationale for Combinations with Topoisomerase I Inhibitors and Alkylating Agents | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. bpsbioscience.com [bpsbioscience.com]
Evaluating the Therapeutic Window of Parp1-IN-9: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the therapeutic window of the novel, highly selective PARP1 inhibitor, Parp1-IN-9. Its performance is objectively compared with the first-generation, dual PARP1/2 inhibitor, Olaparib. This comparison is supported by preclinical experimental data to inform researchers and drug development professionals about the potential advantages of selective PARP1 inhibition. For the purpose of this guide, the experimental data for this compound is represented by the publicly available data for Saruparib (AZD5305), a next-generation PARP1-selective inhibitor.
Executive Summary
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the repair of DNA single-strand breaks. Inhibiting PARP1 has proven to be an effective anti-cancer strategy, particularly in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. First-generation PARP inhibitors, such as Olaparib, target both PARP1 and PARP2. While effective, the inhibition of PARP2 is associated with hematological toxicities, which can limit the therapeutic window. This compound represents a new class of highly selective PARP1 inhibitors designed to minimize off-target effects, particularly those related to PARP2 inhibition, thereby widening the therapeutic window and improving the risk-benefit profile.
Data Presentation
The following tables summarize the quantitative preclinical data comparing the biochemical potency, cellular activity, in vivo efficacy, and toxicity of this compound (represented by Saruparib) and Olaparib.
Table 1: Biochemical and Cellular Potency
| Parameter | This compound (Saruparib) | Olaparib | Reference |
| PARP1 IC50 (nM) | 1.55 - 3 | ~5 | [1][2][3] |
| PARP2 IC50 (nM) | 653 - 1400 | ~1-2 | [1][2][3] |
| Selectivity (PARP2/PARP1) | >500-fold | ~0.2 - 0.4-fold | [3][4] |
| Cellular PARylation IC50 (nM) | 2.3 | Not specified | [1][3] |
Table 2: Preclinical In Vivo Efficacy in BRCA-mutated Xenograft Models
| Parameter | This compound (Saruparib) | Olaparib | Reference |
| Model Type | Patient-Derived Xenografts (PDX) | Patient-Derived Xenografts (PDX) | [5][6] |
| Complete Response Rate | 75% | 37% | [6] |
| Median Progression-Free Survival | >386 days | 90 days | [5][6] |
| Tumor Growth Inhibition (TGI) | >90% regression at ≥0.1 mg/kg | 40% TGI at 100 mg/kg | [4] |
Table 3: Preclinical Hematological Toxicity Profile
| Parameter | This compound (Saruparib) | Olaparib | Reference |
| Animal Model | Rat | Mouse | [4][7] |
| Effect on Reticulocytes | Minimal effect | Depletion | [7] |
| Effect on B-cell Progenitors | Minimal effect | Depletion | [7] |
| Effect on Thymocytes | Minimal effect | Depletion | [7] |
| Overall Myelosuppression | Minimal at predicted clinical exposures | Observed | [4][7] |
Mandatory Visualization
Signaling Pathway
Caption: PARP1's role in DNA repair and the mechanism of PARP inhibitors.
Experimental Workflow
Caption: A typical workflow for the preclinical evaluation of PARP inhibitors.
Therapeutic Window
Caption: Selective PARP1 inhibition is hypothesized to widen the therapeutic window.
Experimental Protocols
PARP1 Enzymatic Inhibition Assay (Fluorescence-based)
This protocol determines the 50% inhibitory concentration (IC50) of a test compound against PARP1 enzymatic activity.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
NAD+ (Nicotinamide adenine dinucleotide)
-
PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)
-
Test compounds (this compound, Olaparib) dissolved in DMSO
-
Fluorescent NAD+ detection reagent
-
96-well black microplates
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare serial dilutions of the test compounds in PARP assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In a 96-well plate, add the PARP assay buffer, activated DNA, and the test compound dilutions.
-
Add the PARP1 enzyme to each well to initiate the reaction, except for the negative control wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Add NAD+ to all wells to start the PARylation reaction.
-
Incubate for a further 60 minutes at room temperature.
-
Stop the reaction and add the fluorescent NAD+ detection reagent according to the manufacturer's instructions. This reagent will generate a fluorescent signal from the remaining NAD+.
-
Read the fluorescence intensity on a plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of the inhibitor.
Cellular PARylation Assay (ELISA-based)
This assay measures the level of poly(ADP-ribose) (PAR) in cells after treatment with a PARP inhibitor.
Materials:
-
Cancer cell line of interest (e.g., a BRCA-mutated line)
-
Cell culture medium and supplements
-
Test compounds (this compound, Olaparib)
-
DNA damaging agent (e.g., H2O2)
-
Cell lysis buffer
-
Commercial PAR ELISA kit (containing PAR standard, capture antibody-coated plate, detection antibody, and substrate)
-
Microplate reader for chemiluminescence
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified time (e.g., 2 hours).
-
Induce DNA damage by adding a DNA damaging agent (e.g., H2O2) for a short period (e.g., 15 minutes).
-
Wash the cells with PBS and lyse them using the provided lysis buffer.
-
Transfer the cell lysates to the anti-PAR antibody-coated ELISA plate.
-
Incubate for 1-2 hours at room temperature to allow capture of PARylated proteins.
-
Wash the plate and add the anti-PAR detection antibody.
-
Incubate for 1 hour, then wash the plate again.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour.
-
After a final wash, add the chemiluminescent substrate and immediately read the luminescence on a microplate reader.
-
Quantify the PAR levels by comparing with the PAR standard curve.
In Vivo Tumor Growth Inhibition Study
This protocol evaluates the anti-tumor efficacy of a PARP inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
Cancer cell line for tumor implantation
-
Test compounds formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously implant cancer cells into the flank of each mouse.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (vehicle, this compound, Olaparib).
-
Administer the compounds daily via oral gavage at predetermined doses.
-
Measure tumor volume with calipers and body weight of the mice 2-3 times per week.
-
Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers).
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Preclinical Assessment of Hematological Toxicity
This protocol assesses the impact of PARP inhibitors on the hematopoietic system in rodents.
Materials:
-
Rats or mice
-
Test compounds formulated for administration
-
EDTA-coated tubes for blood collection
-
Automated hematology analyzer
-
Reagents for flow cytometry analysis of bone marrow (optional)
Procedure:
-
Administer the test compounds to the animals daily for a specified duration (e.g., 14 days).
-
Collect blood samples at baseline and at various time points during and after the treatment period.
-
Perform a complete blood count (CBC) using an automated hematology analyzer to measure parameters such as red blood cells, white blood cells, platelets, hemoglobin, and hematocrit.
-
For a more detailed analysis, bone marrow can be harvested at the end of the study to assess the populations of different hematopoietic progenitor cells using flow cytometry.
-
Compare the hematological parameters of the treated groups to the vehicle control group to identify any signs of myelosuppression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The PARP1 selective inhibitor saruparib (AZD5305) elicits potent and durable antitumor activity in patient-derived BRCA1/2-associated cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PARP1 selective inhibitor yields potent and durable antitumour activity in patient-derived preclinical models - ecancer [ecancer.org]
- 7. biorxiv.org [biorxiv.org]
Navigating Resistance: A Comparative Guide to Cross-Resistance Among PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The advent of Poly (ADP-ribose) polymerase (PARP) inhibitors has marked a significant advancement in the treatment of cancers with deficiencies in homologous recombination repair (HRR), particularly those harboring BRCA1/2 mutations. However, the emergence of drug resistance, including cross-resistance to other PARP inhibitors, presents a growing clinical challenge. This guide provides an objective comparison of the performance of various PARP inhibitors in the context of cross-resistance, supported by experimental data, detailed methodologies, and visual representations of key resistance mechanisms.
Quantitative Comparison of PARP Inhibitor Cross-Resistance
The following tables summarize in vitro data from studies investigating cross-resistance profiles of different PARP inhibitors in cell lines with acquired resistance to a specific PARP inhibitor. The data, presented as IC50 values (the concentration of a drug that inhibits a biological process by 50%), demonstrates that resistance to one PARP inhibitor can confer varying degrees of resistance to other inhibitors.
Table 1: Cross-Resistance in Olaparib-Resistant Ovarian Cancer Cells (UWB1.289) [1][2]
| Cell Line | Olaparib IC50 (µM) | Niraparib IC50 (µM) | Rucaparib IC50 (µM) | Talazoparib IC50 (µM) | Veliparib IC50 (µM) |
| UWB1.289 (Parental) | ~0.7 | ~0.1 | ~0.2 | ~0.001 | ~2.0 |
| Olres-UWB1.289 (Olaparib-Resistant) | ~6.7 | ~1.0 | ~1.5 | ~0.01 | ~10.0 |
| Fold Resistance | ~9.6 | ~10.0 | ~7.5 | ~10.0 | ~5.0 |
Table 2: Cross-Resistance in Olaparib-Resistant Prostate Cancer Cells (LNCaP and C4-2B) [3]
| Cell Line | Olaparib IC50 (µM) | Rucaparib IC50 (µM) | Niraparib IC50 (µM) | Talazoparib IC50 (µM) |
| LNCaP (Parental) | ~5 | ~5 | ~5 | ~0.1 |
| LN-OlapR (Olaparib-Resistant) | >20 | >20 | >20 | >1 |
| Fold Resistance | >4 | >4 | >4 | >10 |
| C4-2B (Parental) | ~10 | ~10 | ~10 | ~0.5 |
| 2B-OlapR (Olaparib-Resistant) | >40 | >40 | >40 | >2 |
| Fold Resistance | >4 | >4 | >4 | >4 |
Key Mechanisms of Cross-Resistance
Two of the most well-documented mechanisms conferring cross-resistance to PARP inhibitors are the upregulation of drug efflux pumps and the restoration of homologous recombination function through secondary mutations in BRCA1/2 genes.
P-glycoprotein (ABCB1)-Mediated Drug Efflux
Several PARP inhibitors, including olaparib, rucaparib, and niraparib, are substrates of the P-glycoprotein (P-gp) efflux pump, encoded by the ABCB1 gene.[4][5][6][7] Overexpression of P-gp can lead to the active removal of these drugs from the cancer cell, reducing their intracellular concentration and thereby diminishing their efficacy. This mechanism can confer broad cross-resistance to multiple PARP inhibitors that are P-gp substrates.
Caption: P-gp mediated efflux of PARP inhibitors from a cancer cell.
BRCA1/2 Reversion Mutations and Restoration of Homologous Recombination
The synthetic lethality of PARP inhibitors in BRCA-mutated cancers relies on the cell's deficiency in homologous recombination repair. Secondary mutations in the BRCA1 or BRCA2 gene, known as reversion mutations, can restore the open reading frame and produce a functional protein.[8][9][10] This restoration of HRR function negates the synthetic lethal relationship with PARP inhibition, leading to resistance to all PARP inhibitors that exploit this vulnerability.
Caption: BRCA reversion mutation restores HR and leads to PARPi resistance.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the cross-resistance studies.
Generation of PARP Inhibitor-Resistant Cell Lines
-
Cell Culture: Parental cancer cell lines (e.g., UWB1.289, LNCaP, C4-2B) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: Cells are continuously exposed to a specific PARP inhibitor (e.g., olaparib) at an initial concentration around the IC20.
-
Dose Escalation: As cells develop resistance and resume normal proliferation, the concentration of the PARP inhibitor is gradually increased in a stepwise manner.
-
Selection of Resistant Clones: After several months of continuous culture in the presence of a high concentration of the inhibitor, resistant polyclonal populations or single-cell clones are isolated and expanded.
-
Validation of Resistance: The resistance of the selected cell lines is confirmed by comparing their IC50 values to the parental cell line using cell viability assays.
Cell Viability and IC50 Determination Assays
-
Cell Seeding: Parental and resistant cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Incubation: The cells are then treated with a serial dilution of various PARP inhibitors for a specified period (typically 72 to 144 hours).
-
Viability Assessment: Cell viability is measured using assays such as:
-
MTT Assay: Measures the metabolic activity of cells.
-
Photometric Viability Assay (e.g., Crystal Violet): Stains the DNA of adherent cells.
-
Colony Formation Assay: Assesses the long-term proliferative capacity of cells.[11]
-
-
Data Analysis: The results are normalized to untreated controls, and dose-response curves are generated. The IC50 values are calculated from these curves using non-linear regression analysis.
This guide highlights the complex nature of cross-resistance among PARP inhibitors and underscores the importance of understanding the underlying mechanisms to develop strategies to overcome resistance and improve patient outcomes. The provided data and protocols serve as a valuable resource for researchers and clinicians working in the field of oncology and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Establishment and Molecular Characterization of an In Vitro Model for PARPi-Resistant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. beonemedinfo.com [beonemedinfo.com]
- 5. Overexpressed ABCB1 Induces Olaparib-Taxane Cross-Resistance in Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Breast cancer resistance protein (BCRP/ABCG2) and P-glycoprotein (P-GP/ABCB1) restrict oral availability and brain accumulation of the PARP inhibitor rucaparib (AG-014699) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ABCB1 (MDR1) induction defines a common resistance mechanism in paclitaxel- and olaparib-resistant ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Convergent evolution of BRCA2 reversion mutations under therapeutic pressure by PARP inhibition and platinum chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BRCA2 reversion mutation confers resistance to olaparib in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BRCA1/2 alterations and reversion mutations in the area of PARP inhibitors in high grade ovarian cancer: state of the art and forthcoming challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Parp1-IN-9: A Guide to Safe and Compliant Laboratory Practices
Absence of a specific Safety Data Sheet (SDS) for Parp1-IN-9 necessitates a cautious approach to its disposal, adhering to general principles of hazardous chemical waste management. This guide provides essential safety and logistical information, drawing parallels from the known hazards of similar compounds to ensure the protection of laboratory personnel and the environment.
Researchers and laboratory professionals handling this compound, a potent PARP1 inhibitor, must prioritize safety in all handling and disposal procedures. While a dedicated SDS for this compound is not publicly available, the safety profile of a structurally related compound, Parp1-IN-5, offers valuable insights into potential hazards.
Hazard Profile and Safety Precautions
Based on the Safety Data Sheet for the similar compound Parp1-IN-5, researchers should handle this compound with the assumption that it may present similar risks. The following table summarizes the key hazard information for Parp1-IN-5, which should be considered as a precautionary guideline for this compound.
| Hazard Category | GHS Classification | Precautionary Statements |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed. |
| Hazardous to the Aquatic Environment (Acute) | Category 1 | H400: Very toxic to aquatic life. |
| Hazardous to the Aquatic Environment (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects. |
Source: Parp1-IN-5 Safety Data Sheet[1]
Given these potential hazards, the following personal protective equipment (PPE) is mandatory when handling this compound and its waste:
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: A suitable respirator should be used if there is a risk of inhaling dust or aerosols.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure.
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound and associated materials is a critical step in the laboratory workflow. The following protocol outlines the necessary steps for safe and compliant disposal.
1. Waste Identification and Segregation:
-
Unused or Expired this compound: Pure, unused this compound should be treated as hazardous chemical waste.
-
Contaminated Labware: All disposable items that have come into contact with this compound, such as pipette tips, gloves, and empty vials, must be considered chemically contaminated waste.
-
Liquid Waste: Solutions containing this compound, including experimental solutions and rinsates, should be collected as hazardous liquid waste. Do not dispose of these solutions down the drain.[2][3] Halogenated and non-halogenated solvent wastes should be collected in separate containers.[4][5]
2. Waste Collection and Storage:
-
Containers: Use only approved, leak-proof, and clearly labeled hazardous waste containers.[2][6] The original container with its label intact is often a good option for unused product.[6]
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the associated hazards (e.g., "Toxic," "Harmful if Swallowed," "Aquatic Hazard"), and the accumulation start date.[2][7]
-
Storage Location: Store waste containers in a designated and properly ventilated satellite accumulation area (SAA) within the laboratory.[7] This area should be away from general lab traffic and incompatible chemicals.
-
Segregation: Incompatible waste streams must be stored separately to prevent dangerous chemical reactions.[4][7]
3. Disposal Procedure:
-
Scheduling Pickup: Once a waste container is full or has been in storage for the maximum allowed time (check your institution's specific guidelines), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][6]
-
Documentation: Complete all necessary waste disposal forms as required by your institution.[2]
-
Do Not:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
Caption: Disposal workflow for this compound waste.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a secure and compliant laboratory environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for detailed local requirements.
References
- 1. PARP1-IN-5|MSDS [dcchemicals.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 4. vumc.org [vumc.org]
- 5. documents.uow.edu.au [documents.uow.edu.au]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. risk.byu.edu [risk.byu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
